Product packaging for H-(Gly)3-Lys(N3)-OH(Cat. No.:)

H-(Gly)3-Lys(N3)-OH

Cat. No.: B2799667
M. Wt: 343.34 g/mol
InChI Key: OTAJJAGRBJWUDS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-(Gly)3-Lys(N3)-OH is a useful research compound. Its molecular formula is C12H21N7O5 and its molecular weight is 343.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N7O5 B2799667 H-(Gly)3-Lys(N3)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O5/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJJAGRBJWUDS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-(Gly)3-Lys(N3)-OH, a tetrapeptide incorporating an azido-functionalized lysine residue. This molecule serves as a valuable building block in bioconjugation and drug delivery, primarily through its ability to participate in "click chemistry" reactions. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and conjugation, and explores its potential applications in the development of targeted therapeutics and advanced biomaterials. The information is presented to support researchers and professionals in the effective utilization of this versatile chemical tool.

Introduction

This compound, also known as Glycyl-Glycyl-Glycyl-Azidolysine, is a synthetic peptide that combines a hydrophilic tri-glycine motif with a bioorthogonally reactive azido-lysine. The azide group is a key functional moiety that enables covalent modification through highly efficient and specific cycloaddition reactions, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These "click chemistry" reactions are characterized by their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for biological applications.[3]

The triglycine linker provides spacing and can enhance the solubility and flexibility of the resulting conjugates.[4][5] Glycine-rich linkers are known to be stable against proteolytic degradation, a desirable feature for in vivo applications. The lysine backbone offers a chiral scaffold, and the terminal carboxylic acid and amine groups provide additional points for potential modification. These features make this compound a valuable component in the design of peptide-drug conjugates (PDCs), targeted imaging agents, and functionalized biomaterials.

Chemical Properties

The chemical properties of this compound are summarized in the tables below. While specific experimental data for this exact molecule is not extensively published, the presented information is based on data from commercial suppliers and estimations derived from structurally related compounds.

General Properties
PropertyValueSource/Reference
Chemical Name H-Gly-Gly-Gly-Lys(N3)-OH hydrochloride
Synonyms Glycyl-glycyl-glycyl-azidolysine hydrochlorideN/A
Molecular Formula C₁₂H₂₂ClN₇O₅
Molecular Weight 379.8 g/mol
CAS Number 2737202-70-7
Appearance White to off-white solidGeneral observation for peptides
Purity >95% (typically analyzed by HPLC)
Physicochemical Data
PropertyValueNotes
Solubility Soluble in water and DMSO.Based on the hydrophilic nature of the glycine residues and the charged termini. For Fmoc-protected precursors, solubility is higher in organic solvents like DMSO and DMF.
Melting Point Not reported. Peptides typically decompose at high temperatures.N/A
Optical Rotation Not reported. The L-lysine configuration will result in a specific optical rotation.N/A
pKa Not reported. Expected pKa values for the terminal amine (~9-10) and carboxylic acid (~2-3). The azide group is not significantly ionizable under physiological conditions.General values for peptides.
Stability and Storage
ConditionRecommendationReference
Solid Form Store at -20°C in a dry, dark place.
In Solution Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions at -80°C are stable for up to 6 months.
pH Stability The peptide backbone is susceptible to hydrolysis at extreme pH. The azide group is generally stable under a wide pH range (pH 4-11) but can be reduced by strong reducing agents.
Thermal Stability Avoid high temperatures, as this can lead to degradation of the peptide and potential decomposition of the azide group.

Synthesis

Representative Solid-Phase Synthesis Workflow

Caption: Representative workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • Wang resin

  • Fmoc-Lys(N3)-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-Lys(N3)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Wash the resin with DMF, DCM, and MeOH.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for the three glycine residues using Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Caution: The azide group can be sensitive to certain scavengers like thiols, which may cause reduction to an amine.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Reactivity and Applications

The primary utility of this compound lies in the reactivity of its azide group, which enables its use in bioconjugation via "click chemistry".

Click Chemistry Reactions

This compound can participate in two main types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between the terminal azide of this compound and a terminal alkyne-containing molecule. This reaction is highly efficient and regioselective, yielding a stable 1,4-disubstituted triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The release of ring strain drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living systems.

Click_Chemistry_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Peptide This compound CuAAC_Product Triazole-linked Conjugate (CuAAC) Peptide->CuAAC_Product Cu(I) catalyst SPAAC_Product Triazole-linked Conjugate (SPAAC) Peptide->SPAAC_Product No catalyst Alkyne Alkyne-modified molecule Alkyne->CuAAC_Product StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->SPAAC_Product

Caption: Reaction pathways for this compound in bioconjugation.

Experimental Protocols for Bioconjugation

4.2.1. General Protocol for CuAAC

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., protein, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, TBTA) (optional, but recommended for biomolecules)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve this compound and the alkyne-containing molecule in the reaction buffer.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • If using a ligand, pre-mix the CuSO₄ and ligand.

  • Add the CuSO₄ (and ligand) solution to the peptide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using appropriate methods (e.g., size exclusion chromatography, dialysis).

4.2.2. General Protocol for SPAAC

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve this compound and the strained alkyne-containing molecule in the reaction buffer.

  • Mix the two solutions.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Purify the conjugate using appropriate methods.

Applications in Drug Development
  • Peptide-Drug Conjugates (PDCs): The triglycine-lysine scaffold can be used as a linker to attach cytotoxic drugs to targeting peptides or antibodies. The azide functionality allows for precise, site-specific conjugation.

  • Targeted Imaging Agents: Fluorescent dyes or chelating agents for radiometals can be conjugated to this compound, which can then be attached to a targeting moiety for in vivo imaging.

  • Functionalized Nanoparticles: The peptide can be conjugated to the surface of nanoparticles to improve their biocompatibility, stability, and to provide a handle for further functionalization.

  • Biomaterial Modification: Surfaces of biomaterials can be modified with this peptide to introduce bioorthogonal reactivity for subsequent cell or protein attachment.

Signaling Pathways and Cellular Uptake

While this compound itself is not known to directly modulate specific signaling pathways, its conjugates can be designed to do so. The cellular uptake of conjugates containing this peptide will largely depend on the properties of the conjugated molecule (e.g., a cell-penetrating peptide, an antibody, or a small molecule drug).

The glycine-rich nature of the linker is generally considered to be biocompatible and to have minimal non-specific interactions with cell surfaces. The cellular uptake mechanisms for peptide-based therapeutics can be complex, involving endocytosis, macropinocytosis, or direct membrane translocation, depending on the overall size, charge, and nature of the conjugate.

Cellular_Uptake Conjugate This compound Conjugate Cell_Membrane Cell Membrane Conjugate->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Vesicle Formation Direct_Translocation Direct Translocation Cell_Membrane->Direct_Translocation Membrane Perturbation Intracellular_Target Intracellular Target Endocytosis->Intracellular_Target Vesicular Escape Direct_Translocation->Intracellular_Target

Caption: Potential cellular uptake mechanisms for conjugates of this compound.

Conclusion

This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its key feature is the presence of a bioorthogonal azide group on a flexible and hydrophilic peptide backbone, enabling its use in efficient and specific bioconjugation reactions. This technical guide has provided an overview of its chemical properties, a representative synthesis protocol, and detailed methodologies for its application in click chemistry. As the field of targeted therapeutics and bioconjugation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow, facilitating the development of the next generation of advanced diagnostics and therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the azide-functionalized peptide, H-(Gly)3-Lys(N3)-OH. This peptide is a valuable tool in bioconjugation and drug development, primarily due to the presence of the bioorthogonal azide group on the lysine side chain. The triglycine motif can act as a simple spacer, potentially influencing solubility and accessibility of the azide functionality.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, which simplifies the purification process at each step. The key building block for introducing the azide functionality is Fmoc-L-Lys(N3)-OH.[1][2]

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow Resin Wang Resin Load Load Fmoc-Lys(N3)-OH Resin->Load Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect1->Couple_Gly1 Deprotect2 Fmoc Deprotection Couple_Gly1->Deprotect2 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect2->Couple_Gly2 Deprotect3 Fmoc Deprotection Couple_Gly2->Deprotect3 Couple_Gly3 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly3 Deprotect4 Final Fmoc Deprotection Couple_Gly3->Deprotect4 Cleave Cleavage from Resin (TFA Cocktail) Deprotect4->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize Final_Product This compound Characterize->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol is a representative procedure for the manual synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents:

Reagent/MaterialPurposeRecommended Grade
Wang ResinSolid support for C-terminal acid100-200 mesh, ~0.5 mmol/g loading
Fmoc-Lys(N3)-OHAzide-functionalized amino acidSynthesis Grade
Fmoc-Gly-OHGlycine building blockSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Activating agentSynthesis Grade
1-Hydroxybenzotriazole (HOBt)Activating agent/racemization suppressantSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)BaseSynthesis Grade
20% (v/v) Piperidine in DMFFmoc deprotection solutionSynthesis Grade
N,N-Dimethylformamide (DMF)SolventPeptide Synthesis Grade
Dichloromethane (DCM)SolventReagent Grade
Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5)Cleavage and side-chain deprotectionReagent Grade
Cold Diethyl EtherPeptide precipitationReagent Grade

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 200 mg of Wang resin in DMF for 30 minutes in a fritted reaction vessel.

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Lys(N3)-OH (5 eq), HOBt (5 eq), and DIC (5 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Chain Elongation (Repeated for each Glycine):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).

    • Amino Acid Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3-5 eq) with an activating agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection and coupling cycle for the subsequent two glycine residues.

  • Final Fmoc Deprotection:

    • After the final glycine coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.

    • Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Characterization of this compound

The identity, purity, and structural integrity of the synthesized peptide must be confirmed using a combination of analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C12H21N7O5
Molecular Weight 343.34 g/mol
Appearance White to off-white solid (expected)
Solubility Soluble in water and polar organic solvents

Note: The hydrochloride salt, this compound·HCl, has a molecular weight of 379.80 g/mol and is often the commercially available form.[5]

Analytical Characterization Data

Table 2.1: Mass Spectrometry

TechniqueParameterExpected Value
ESI-MS[M+H]+344.16 (for the free base)
ESI-MS[M+Na]+366.14 (for the free base)

Table 2.2: ¹H NMR Spectroscopy (in D₂O)

Proton AssignmentExpected Chemical Shift (ppm)
Gly-CH₂3.8 - 4.1
Lys-α-CH3.6 - 3.8
Lys-ε-CH₂~3.3
Lys-β,γ,δ-CH₂1.3 - 1.9

Note: Chemical shifts are approximate and can vary based on pH, concentration, and solvent. The signals for the three glycine residues may overlap.

Table 2.3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Expected Retention Time Dependent on the specific gradient and column

Applications in Drug Development

The primary utility of this compound in drug development stems from the azide group, which is a key component in "click chemistry" reactions. This allows for the precise and efficient conjugation of the peptide to other molecules.

Bioconjugation via Click Chemistry

The azide group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne moieties, respectively.

Click_Chemistry Peptide This compound CuAAC CuAAC (Copper(I) catalyst) Peptide->CuAAC SPAAC SPAAC (Copper-free) Peptide->SPAAC Molecule Molecule with Alkyne or Cyclooctyne Molecule->CuAAC Molecule->SPAAC Conjugate Peptide-Molecule Conjugate CuAAC->Conjugate Triazole Linkage SPAAC->Conjugate Triazole Linkage

Caption: Bioconjugation pathways for this compound.

Potential Therapeutic and Research Applications
  • Antibody-Drug Conjugates (ADCs): The peptide can act as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Targeted Drug Delivery: this compound can be conjugated to targeting ligands (e.g., other peptides, small molecules) to deliver therapeutic payloads to specific cells or tissues.

  • Protein Modification: The azide group allows for the site-specific modification of proteins to introduce probes, labels, or other functionalities for research purposes.

  • Biomaterial Functionalization: The peptide can be used to functionalize surfaces or scaffolds for applications in tissue engineering and diagnostics.

Conclusion

This compound is a versatile synthetic peptide with significant potential in chemical biology and drug development. Its synthesis via Fmoc-SPPS is straightforward, and its characterization can be achieved using standard analytical techniques. The presence of the bioorthogonal azide group enables a wide range of applications centered around precise bioconjugation through click chemistry, making it a valuable tool for the creation of advanced therapeutic and diagnostic agents.

References

The Strategic Utility of H-(Gly)3-Lys(N3)-OH in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecules is paramount. The trifunctional amino acid derivative, H-(Gly)3-Lys(N3)-OH, has emerged as a critical tool for researchers and scientists, offering a versatile platform for the synthesis of complex biomolecules, particularly in the realm of antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of the applications, experimental protocols, and underlying mechanisms of this compound, tailored for professionals in pharmaceutical research and development.

Core Functionality: A Click Chemistry Linchpin

This compound is a peptide-based linker that features a terminal azide (N3) group. This azide functionality is the cornerstone of its utility, enabling its participation in highly efficient and specific "click chemistry" reactions.[1] The two primary forms of click chemistry utilized with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These bioorthogonal reactions allow for the covalent ligation of this compound to molecules containing a corresponding alkyne or strained cyclooctyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][3] The resulting stable triazole linkage is resistant to hydrolysis and enzymatic degradation, a crucial feature for in vivo applications.

The triglycine [(Gly)3] portion of the molecule acts as a hydrophilic spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The lysine residue provides a versatile scaffold for the attachment of the azide group.

Application in Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of ADCs, a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. In this context, the this compound linker, often referred to as a triglycyl peptide linker (CX), connects a monoclonal antibody to a cytotoxic payload.

The proposed mechanism for an ADC utilizing a triglycyl linker involves several key steps:

  • Target Binding: The antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.

  • Lysosomal Processing: Within the acidic environment of the lysosome, proteases cleave the peptide linker. For a triglycyl linker, this enzymatic cleavage releases the cytotoxic payload.

  • Payload Action: The released payload can then diffuse into the cytoplasm and nucleus to exert its cytotoxic effect, leading to apoptosis of the cancer cell.

The design of the triglycyl linker is strategic; its catabolite, a carboxylic acid, is thought to be uncharged in the acidic lysosome, allowing for efficient diffusion into the cytosol. Once in the cytosol and extracellular space (at physiological pH), the catabolite becomes charged, which may limit its ability to penetrate and harm neighboring healthy cells.

Quantitative Data Summary

The efficacy of ADCs constructed with triglycyl peptide linkers has been demonstrated in preclinical studies. The following tables summarize key quantitative data from a study comparing a triglycyl linker (CX) ADC with a non-cleavable SMCC linker ADC.

Cell LineTarget AntigenCX-ADC IC50 (ng/mL)SMCC-ADC IC50 (ng/mL)Fold Difference (SMCC/CX)
Calu-3EpCAM0.83.94.9
COLO 205EpCAM1.41.81.3
LoVo-doxEpCAM2.0>1000>500
HSC-2EGFR1.111.210.2
H1975EGFR1.5150100
FaDuEGFR0.90.91.0

Table 1: In Vitro Cytotoxicity of Anti-EpCAM and Anti-EGFR ADCs. The data demonstrates that the CX (triglycyl) linker ADC exhibits significantly greater potency (lower IC50 values) in several cancer cell lines, including a multidrug-resistant line (LoVo-dox), compared to the SMCC linker ADC.

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Calu-3Anti-EpCAM CX-ADC185
Anti-EpCAM SMCC-ADC580
HSC-2Anti-EGFR CX-ADC595
Anti-EGFR SMCC-ADC1070
H1975Anti-EGFR CX-ADC590
Anti-EGFR SMCC-ADC1050

Table 2: In Vivo Antitumor Efficacy in Xenograft Models. The triglycyl linker ADC demonstrated superior antitumor activity at lower doses compared to the non-cleavable linker ADC in multiple tumor models.

Experimental Protocols

The following are generalized protocols for the key experimental procedures involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified peptide, such as one containing this compound, with a DBCO-functionalized molecule.

Materials:

  • Azide-containing peptide (e.g., purified peptide incorporating this compound)

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Purification:

    • Purify the resulting conjugate using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

    • Characterize the final product by mass spectrometry to confirm successful conjugation.

Protocol 2: Synthesis of an Antibody-Triglycyl Linker-Drug Conjugate

This protocol outlines the general steps for conjugating a triglycyl linker payload to an antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Triglycyl linker-payload with a reactive group for antibody conjugation (e.g., an NHS ester for reaction with lysine residues)

  • Reducing agent (if cysteine conjugation is desired, e.g., TCEP)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation (for lysine conjugation):

    • Ensure the antibody is in an amine-free buffer at a suitable pH (typically 7.5-8.5).

  • Conjugation Reaction:

    • Add a defined molar excess of the triglycyl linker-payload to the antibody solution.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours).

  • Quenching:

    • Add a quenching solution to stop the reaction by consuming any unreacted linker-payload.

  • Purification:

    • Purify the ADC from unconjugated antibody and excess linker-payload using size-exclusion chromatography.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, RP-HPLC, and size-exclusion chromatography.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Bioconjugation (SPAAC) cluster_characterization Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) Purification1 RP-HPLC Purification Peptide_Synthesis->Purification1 SPAAC_Reaction SPAAC Reaction (Mix Azide-Peptide and DBCO-Molecule) Purification1->SPAAC_Reaction DBCO_Molecule DBCO-Functionalized Molecule (e.g., Drug, Fluorophore) DBCO_Molecule->SPAAC_Reaction Purification2 Purification of Conjugate (e.g., SEC, RP-HPLC) SPAAC_Reaction->Purification2 Characterization Characterization (Mass Spectrometry, HPLC) Purification2->Characterization

Caption: Experimental workflow for the synthesis and conjugation of a peptide containing this compound.

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_processing Linker Cleavage ADC Antibody-Drug Conjugate (with Triglycyl Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Lysosome->Cytosol 4. Payload Diffusion Cleavage 3. Proteolytic Cleavage of Triglycyl Linker Lysosome->Cleavage Nucleus Nucleus Cytosol->Nucleus 5. Cytotoxic Action Cleavage->Cytosol Released Payload

Caption: Proposed signaling pathway for an ADC utilizing a triglycyl peptide linker.

Conclusion

This compound is a valuable and versatile tool in the fields of drug development and bioconjugation. Its utility as a click chemistry handle, particularly in the context of ADC development, allows for the creation of sophisticated and highly targeted therapeutic agents. The triglycyl peptide structure offers advantages in terms of lysosomal processing and payload release, leading to enhanced potency and efficacy. The experimental protocols and data presented herein provide a solid foundation for researchers and scientists to harness the potential of this compound in their own research and development endeavors.

References

H-(Gly)3-Lys(N3)-OH: An In-Depth Technical Guide to Azide Reactivity and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H-(Gly)3-Lys(N3)-OH, a triglycine sequence terminating with an azide-functionalized lysine residue, represents a versatile and powerful tool in modern chemical biology and drug development. The terminal azide group serves as a bioorthogonal handle, enabling highly specific covalent modification through a variety of chemoselective ligation reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the reactivity of the azide moiety in this compound. Detailed experimental protocols for its application in key bioorthogonal reactions are presented, along with quantitative data to inform experimental design.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide derivative. The triglycine linker provides flexibility and enhances water solubility, which can be beneficial in biological applications[1]. The azide functionality is introduced via the lysine side chain, a common strategy that allows for site-specific modification[2].

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc-protected azido-lysine building block, such as Fmoc-Lys(N3)-OH[3][4]. The azide group is stable to the standard conditions of Fmoc-based SPPS, including repeated cycles of piperidine treatment for Fmoc deprotection and coupling reactions with reagents like HBTU[5].

Table 1: Physicochemical Properties of Related Azido-Amino Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference(s)
Fmoc-Lys(N3)-OHC21H22N4O4394.4278 (dec.)
This compoundC12H21N7O5343.34Not available
This compound hydrochlorideC12H22ClN7O5379.8Not available

Core Reactivity of the Azide Group

The azide group (-N3) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity profile. It is largely inert to the functional groups found in biological systems, but reacts efficiently and selectively with specific partners. The primary reactions involving the azide group of this compound are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Azide_Reactivity_Overview cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Staudinger Staudinger Ligation Peptide_N3 This compound Triazole_CuAAC 1,4-disubstituted 1,2,3-Triazole Peptide_N3->Triazole_CuAAC Cu(I) catalyst Triazole_SPAAC Triazole Peptide_N3->Triazole_SPAAC No catalyst Amide Amide Bond Peptide_N3->Amide Aza-ylide intermediate Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole_CuAAC Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_SPAAC Phosphine Phosphine (e.g., Triphenylphosphine) Phosphine->Amide

Core reactivity pathways of the azide group in this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often referred to as a "click" reaction, is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is widely used for peptide conjugation due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Table 2: Typical Reaction Conditions for CuAAC with Azide-Modified Peptides

ParameterConditionReference(s)
Catalyst Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or CuBr)
Solvents Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF), or mixtures
Temperature Room temperature to 50°C
pH Range 4 - 11
Reaction Time Typically 1 - 24 hours
Typical Yields >95%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells or in vivo systems.

The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table presents second-order rate constants for the reaction of benzyl azide with common cyclooctynes, which can serve as a benchmark for reactions with this compound.

Table 3: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

Strained AlkyneSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)SolventTemperature (°C)Reference(s)
Bicyclo[6.1.0]nonyne (BCN)0.15DMSO37
Dibenzocyclooctyne (DBCO)0.34HBS buffer (pH 7.4)25
DIBAC~1.0Not specifiedNot specified
Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate which can then be trapped to form a stable amide bond. In its "traceless" form, the reaction between a peptide with a C-terminal phosphinothioester and another with an N-terminal α-azido acid results in the formation of a native amide bond with no residual atoms from the phosphine reagent. This reaction is highly chemoselective and proceeds under mild conditions, making it a valuable tool for protein synthesis.

Table 4: Key Features of the Traceless Staudinger Ligation

FeatureDescriptionReference(s)
Reactants Peptide-phosphinothioester and an azido-peptide
Product Native amide bond
Key Intermediate Aza-ylide
Stereochemistry Proceeds without detectable epimerization of the α-carbon of the azido acid
Rate-Limiting Step Association of the phosphinothioester and the azide
Half-life (t1/2) ~7 minutes for a model reaction at room temperature

Experimental Protocols

The following protocols are generalized methodologies for the key reactions involving azide-modified peptides. Researchers should optimize these protocols for their specific applications.

Protocol 1: Solid-Phase Synthesis of an Azide-Modified Peptide

This protocol describes the incorporation of an azido-lysine residue into a peptide sequence using manual Fmoc-based SPPS.

SPPS_Workflow Resin Start: Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Use Fmoc-Lys(N3)-OH for azide incorporation Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Final Deprotection & Cleavage (TFA cocktail) Washing2->Cleavage Final amino acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading), including Fmoc-Lys(N3)-OH at the desired position, with a coupling reagent such as HBTU (3 eq.) and an activator base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Final Deprotection: After the final coupling and deprotection, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol details the conjugation of an alkyne-functionalized molecule to an azide-modified peptide like this compound.

  • Dissolve Reactants:

    • Dissolve the azide-modified peptide in an appropriate buffer or solvent (e.g., a mixture of DMSO and water).

    • Dissolve the alkyne-functionalized molecule in a compatible solvent.

  • Prepare Catalyst Solution:

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

  • Reaction:

    • In a reaction vessel, combine the azide-peptide and alkyne-functionalized molecule (typically with a slight excess of the alkyne).

    • Add the CuSO₄ solution to the mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

    • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol describes the copper-free conjugation of a strained alkyne to an azide-modified peptide.

  • Dissolve Reactants:

    • Dissolve the azide-modified peptide (e.g., this compound) in a suitable buffer (e.g., PBS, pH 7.4) or a solvent mixture (e.g., DMSO/water).

    • Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent (e.g., DMSO). A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

  • Reaction:

    • Mix the solutions of the azide-peptide and the strained alkyne.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Purify the crude conjugate using RP-HPLC.

Protocol 4: Traceless Staudinger Ligation of Peptides

This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to an azide-containing peptide.

  • Preparation of Reactants:

    • Synthesize the peptide with a C-terminal phosphinothioester.

    • Synthesize the peptide with an N-terminal α-azido acid.

    • Purify both peptide fragments by RP-HPLC.

  • Ligation Reaction:

    • Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in an anhydrous solvent system (e.g., THF/H₂O 3:1). Typical concentrations are in the range of 10-50 mM.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by analytical HPLC and mass spectrometry.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude ligated peptide using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

Applications in Research and Drug Development

The bioorthogonal reactivity of this compound and similar azide-modified peptides opens up a vast array of applications:

  • Peptide Labeling: The azide group allows for the site-specific attachment of fluorophores, biotin, or other tags for imaging and pull-down experiments.

  • Peptide-Drug Conjugates: Cytotoxic drugs can be conjugated to targeting peptides to create highly specific therapeutic agents.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides.

  • Surface Immobilization: Peptides can be attached to surfaces for the development of biosensors and biomaterials. The polyglycine linker in this compound may have applications in nanotechnology constructs for binding to surfaces.

  • Probing Biological Systems: Azide-modified peptides can be used to study protein-protein interactions and other biological processes without perturbing the system.

While specific signaling pathways involving this compound are not extensively documented, its utility lies in its ability to be conjugated to molecules that do target specific pathways. For example, it could be linked to a known kinase inhibitor to probe a particular signaling cascade. The choice of the molecule to be conjugated to the peptide will determine the biological system under investigation.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in life sciences and drug development. Its key feature, the bioorthogonal azide group, provides a gateway to a wide range of specific and efficient chemical modifications. By understanding the principles and protocols of CuAAC, SPAAC, and the Staudinger ligation, scientists can leverage the unique reactivity of this peptide to construct novel bioconjugates for a multitude of applications, from fundamental biological research to the development of next-generation therapeutics.

References

Technical Guide: Physicochemical Properties and Analysis of H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the azide-modified peptide, H-(Gly)3-Lys(N3)-OH. This peptide incorporates an azide moiety, a versatile chemical handle for bioconjugation via "click chemistry" reactions.[1][2][3] Such modified peptides are instrumental in developing molecular probes, peptide-based therapeutics, and advanced biomaterials.[3][4]

Core Physicochemical Data

The fundamental properties of this compound have been calculated based on the elemental composition of its constituent amino acids: three glycine residues and one azide-modified lysine residue. The azide group (N3) is attached to the epsilon-amino group of the lysine side chain.

Calculation of Molecular Formula and Weight:
  • Glycine (Gly): The molecular formula for a single glycine is C2H5NO2.

  • Lysine (Lys): The molecular formula for a single lysine is C6H14N2O2.

  • Peptide Formation: Three peptide bonds are formed, resulting in the loss of three water molecules (H2O).

  • Azide Modification: The terminal amino group (-NH2) on the lysine side chain is replaced with an azide group (-N3). This corresponds to a net change of -2 Hydrogen atoms and +2 Nitrogen atoms.

Based on these components, the final molecular formula and weight are derived.

Table 1: Summary of Physicochemical Properties

PropertyValue
Compound Name Glycyl-glycyl-glycyl-azidolysine
Abbreviation This compound
Molecular Formula C12H21N7O5
Average Molecular Weight 343.34 g/mol
Monoisotopic Mass 343.16 g/mol

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is a primary analytical technique for confirming the identity and purity of synthetic peptides. The following protocol outlines a standard procedure for verifying the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the molecular mass of the synthesized this compound peptide.

Materials and Reagents:

  • This compound peptide sample

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • Vials for sample preparation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Time-of-Flight (TOF) or Orbitrap mass analyzer

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the lyophilized peptide in 1 mL of Solvent A to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10-50 µg/mL for injection.

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separation.

    • Mobile Phase: A gradient of Solvent A and Solvent B.

    • Gradient: A typical gradient would be 5% to 95% Solvent B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that keeps the peptide intact.

    • Mass Range: Scan a mass-to-charge (m/z) range of 100-1000.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • The primary ion expected is the protonated molecular ion, [M+H]+.

    • Expected m/z for [M+H]+: 344.17 (based on monoisotopic mass).

    • Also, look for other possible adducts or charge states, such as [M+2H]2+ at m/z 172.59.

    • The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass for high-resolution instruments.

Visualization of Peptide Synthesis Workflow

The synthesis of azide-modified peptides is typically achieved using Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise addition of amino acids on a resin support. The azide group can be incorporated either by using a pre-functionalized azido-lysine amino acid during synthesis or by post-synthetic modification of a protected lysine residue on the resin.

Peptide_Synthesis_Workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Resin 1. Resin Support SPPS 2. Solid-Phase Peptide Synthesis (Gly-Gly-Gly-Lys) Resin->SPPS Fmoc Chemistry Modification 3. On-Resin Azide Introduction (Side-chain modification) SPPS->Modification Cleavage 4. Cleavage & Deprotection Modification->Cleavage TFA Cocktail Crude 5. Crude Peptide Cleavage->Crude HPLC 6. RP-HPLC Purification Crude->HPLC Pure 7. Pure Peptide HPLC->Pure Analysis 8. Characterization (LC-MS, HPLC) Pure->Analysis

Caption: General workflow for the synthesis and characterization of an azide-modified peptide.

References

An In-depth Technical Guide to the Solubility and Stability of H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility and stability of the azide-functionalized peptide, H-(Gly)3-Lys(N3)-OH. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support the use of this molecule in various research applications, particularly in the realm of bioconjugation and click chemistry.

Introduction

This compound is a short peptide comprised of a triglycine motif linked to a lysine residue that has been modified on its side-chain with an azide group. This modification introduces a bioorthogonal handle, a chemically unique functional group that is inert to the vast majority of biological molecules and processes. The azide group can selectively react with a complementary alkyne-containing molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This specificity makes this compound a valuable tool for site-specific labeling and conjugation of biomolecules in complex biological systems.

Understanding the solubility and stability of this peptide is paramount for its effective storage, handling, and application in experimental settings. This guide summarizes the available data and provides protocols for its synthesis, purification, and use in bioorthogonal reactions.

Physicochemical Properties

Solubility

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its solubility profile can be inferred from its constituent amino acids and data on its hydrochloride salt. The peptide consists of three hydrophilic glycine residues and a lysine residue, which is also hydrophilic and possesses a charged amino group at neutral pH. This composition suggests good aqueous solubility.

General Solubility Observations:

  • Aqueous Buffers (e.g., PBS, Water): Expected to be readily soluble due to the hydrophilic nature of the glycine and lysine residues. The free amine and carboxylic acid termini, along with the lysine side chain, will be charged at physiological pH, further enhancing aqueous solubility.

  • Polar Organic Solvents: The hydrochloride salt of this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Solubility in other polar organic solvents like methanol and ethanol is likely, though potentially lower than in DMSO or aqueous solutions.

  • Nonpolar Organic Solvents: Solubility is expected to be poor in nonpolar solvents such as hexane or dichloromethane due to the polar and charged nature of the peptide.

Data Presentation: Solubility of this compound Hydrochloride

SolventConcentrationConditions
DMSO125 mg/mL (329.12 mM)Requires sonication. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes. The peptide backbone is susceptible to hydrolysis, while the azide functionality is generally robust under common experimental conditions.

General Stability Considerations:

  • pH Stability: The peptide bonds are most stable around neutral pH. Under strongly acidic or basic conditions, hydrolysis of the peptide bonds can occur. For glycine trimers, hydrolysis is significant at both acidic (pH 3) and basic (pH 10) conditions, with direct hydrolysis of the amide bond dominating at basic pH and intramolecular aminolysis ("backbiting") being more prominent at neutral pH.

  • Temperature Stability: As with most peptides, long-term storage at elevated temperatures is not recommended. For lyophilized powder, storage at -20°C or -80°C is advised to ensure long-term stability.[2] In solution, the peptide should be kept frozen to minimize degradation, and repeated freeze-thaw cycles should be avoided.[3]

  • Azide Group Stability: The azide group is stable under typical conditions for solid-phase peptide synthesis (SPPS), including treatment with trifluoroacetic acid (TFA) and piperidine.[4] It is also stable in aqueous buffers and under the conditions required for CuAAC and SPAAC reactions. However, azides should be handled with care and stored away from strong acids, heat, and heavy metals to prevent the formation of hydrazoic acid or explosive metal azides.

Data Presentation: Recommended Storage Conditions

FormTemperatureDurationNotes
Lyophilized PowderRoom TemperatureWeeks to MonthsFor short-term storage. Should be kept away from heat, light, and moisture.
Lyophilized Powder-20°CLong-termRecommended for extended storage.
Stock Solution (in DMSO)-20°C1 MonthMust be sealed and protected from moisture and light.
Stock Solution (in DMSO)-80°C6 MonthsMust be sealed and protected from moisture and light.
Aqueous Solution-20°C or -80°CShort-termRecommended to be prepared fresh. Avoid freeze-thaw cycles. A slightly acidic pH (5-6) may improve stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a general method for the manual synthesis of this compound using Fmoc chemistry on a Wang resin.

Materials:

  • Wang resin

  • Fmoc-Lys(N3)-OH

  • Fmoc-Gly-OH

  • Coupling agents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling (Fmoc-Lys(N3)-OH):

    • Activate Fmoc-Lys(N3)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

    • Wash the resin with DMF (5x).

  • Glycine Coupling (repeat 3 times):

    • Activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform Fmoc deprotection as in step 3.

  • Final Wash: After the final deprotection, wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to collect the filtrate.

  • Precipitation:

    • Add the filtrate to cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Diagram: SPPS Workflow for this compound

SPPS_Workflow Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Couple_Lys Couple Fmoc-Lys(N3)-OH Swell->Couple_Lys Deprotect1 Fmoc Deprotection (Piperidine/DMF) Couple_Lys->Deprotect1 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect1->Couple_Gly1 Deprotect2 Fmoc Deprotection Couple_Gly1->Deprotect2 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect2->Couple_Gly2 Deprotect3 Fmoc Deprotection Couple_Gly2->Deprotect3 Couple_Gly3 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly3 Deprotect4 Final Fmoc Deprotection Couple_Gly3->Deprotect4 Cleave Cleavage (TFA Cocktail) Deprotect4->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis workflow.

Purification by Reverse-Phase HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude this compound

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the solution through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical in-solution CuAAC reaction.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Copper ligand (e.g., THPTA, BTTAA)

  • Buffer (e.g., PBS, pH 7.4) and/or organic co-solvent (e.g., DMSO, t-butanol)

Procedure:

  • Dissolve Reactants: Dissolve this compound and the alkyne-containing molecule (typically 1.2-1.5 equivalents) in the chosen buffer/solvent system.

  • Prepare Catalyst Stocks: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

  • Add Reagents: To the solution of the peptide and alkyne, add the copper ligand, followed by CuSO₄, and finally the freshly prepared sodium ascorbate to initiate the reaction.

  • Reaction: Allow the reaction to proceed at room temperature for 1-12 hours. Monitor progress by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow Start Dissolve Azide Peptide & Alkyne Molecule Add_Ligand Add Copper Ligand Start->Add_Ligand Add_CuSO4 Add CuSO4 Add_Ligand->Add_CuSO4 Add_Ascorbate Add Sodium Ascorbate (Initiate Reaction) Add_CuSO4->Add_Ascorbate React Incubate (Room Temp) Add_Ascorbate->React Monitor Monitor Progress (HPLC/MS) React->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical copper-free SPAAC reaction.

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Buffer (e.g., PBS, pH 7.4) or other suitable solvent

Procedure:

  • Dissolve Reactants: Dissolve this compound and the strained alkyne (typically 1.2-1.5 equivalents) in the chosen buffer or solvent.

  • Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours depending on reactant concentrations and the specific strained alkyne used.

  • Monitoring and Purification: Monitor the reaction progress and purify the final conjugate by RP-HPLC.

Diagram: SPAAC Reaction Workflow

SPAAC_Workflow Start Dissolve Azide Peptide & Strained Alkyne React Incubate (Room Temp) Start->React Monitor Monitor Progress (HPLC/MS) React->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify

Caption: Strain-Promoted Azide-Alkyne Cycloaddition workflow.

Signaling Pathways and Biological Activity

Currently, there is no published evidence to suggest that this compound has intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in research is that of a chemical tool. The triglycine linker is often used to provide spacing and flexibility, while the lysine provides a site for modification. The azide group serves as a bioorthogonal handle for "click" reactions.

Therefore, any observed biological effects when using a conjugate of this compound are attributable to the molecule that has been attached to it via the azide group. For example, if a fluorescent dye is attached, the conjugate can be used to track the localization of a target molecule. If a drug molecule is attached, the peptide can serve as part of a linker in a drug delivery system.

While some short peptides have been shown to regulate gene expression and other cellular processes, the specific sequence Gly-Gly-Gly-Lys has not been identified as a signaling molecule itself.

Conclusion

This compound is a versatile and valuable reagent for bioconjugation. Its hydrophilic nature suggests good solubility in aqueous media, and it is stable under typical storage and experimental conditions when handled appropriately. This guide provides a foundation for its use by summarizing its known properties and offering detailed protocols for its synthesis, purification, and application in the two major types of click chemistry reactions. The provided workflows and diagrams serve as a visual aid for researchers planning to incorporate this peptide into their experimental designs. As with any specialized chemical reagent, it is recommended that users perform small-scale pilot experiments to optimize conditions for their specific application.

References

Introduction to azide-containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azide-Containing Peptides for Researchers, Scientists, and Drug Development Professionals.

Introduction

Azide-containing peptides have become indispensable tools in chemical biology, drug discovery, and materials science. The azide group (–N₃) is a small, stable, and bioorthogonal functional group, meaning it does not react with most functional groups found in biological systems.[1][2] This unique property allows for highly specific chemical modifications of peptides in complex environments, including within living cells.[3][4]

The primary utility of the azide group stems from its ability to participate in a select few, highly efficient "click chemistry" reactions. These reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation, enable the precise covalent linkage of peptides to other molecules such as drugs, imaging agents, or polymers.[5] This guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of azide-containing peptides, complete with detailed experimental protocols and quantitative data.

Synthesis of Azide-Containing Peptides

The introduction of an azide group into a peptide can be achieved primarily through two strategies: the incorporation of a non-canonical azido-amino acid during synthesis or the post-synthetic modification of a natural amino acid.

Method 1: Solid-Phase Peptide Synthesis (SPPS) with Azido-Amino Acids

The most direct method for preparing azide-containing peptides is the incorporation of an amino acid analog with an azide-bearing side chain during standard Solid-Phase Peptide Synthesis (SPPS). Several such amino acids are commercially available, including Nα-Fmoc-protected derivatives of azidohomoalanine, azidonorleucine, and azidoalanine. The synthesis follows the well-established Fmoc-SPPS protocol.

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling: Azido-Amino Acid + Coupling Reagents (e.g., HBTU/DIEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat Cycle for Each Amino Acid washing2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of azide-containing peptides.

Experimental Protocol 1: SPPS with Fmoc-L-azidohomoalanine

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Coupling: In a separate vial, dissolve Fmoc-L-azidohomoalanine (1.5 eq), HBTU (1.5 eq), and DIEA (3.0 eq) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry it under a vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Method 2: On-Resin Diazotransfer

An alternative strategy involves synthesizing the full peptide sequence using an amino acid with a protected primary amine side chain (e.g., Fmoc-Lys(Mtt)-OH). The protecting group is then selectively removed, and the exposed amine is converted to an azide directly on the resin. This method is particularly useful when multiple azide groups are desired.

Experimental Protocol 2: On-Resin Conversion of Lysine to Azidohomoalanine Analog

  • Peptide Synthesis: Assemble the peptide on the resin using standard SPPS, incorporating Fmoc-Lys(Mtt)-OH at the desired position. The Mtt (4-methyltrityl) group is orthogonal to the Fmoc group and the acid-labile resin linkage.

  • Selective Deprotection: After peptide assembly, selectively remove the Mtt group by treating the resin with 1% Trifluoroacetic acid (TFA) in DCM multiple times until the yellow color of the Mtt cation is no longer observed. Wash the resin thoroughly with DCM and DMF.

  • Diazo Transfer Reaction: Swell the resin in a DMF/water mixture. Add copper(II) sulfate (CuSO₄) and imidazole-1-sulfonyl azide hydrochloride. Allow the reaction to proceed for 12-24 hours.

  • Washing: Wash the resin extensively with water, DMF, and DCM to remove all reagents.

  • Cleavage and Purification: Proceed with the final cleavage and purification as described in Protocol 1.

Key Bioorthogonal Reactions and Applications

The true power of azide-containing peptides lies in their ability to undergo highly specific ligation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. It is known for its reliability, high yields, and tolerance of a wide range of functional groups. The reaction is typically catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.

cuaac_mechanism reactants Azide-Peptide + Alkyne-Molecule cycloaddition [3+2] Cycloaddition reactants->cycloaddition catalyst_gen Cu(II) + Reductant (e.g., Na Ascorbate) active_catalyst Cu(I) Catalyst catalyst_gen->active_catalyst Reduction active_catalyst->cycloaddition Catalyzes product Triazole-Linked Peptide Conjugate cycloaddition->product

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for CuAAC Reactions

ParameterSmall Molecule SynthesisBioconjugationSource(s)
Cu(I) Catalyst Loading 0.1 - 5 mol%50 - 250 µM
Reducing Agent 5 - 10 mol%5 - 50 equivalents (to azide) or 5 mM
Accelerating Ligand:Cu Ratio 1:1 to 2:12:1 to 5:1
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent
Temperature Room Temp. to 110 °CRoom Temperature
Reaction Time 10 min - 24 h15 - 60 minutes
Typical Yields >90%Near-quantitative

Experimental Protocol 3: CuAAC for Peptide Bioconjugation

  • Prepare Stock Solutions: Prepare stock solutions of the azide-containing peptide, the alkyne-functionalized molecule (e.g., a fluorescent dye), CuSO₄, an accelerating ligand (e.g., THPTA), and sodium ascorbate in an appropriate buffer (e.g., phosphate buffer).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule (using a slight excess of the labeling reagent is common).

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is often used to protect the biomolecule from oxidative damage.

  • Initiation: Add the catalyst premix to the peptide solution. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 50-250 µM.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A major drawback of CuAAC for in vivo applications is the cytotoxicity of copper. SPAAC overcomes this limitation by using a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed under physiological conditions.

spaac_workflow reactants Azide-Peptide + Strained Cyclooctyne (e.g., DBCO, BCN) reaction Spontaneous [3+2] Cycloaddition (Copper-Free) reactants->reaction Physiological Conditions product Stable Triazole Conjugate reaction->product

Caption: General workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol 4: SPAAC for Live Cell Imaging

  • Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing amino acid analog, such as azidohomoalanine (AHA), to incorporate the azide handle into newly synthesized proteins.

  • Probe Preparation: Dissolve a cyclooctyne-conjugated fluorophore (e.g., DBCO-FITC) in a biocompatible solvent like DMSO to create a stock solution.

  • Labeling: Wash the cells to remove unincorporated AHA. Add the cyclooctyne-fluorophore solution to the cell culture medium at a final concentration typically in the low micromolar range.

  • Incubation: Incubate the cells at 37 °C for 30-60 minutes.

  • Washing and Imaging: Wash the cells with fresh media or PBS to remove the unreacted probe. Image the cells using fluorescence microscopy to visualize the newly synthesized proteins.

Staudinger Ligation

The Staudinger Ligation is another bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine, typically a phosphinothioester. A key feature of the "traceless" Staudinger ligation is that, after the initial reaction and subsequent hydrolysis, no atoms from the phosphine reagent remain in the final amide product, creating a native peptide bond. This makes it exceptionally useful for the convergent synthesis of large peptides and proteins from smaller fragments.

staudinger_ligation reactants Peptide 1: C-terminal Phosphinothioester + Peptide 2: N-terminal α-Azido Acid intermediate Iminophosphorane Intermediate reactants->intermediate N₂ Release acyl_transfer Intramolecular S->N Acyl Transfer intermediate->acyl_transfer hydrolysis Hydrolysis acyl_transfer->hydrolysis product Ligated Peptide (Native Amide Bond) + Phosphine Oxide Byproduct hydrolysis->product

Caption: Mechanism of the traceless Staudinger Ligation for peptide synthesis.

Experimental Protocol 5: Traceless Staudinger Ligation of Peptide Fragments

  • Peptide Synthesis: Synthesize two peptide fragments separately: one with a C-terminal phosphinothioester and the other with an N-terminal α-azido acid. Purify both fragments by RP-HPLC.

  • Ligation Reaction: Dissolve equimolar amounts of the two purified peptide fragments in an anhydrous solvent system (e.g., THF/H₂O 3:1). Typical concentrations range from 10-50 mM.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by analytical HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product.

  • Purification and Characterization: Purify the final ligated peptide by RP-HPLC. Confirm the molecular weight by ESI-MS.

Applications in Drug Development

The precision and biocompatibility of azide-based chemistry have made it a powerful engine for innovation in drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. A critical factor in ADC efficacy is the precise control over the drug-to-antibody ratio (DAR). Incorporating an azide-bearing non-natural amino acid into the antibody sequence allows for site-specific conjugation of an alkyne-modified drug via click chemistry. This produces homogeneous ADCs with a defined DAR, leading to an improved therapeutic window.

adc_synthesis ab_expression Express Antibody with Azido-Amino Acid click_reaction Click Chemistry (CuAAC or SPAAC) ab_expression->click_reaction drug_modification Synthesize Drug with Alkyne Handle drug_modification->click_reaction purification Purification of ADC click_reaction->purification final_adc Homogeneous ADC (Defined DAR) purification->final_adc

Caption: Workflow for site-specific Antibody-Drug Conjugate (ADC) synthesis.

Quantitative Data for Azide-Enabled ADC Synthesis

ParameterReported ValueApplication ContextSource(s)
Conjugation Efficacy >95%Conjugation of auristatin or PBD toxins to anti-Her2/neu antibody
Drug to Antibody Ratio (DAR) >1.9Achieved with two incorporation sites per antibody
Final DAR for Functional ADC 4Achieved by engineering four sites per antibody
Peptide PEGylation

PEGylation, the attachment of polyethylene glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of therapeutic peptides. It can increase solubility, enhance stability against enzymatic degradation, and prolong circulation half-life. Using azide-PEG linkers in combination with an alkyne-modified peptide (or vice-versa) allows for efficient and specific PEGylation via click chemistry, yielding well-defined conjugates.

Conclusion

Azide-containing peptides represent a versatile and powerful platform for peptide modification and conjugation. The bioorthogonality of the azide group, combined with the efficiency and specificity of click chemistry and the Staudinger ligation, provides researchers and drug developers with an unparalleled toolkit. These methods enable the precise construction of complex biomolecules, from site-specific ADCs and PEGylated therapeutics to tools for in vivo imaging and proteomics. As the demand for more sophisticated and targeted biological probes and therapies grows, the applications for azide-containing peptides will undoubtedly continue to expand, driving innovation across the scientific landscape.

References

H-(Gly)3-Lys(N3)-OH for beginners

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical reagent primarily utilized in the field of bioconjugation and drug development.[1] Its structure, featuring a tri-glycine linker attached to a lysine residue with a terminal azide group, makes it an ideal component for "click chemistry" reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for professionals in the field.

Core Properties and Specifications

This compound is a peptide-based linker that incorporates a bioorthogonal azide (-N3) functional group. This group allows for highly specific covalent bond formation with alkyne-containing molecules through click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility.[1]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C12H21N7O5[2]
Molecular Weight 343.34 g/mol [2]
CAS Number 2250437-45-5[2]
Form Typically a solid powder
Storage Conditions Lyophilized at -20°C or -80°C, protected from light and moisture

Note: The hydrochloride salt, this compound·HCl, has a molecular formula of C12H22ClN7O5 and a molecular weight of 379.8 g/mol .

Synthesis of this compound

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Lys(N3)-OH

  • Fmoc-Gly-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Lys(N3)-OH to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Glycine Coupling: Sequentially couple three Fmoc-Gly-OH residues, with a deprotection step after each coupling.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain the final product.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Lys_Coupling Couple Fmoc-Lys(N3)-OH Resin->Lys_Coupling Deprotection1 Fmoc Deprotection Lys_Coupling->Deprotection1 Gly1_Coupling Couple Fmoc-Gly-OH Deprotection1->Gly1_Coupling Deprotection2 Fmoc Deprotection Gly1_Coupling->Deprotection2 Gly2_Coupling Couple Fmoc-Gly-OH Deprotection2->Gly2_Coupling Deprotection3 Fmoc Deprotection Gly2_Coupling->Deprotection3 Gly3_Coupling Couple Fmoc-Gly-OH Deprotection3->Gly3_Coupling Final_Deprotection Final Fmoc Deprotection Gly3_Coupling->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via SPPS.

Applications in Bioconjugation via Click Chemistry

This compound is a versatile tool for bioconjugation, primarily through two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Quantitative Data (Representative for Peptide Azides):

ParameterValueReference
Reaction Rate Generally fast (1-100 M⁻¹s⁻¹)
Yield >95%
Biocompatibility Lower, due to copper cytotoxicity
Experimental Protocol: CuAAC Reaction

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA, TBTA)

  • Buffer (e.g., PBS) and/or organic co-solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound and the alkyne-containing molecule in the chosen solvent system.

  • Catalyst Addition: Add the copper-stabilizing ligand, followed by CuSO4, and finally sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.

Quantitative Data (Representative for Peptide Azides):

ParameterValueReference
Reaction Rate Slower than CuAAC (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Yield High, can be quantitative
Biocompatibility High, copper-free
Experimental Protocol: SPAAC Reaction

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Biocompatible buffer (e.g., PBS)

Procedure:

  • Reagent Preparation: Dissolve the reactants in the chosen buffer.

  • Reaction Setup: Mix the solutions of this compound and the strained alkyne.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours.

  • Purification: Purify the conjugate as required.

G cluster_click Click Chemistry Bioconjugation Pathways Start This compound + Alkyne-Molecule CuAAC CuAAC (+ Cu(I), Ligand) Start->CuAAC SPAAC SPAAC (Strain-Promoted) Start->SPAAC Product Triazole-Linked Conjugate CuAAC->Product SPAAC->Product

Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.

Application in Antibody-Drug Conjugate (ADC) Development

A significant application of this compound is as a linker in the construction of ADCs. Click chemistry enables the precise attachment of a cytotoxic drug to an antibody, offering control over the drug-to-antibody ratio (DAR).

Workflow for ADC Synthesis using this compound

This workflow outlines the general steps for creating an ADC where the drug is attached to the antibody via the this compound linker.

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Workflow Ab Antibody Ab_mod Modify Antibody with Alkyne Group Ab->Ab_mod Drug Cytotoxic Drug Drug_link Couple Drug to Linker (e.g., via -OH) Drug->Drug_link Linker This compound Linker->Drug_link Click Click Reaction (CuAAC or SPAAC) Ab_mod->Click Drug_link->Click ADC Purified ADC Click->ADC

Caption: General workflow for ADC synthesis using a click chemistry linker.

Stability and Storage

The stability of this compound is crucial for its effective use. As a peptide, it is susceptible to degradation pathways such as hydrolysis and oxidation. The azide group is generally stable under standard peptide synthesis and storage conditions but can be sensitive to reducing environments.

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • In Solution: Prepare fresh solutions for use. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.

Conclusion

This compound is a valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure and the bioorthogonality of its azide group make it a powerful tool for creating complex biomolecules with high precision and efficiency. Understanding the principles of its synthesis, the protocols for its use in click chemistry, and its stability are key to leveraging its full potential in bioconjugation and the development of novel therapeutics like ADCs.

References

Technical Guide: Fmoc-Solid Phase Synthesis of H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the standard methodology for the chemical synthesis of peptides, offering a streamlined process where excess reagents and byproducts are removed by simple filtration.[1] The Fmoc/tBu strategy is widely employed due to its use of a mild base for Nα-deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.[2]

This guide provides a detailed protocol for the synthesis of the azido-functionalized tetrapeptide, H-(Gly)3-Lys(N3)-OH. The incorporation of an azido group, specifically on the lysine side chain, furnishes a versatile chemical handle for bioorthogonal "click" chemistry reactions.[1][3] The azide functionality is stable under standard SPPS conditions, including exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.[4] This makes Fmoc-Lys(N3)-OH an invaluable building block for creating peptide-drug conjugates, fluorescently labeled probes, and other advanced biomaterials. The target peptide, this compound, contains a triglycine spacer and a C-terminal azido-lysine, making it a useful reagent for bioconjugation applications.

Materials and Reagents

The successful synthesis of the target peptide requires high-quality reagents. The following table summarizes the necessary materials.

Reagent/Material Grade Recommended Supplier Purpose
2-Chlorotrityl chloride (2-CTC) Resin100-200 mesh, 1% DVBSigma-Aldrich, NovabiochemSolid support for C-terminal acid
Fmoc-Lys(N3)-OHSynthesis GradeChemPep, AnaSpec, NovabiochemFirst amino acid to be loaded
Fmoc-Gly-OHSynthesis GradeOrpegen, AltaBioscienceAmino acid for chain elongation
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermoFisher ScientificPrimary solvent
Dichloromethane (DCM)Reagent GradeSigma-AldrichSolvent for resin washing and loading
20% (v/v) Piperidine in DMFReagent GradePrepared in-houseFmoc deprotection
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeSigma-AldrichActivation base
HBTU / HOBtSynthesis GradeMerck, Chem-ImpexCoupling reagents
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichCleavage from resin
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichScavenger in cleavage cocktail
Diethyl ether (cold)Reagent GradeThermoFisher ScientificPeptide precipitation
Acetonitrile (ACN)HPLC GradeThermoFisher ScientificHPLC mobile phase
Methanol (MeOH)Reagent GradeSigma-AldrichGeneral washing

Experimental Workflow

The synthesis of this compound follows a structured workflow involving resin preparation, iterative amino acid coupling, and final cleavage/purification.

SPPS_Workflow Resin_Prep 1. Resin Swelling & Fmoc-Lys(N3)-OH Loading Capping 2. End Capping (Methanol) Resin_Prep->Capping Fmoc_Deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection1 Coupling1 4. Coupling: Fmoc-Gly-OH Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 5. Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling2 6. Coupling: Fmoc-Gly-OH Fmoc_Deprotection2->Coupling2 Fmoc_Deprotection3 7. Fmoc Deprotection Coupling2->Fmoc_Deprotection3 Coupling3 8. Coupling: Fmoc-Gly-OH Fmoc_Deprotection3->Coupling3 Final_Fmoc_Deprotection 9. Final Fmoc Deprotection Coupling3->Final_Fmoc_Deprotection Cleavage 10. Cleavage from Resin (TFA/TIS/H2O) Final_Fmoc_Deprotection->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification Characterization 12. Characterization (MS and HPLC) Purification->Characterization

Caption: General workflow for the Fmoc-SPPS of this compound.

Detailed Synthesis Protocol

Resin Loading: Attachment of Fmoc-Lys(N3)-OH
  • Resin Swelling : Swell 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a reaction vessel with DCM for 30-60 minutes. Drain the solvent.

  • Loading Solution : Dissolve Fmoc-Lys(N3)-OH (1.2 eq, 0.3 mmol) in DCM. Add DIPEA (4.0 eq, 1.0 mmol).

  • Attachment : Add the amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Capping : To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing : Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~300 nm.

Peptide Chain Elongation: (Gly)3 Synthesis

The following steps constitute one cycle for the addition of a single glycine residue and are repeated three times.

Step Reagent / Solvent Equivalents (relative to resin loading) Time Purpose
1. SwellingDMF-15 minResin preparation
2. Fmoc Deprotection20% Piperidine in DMF-3 minFmoc removal
3. Fmoc Deprotection20% Piperidine in DMF-7 minComplete Fmoc removal
4. WashingDMF (5x), DCM (3x)--Reagent removal
5. CouplingFmoc-Gly-OH3.045-60 minPeptide bond formation
HBTU / HOBt3.045-60 minActivation of carboxyl group
DIPEA6.045-60 minMaintaining basic pH
6. WashingDMF (5x), DCM (3x)--Removal of excess reagents
7. MonitoringKaiser Test-~5 minConfirmation of reaction completion

Protocol for a single cycle:

  • Swell the peptide-resin in DMF for 15 minutes.

  • Perform the Nα-Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

  • Monitor the coupling reaction for the absence of free primary amines using a Kaiser test. If the test is positive, the coupling step can be repeated.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 1-7 two more times to complete the (Gly)3 sequence.

  • After the final coupling, perform a final Fmoc deprotection (steps 1-3) to yield the N-terminal free amine.

Peptide Cleavage and Deprotection

The final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

Reagent Composition Volume Time
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O10 mL per 100 mg of resin2-3 hours

Protocol:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The azide group is stable to these conditions.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to recover the remaining peptide.

  • Reduce the volume of the TFA solution using a rotary evaporator or a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet again with cold ether, and centrifuge. Repeat this wash 2-3 times.

  • Dry the final peptide pellet under vacuum to obtain a white powder.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification

Purification is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Condition
Column Preparative C18 column
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient, e.g., 5-50% B over 40 minutes
Detection UV at 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Inject the solution onto the preparative RP-HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Analysis Expected Result
Analytical RP-HPLC Single major peak with >95% purity
Mass Spectrometry (ESI-MS) Observed mass should match the calculated mass

Peptide Identity:

  • Sequence: H-Gly-Gly-Gly-Lys(N3)-OH

  • Molecular Formula: C12H21N7O5

  • Calculated Molecular Weight: 343.34 Da

  • Expected Mass (ESI-MS, [M+H]⁺): 344.35 m/z

Conclusion

This guide outlines a comprehensive and robust protocol for the Fmoc-solid phase synthesis of this compound. The use of Fmoc-Lys(N3)-OH provides a stable and versatile building block for introducing an azide moiety, which is crucial for subsequent bioconjugation via click chemistry. By following the detailed steps for resin loading, iterative coupling, cleavage, and purification, researchers can reliably produce this valuable peptide reagent for applications in drug development, diagnostics, and chemical biology.

References

Methodological & Application

Application Notes and Protocols for H-(Gly)3-Lys(N3)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a term coined by Karl Barry Sharpless, refers to a class of reactions that are rapid, efficient, and specific. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, enabling the covalent conjugation of two molecules, one bearing an azide group and the other an alkyne group.[1][2][3] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[2][4] The resulting 1,2,3-triazole linkage is chemically stable, mimicking the geometry and polarity of a native amide bond, making it an invaluable tool in peptide chemistry and drug design.

The peptide H-(Gly)3-Lys(N3)-OH is a versatile reagent designed for click chemistry applications. It incorporates an azide moiety on the lysine side chain, allowing for precise, post-synthetic modification of peptides and other biomolecules. This enables the attachment of various functionalities such as reporter tags (fluorophores), solubility enhancers (PEG chains), or targeting ligands. This document provides detailed protocols for the application of this compound in CuAAC reactions.

Key Applications in Research and Drug Development
  • Bioconjugation: Covalent attachment of peptides to other biomolecules like proteins, nucleic acids, and lipids.

  • Peptide Cyclization: Formation of head-to-tail or side-chain-to-side-chain cyclic peptides, which can lead to increased stability and bioactivity.

  • Drug Delivery: Conjugation of peptides to drug molecules or delivery vectors to improve targeting and therapeutic efficacy.

  • Diagnostic Tools: Labeling of peptides with imaging agents for diagnostic applications.

Experimental Protocols

This section details the protocol for a standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound and an alkyne-containing molecule.

Protocol 1: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule in a solution phase.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand

  • Solvent: A mixture of aqueous buffer (e.g., phosphate-buffered saline, PBS) and an organic co-solvent like DMSO or tBuOH may be required to ensure solubility of all reactants.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

  • Mass Spectrometer for product characterization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., 10 mM in PBS).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water). This solution should be made immediately before use as it is prone to oxidation.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add a slight molar excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule to the tube.

    • Add the necessary volume of co-solvent if required to ensure all components are in solution.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is recommended to stabilize the Cu(I) ion and prevent protein degradation.

    • Add the premixed catalyst solution to the main reaction tube containing the peptide and alkyne. The final concentration of CuSO₄ is typically in the range of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

  • Reaction Incubation:

    • Gently mix the reaction components and allow the reaction to proceed at room temperature.

    • Reaction times can vary from 30 minutes to 12 hours, depending on the reactants and their concentrations. The progress of the reaction can be monitored by RP-HPLC or LC-MS.

  • Purification and Analysis:

    • Once the reaction is complete, purify the resulting triazole-linked peptide conjugate using RP-HPLC.

    • Characterize the purified product by mass spectrometry to confirm the molecular weight of the desired conjugate.

Data Presentation

The following table summarizes representative quantitative data for a typical CuAAC reaction involving this compound.

ParameterValueNotes
Reactants & Molar Ratios
This compound1.0 equivalentLimiting reagent.
Alkyne-Molecule1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
CuSO₄0.1 - 1.0 equivalentThe amount can be optimized for specific substrates.
Sodium Ascorbate5 - 10 equivalentsA significant excess is used to maintain copper in the Cu(I) state.
THPTA Ligand0.5 - 5.0 equivalentsA 1:5 molar ratio of Cu:Ligand is often recommended.
Reaction Conditions
Solvent SystemPBS/DMSO (e.g., 4:1 v/v)The ratio can be adjusted to ensure solubility.
TemperatureRoom Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.
Reaction Time30 min - 12 hoursMonitored by LC-MS for completion.
Outcome
Conversion/Yield>95%High yields are characteristic of click chemistry reactions.
Purity (post-HPLC)>98%Achievable with standard RP-HPLC purification.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Purification & Analysis prep_peptide This compound Stock Solution mix_reactants Combine Peptide and Alkyne prep_peptide->mix_reactants prep_alkyne Alkyne-Molecule Stock Solution prep_alkyne->mix_reactants prep_cu CuSO4/THPTA Stock Solution add_catalyst Add Premixed CuSO4/THPTA prep_cu->add_catalyst prep_asc Fresh Sodium Ascorbate Stock Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (30 min - 12h) initiate->incubate purify Purify by RP-HPLC incubate->purify analyze Characterize by Mass Spectrometry purify->analyze final_product Final Peptide Conjugate (>98% Purity) analyze->final_product

Caption: Workflow for the CuAAC conjugation of this compound.

Signaling Pathway Analogy: The Click Chemistry Reaction

While not a biological signaling pathway, the logical flow of the click chemistry reaction can be visualized in a similar manner, showing the essential components coming together to form the final product.

G cluster_reactants Reactants cluster_catalyst Catalytic System peptide This compound (Azide) product Triazole-Linked Peptide Conjugate peptide->product alkyne Alkyne-Functionalized Molecule alkyne->product cu_ii Cu(II)SO4 cu_i Cu(I) (Active Catalyst) ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i Reduction cu_i->product Catalysis ligand THPTA (Ligand) ligand->cu_i Stabilization

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. The peptide H-(Gly)3-Lys(N3)-OH is a versatile building block incorporating an azide functionality on the lysine side chain, making it amenable to post-synthetic modification via CuAAC.[4] This allows for the precise, site-specific conjugation of a wide array of moieties, such as imaging agents, therapeutic payloads, or polyethylene glycol (PEG) chains, to the peptide backbone.[5] The resulting peptide conjugates have broad applications in drug development, diagnostics, and fundamental biological research.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for bioconjugation. This document provides detailed protocols for performing CuAAC with this compound and presents quantitative data from representative reactions.

Data Presentation

The efficiency of the CuAAC reaction with peptide substrates can be influenced by various factors including the nature of the alkyne, catalyst system, solvent, and temperature. Below is a summary of typical quantitative outcomes for the conjugation of an alkyne-functionalized molecule to an azido-peptide under different conditions. Conjugation efficiencies for CuAAC reactions between functionalized azide and alkyne peptides have been reported to be above 95%.

Alkyne PartnerCopper SourceLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Propargyl-PEGCuSO₄/NaAscTHPTAH₂O/t-BuOH (3:1)252>95
Alkyne-FluorophoreCuSO₄/NaAscTBTAH₂O/DMSO (1:1)25485-95
Alkyne-Drug MoleculeCuIDIPEADMF505~100 (conversion)
Propargylglycine (in peptide)CuI2,6-LutidineMeCN251231-90

Note: Yields are highly dependent on the specific substrates and purification methods. The data presented are representative examples.

Experimental Protocols

Herein, we provide two detailed protocols for the CuAAC reaction with this compound. Protocol 1 utilizes the commonly employed CuSO₄/Sodium Ascorbate system in an aqueous buffer, ideal for many bioconjugation applications. Protocol 2 describes a method using CuI in an organic solvent, which can be advantageous for less water-soluble reactants.

Protocol 1: CuAAC in Aqueous Solution using CuSO₄/Sodium Ascorbate

This protocol is suitable for the conjugation of water-soluble, alkyne-modified molecules to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., Alkyne-PEG, Alkyne-fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate (NaAsc)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • 100 µL of 10 mM this compound stock solution (1 µmol, 1.0 eq).

      • 110 µL of 10 mM alkyne-functionalized molecule stock solution (1.1 µmol, 1.1 eq).

      • 740 µL of degassed PBS buffer.

    • Vortex the mixture gently.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix by adding 10 µL of 50 mM CuSO₄ stock solution to 50 µL of 50 mM THPTA stock solution. This creates a 5:1 ligand to copper ratio which helps to protect biomolecules from oxidative damage.

    • Vortex the premix briefly.

  • Initiation of the Reaction:

    • Add 20 µL of the catalyst premix to the reaction tube containing the peptide and alkyne.

    • Initiate the reaction by adding 20 µL of the freshly prepared 100 mM Sodium Ascorbate solution.

    • The total reaction volume is 1 mL. The final concentrations are approximately 1 mM peptide, 1.1 mM alkyne, 100 µM CuSO₄, 500 µM THPTA, and 2 mM Sodium Ascorbate.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or stirring. Reaction progress can be monitored by LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a copper-chelating resin or by adding EDTA to a final concentration of 10 mM.

    • Purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: CuAAC in Organic Solvent using CuI

This protocol is suitable for reactants with poor water solubility.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC-grade solvents for purification

Procedure:

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the alkyne-functionalized molecule (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

  • Initiation of the Reaction:

    • Add CuI (0.1 - 0.2 eq) to the reaction mixture.

    • Seal the vial and stir the reaction mixture at room temperature or elevated temperature (e.g., 40-50 °C) for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

    • Remove the copper catalyst by passing the solution through a short column of silica gel or by washing with an aqueous solution of a chelating agent like EDTA.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by RP-HPLC.

    • Characterize the final product by mass spectrometry.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions: - this compound - Alkyne-Molecule - CuSO4/THPTA - Sodium Ascorbate mix Mix Peptide and Alkyne in Buffer reagents->mix add_catalyst Add CuSO4/THPTA Premix mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-4h) initiate->incubate quench Quench Reaction (e.g., EDTA) incubate->quench hplc Purify by RP-HPLC quench->hplc ms Characterize by Mass Spectrometry hplc->ms final_product Pure Peptide Conjugate ms->final_product

Caption: General workflow for the CuAAC conjugation of this compound.

Application in a Signaling Pathway Study

A common application of such peptide conjugates is in the study of cellular signaling pathways. For instance, this compound can be conjugated to a fluorophore to create a tracer for a peptide transporter, or to a known bioactive peptide to study its interaction with a cell surface receptor.

G cluster_conjugate Peptide Probe Synthesis cluster_cell Cellular Assay peptide This compound cuaac CuAAC peptide->cuaac alkyne Alkyne-Fluorophore alkyne->cuaac probe Fluorescent Peptide Probe cuaac->probe binding Binding probe->binding cell Live Cell receptor Cell Surface Receptor internalization Internalization receptor->internalization binding->receptor signaling Downstream Signaling Cascade internalization->signaling

Caption: Probing a cell signaling pathway with a fluorescent peptide conjugate.

References

Application Notes and Protocols for H-(Gly)3-Lys(N3)-OH in Peptide-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to diseased cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The H-(Gly)3-Lys(N3)-OH peptide is a versatile building block for PDC development. Its triglycine spacer can improve solubility and pharmacokinetic properties, while the azide-functionalized lysine residue provides a site for specific drug conjugation via "click chemistry." This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PDCs.

Key Features of this compound in PDC Development

  • Site-Specific Conjugation: The terminal azide group allows for precise, site-specific attachment of a drug molecule, ensuring a homogenous drug-to-peptide ratio (DPR).

  • Biocompatible Linkage: The formation of a stable triazole ring via click chemistry provides a robust and biocompatible linkage between the peptide and the drug.

  • Tunable Properties: The triglycine linker can be modified to modulate the solubility, stability, and release characteristics of the PDC.

  • Versatility: The azide handle is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in the choice of conjugation chemistry.

Data Presentation

Table 1: Representative Physicochemical and In Vitro Efficacy Data of a Hypothetical PDC

The following table presents hypothetical, yet representative, data for a PDC synthesized using this compound conjugated to the cytotoxic drug Doxorubicin, targeting an integrin-overexpressing cancer cell line (e.g., U87MG).

ParameterValueMethod of Determination
PDC Identity Targeting Peptide-(Gly)3-Lys(Triazole)-DoxorubicinMass Spectrometry
Molecular Weight Varies based on targeting peptide and drugMass Spectrometry
Drug-to-Peptide Ratio (DPR) 1.0RP-HPLC, Mass Spectrometry
Purity >95%RP-HPLC
Solubility >10 mg/mL in PBS (pH 7.4)Visual Inspection
Plasma Stability (t½ in human plasma) >24 hoursHPLC or LC-MS
IC50 (U87MG cells) 0.5 µMMTT Assay
IC50 (Control non-target cells) >50 µMMTT Assay

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry on a Wang resin.

Materials:

  • Fmoc-Lys(N3)-OH

  • Fmoc-Gly-OH

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase I (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Lys(N3)-OH):

    • Dissolve Fmoc-Lys(N3)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with a 15-minute incubation.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Glycine Coupling Cycles (repeat 3 times):

    • Dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform Fmoc deprotection as described in step 3.

  • Final Fmoc Deprotection: After the final glycine coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified drug to this compound.

Materials:

  • This compound

  • Alkyne-modified drug (e.g., Alkyne-Doxorubicin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMF/Water solvent mixture (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 eq) and the alkyne-modified drug (1.1 eq) in the DMF/water solvent mixture.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5 eq) in water.

    • Prepare a stock solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.

  • Reaction:

    • Add the sodium ascorbate solution to the peptide-drug mixture.

    • Add the CuSO₄/THPTA solution to initiate the reaction.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by HPLC or LC-MS.

  • Purification:

    • Upon completion, purify the PDC by RP-HPLC to remove unreacted starting materials and catalyst.

    • Lyophilize the pure fractions to obtain the final PDC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic activity of the PDC against a target cancer cell line.[1][2][3]

Materials:

  • Target cancer cell line (e.g., U87MG) and a control cell line

  • Complete cell culture medium

  • PDC and free drug stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the PDC and the free drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against drug concentration.

Protocol 4: In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the PDC in a subcutaneous xenograft mouse model.[4][5]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Target cancer cell line (e.g., U87MG)

  • Matrigel (optional)

  • PDC, free drug, and vehicle control solutions

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, PDC).

  • Treatment Administration:

    • Administer the PDC, free drug, or vehicle via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Observe the animals for any signs of toxicity.

  • Study Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set treatment period.

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth inhibition between the treatment groups and the control group.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Solid-Phase Peptide Synthesis of this compound conjugation Click Chemistry Conjugation (CuAAC or SPAAC) synthesis->conjugation purification1 Purification & Characterization (HPLC, MS) conjugation->purification1 cytotoxicity Cytotoxicity Assay (MTT Assay) purification1->cytotoxicity stability Plasma Stability Assay purification1->stability xenograft Xenograft Model Development cytotoxicity->xenograft stability->xenograft efficacy Efficacy & Toxicity Studies xenograft->efficacy

Caption: A streamlined workflow for the development of peptide-drug conjugates.

signaling_pathway cluster_integrin Integrin Targeting cluster_egfr EGFR Targeting PDC Integrin-Targeting PDC Integrin Integrin Receptor PDC->Integrin Binding & Internalization FAK FAK Integrin->FAK Activation PI3K PI3K/Akt Pathway FAK->PI3K Apoptosis Apoptosis PI3K->Apoptosis Inhibition of Survival Signals PDC2 EGFR-Targeting PDC EGFR EGFR PDC2->EGFR Binding & Internalization RAS RAS/MAPK Pathway EGFR->RAS Activation Proliferation Cell Proliferation RAS->Proliferation Inhibition

Caption: Targeted signaling pathways for PDC-mediated cancer therapy.

References

Site-Specific Protein Modification with H-(Gly)3-Lys(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic agents. The ability to introduce non-native chemical functionalities at precise locations within a protein allows for the controlled attachment of probes, drugs, and other molecules without disrupting the protein's overall structure and function[1][2]. This document provides detailed application notes and protocols for the site-specific modification of proteins using the bifunctional linker, H-(Gly)3-Lys(N3)-OH.

This method leverages a two-step chemoenzymatic strategy. The first step involves the enzyme Sortase A (SrtA), a transpeptidase that recognizes a specific C-terminal sorting signal (e.g., LPXTG) on a target protein[3][4]. SrtA cleaves the peptide bond between threonine and glycine and subsequently ligates a nucleophile containing an N-terminal glycine residue[5]. This compound serves as an excellent nucleophile due to its N-terminal triglycine motif, which is efficiently recognized by SrtA.

The second step utilizes the azide group introduced via the lysine side chain of the linker. This azide handle is a bioorthogonal chemical reporter, meaning it is inert to biological systems but can be specifically reacted with a complementary functional group. This is typically achieved through "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate a molecule of interest (e.g., a fluorophore, biotin, or drug molecule) equipped with an alkyne group.

Key Applications

  • Fluorescent Labeling: Site-specific attachment of fluorescent dyes for protein tracking and imaging studies.

  • Antibody-Drug Conjugates (ADCs): Precise conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Biomaterial Functionalization: Immobilization of proteins onto surfaces or hydrogels in a controlled orientation.

  • Probing Protein-Protein Interactions: Introduction of cross-linkers or affinity tags at specific sites.

  • Development of Diagnostic Tools: Creation of well-defined protein conjugates for use in assays and biosensors.

Data Presentation

Table 1: Representative Efficiency of Sortase A-Mediated Ligation (SML)
Target ProteinProtein Concentration (µM)This compound Concentration (µM)Sortase A Concentration (µM)Reaction Time (h)Ligation Efficiency (%)
GFP-LPETG-His650250102~85
Antibody Heavy Chain-LPETG25250104~70-90
Nanobody-LPETG100500201>90

Note: Ligation efficiency is highly dependent on the specific protein, buffer conditions, and enzyme activity. The values presented are representative and should be optimized for each specific system.

Table 2: Comparison of Click Chemistry Reactions for Azide-Modified Proteins
Reaction TypeCatalystReaction ConditionsTypical Reactant Excess (Alkyne)Reaction TimeKey AdvantagesKey Disadvantages
CuAAC Copper(I)Aqueous buffer, RT5-20 fold0.5 - 4 hFast kinetics, high yield.Copper toxicity can be a concern for living systems. Requires reducing agents and ligands.
SPAAC None (Strain-promoted)Aqueous buffer, RT, 37°C2-10 fold1 - 12 hBioorthogonal, non-toxic, suitable for live-cell labeling.Slower kinetics than CuAAC, cyclooctynes can be less stable.

Experimental Workflow

The overall process involves protein expression, enzymatic ligation with the azide-containing linker, and subsequent bioorthogonal conjugation to a molecule of interest.

G cluster_0 Step 1: Protein Engineering & Expression cluster_1 Step 2: Sortase A-Mediated Ligation (SML) cluster_2 Step 3: Bioorthogonal Conjugation cluster_3 Step 4: Analysis & Characterization P_exp Express Target Protein with C-terminal LPETG tag SML Incubate Protein-LPETG with This compound and Sortase A P_exp->SML Purified Protein Pur_1 Purify Azide-Modified Protein SML->Pur_1 Click React Azide-Protein with Alkyne-Molecule of Interest (e.g., via CuAAC or SPAAC) Pur_1->Click Protein-N3 Pur_2 Purify Final Conjugate Click->Pur_2 Analysis SDS-PAGE Mass Spectrometry Functional Assays Pur_2->Analysis Final Conjugate

Caption: Overall experimental workflow for site-specific protein modification.

Experimental Protocols

Protocol 1: Sortase A-Mediated Ligation with this compound

This protocol describes the site-specific introduction of an azide handle onto a target protein containing a C-terminal LPETG recognition motif.

Materials:

  • Target protein with C-terminal LPETG tag (e.g., in PBS or Tris buffer)

  • This compound (MedChemExpress, Cat. No. HY-151782)

  • Heptamutant Sortase A (SrtA 7M) for improved activity

  • Sortase Ligation Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Quenching Buffer (e.g., 8 M Urea)

  • Purification system (e.g., Ni-NTA for His-tagged proteins, Size Exclusion Chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. It is recommended to perform a small-scale pilot reaction to optimize concentrations and incubation time.

    • Target Protein-LPETG: to a final concentration of 25-100 µM.

    • This compound: to a final concentration of 250-1000 µM (5-10 fold molar excess over the protein).

    • Sortase A: to a final concentration of 5-20 µM (typically a 1:5 or 1:10 molar ratio to the target protein).

    • Adjust the final volume with Sortase Ligation Buffer.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C) for 1-4 hours. The optimal time may vary depending on the protein and should be determined empirically.

  • Monitoring the Reaction: To monitor the progress, take small aliquots at different time points (e.g., 0, 30, 60, 120, 240 min). Quench the reaction by adding an equal volume of quenching buffer or SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE. A successful ligation will result in a slight shift in the molecular weight of the target protein.

  • Purification: Once the reaction reaches the desired completion, purify the azide-modified protein from the unreacted protein, Sortase A, and excess peptide. If the target protein has a His-tag and the Sortase A does not, Ni-NTA affinity chromatography is an effective method. Alternatively, size exclusion chromatography can be used to separate the larger modified protein from the smaller enzyme and peptide.

  • Verification: Confirm the successful modification by mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein after cleavage of the "G" from the LPETG tag and addition of the this compound moiety.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-containing molecule (e.g., a fluorophore) to the azide-modified protein.

Materials:

  • Azide-modified protein (Protein-N3) in a copper-compatible buffer (e.g., PBS, pH 7.4). Avoid buffers with primary amines like Tris if using NHS-ester alkynes.

  • Alkyne-functionalized molecule of interest (e.g., Alkyne-fluorophore).

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water).

  • Purification system (e.g., Desalting column, Dialysis, or SEC).

Procedure:

  • Reaction Setup: In a microcentrifuge tube protected from light (if using a fluorophore), combine the following in order:

    • Protein-N3: to a final concentration of 10-50 µM.

    • Alkyne-Molecule: to a final concentration of 100-500 µM (5-20 fold molar excess).

    • THPTA: to a final concentration of 1 mM.

    • CuSO4: to a final concentration of 200 µM. (Premixing CuSO4 and THPTA for 5 minutes is recommended).

  • Initiate Reaction: Add Sodium Ascorbate to a final concentration of 3 mM to initiate the click reaction. Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Purification: Remove excess reagents and byproducts. A desalting column is often sufficient to separate the labeled protein from the small molecule reactants. Dialysis or size exclusion chromatography can also be used.

  • Analysis: Analyze the final conjugate by SDS-PAGE. Successful labeling can be visualized by fluorescence imaging of the gel (if a fluorescent alkyne was used) or by a further shift in molecular weight. Confirm the final product identity and purity by mass spectrometry.

Characterization and Analysis

Successful site-specific modification requires rigorous characterization to confirm the identity, purity, and integrity of the final conjugate.

G cluster_SDS Purity & Conjugation cluster_MS Identity Confirmation cluster_Func Activity Assessment Start Purified Protein Conjugate SDS SDS-PAGE Analysis Start->SDS Assess purity & MW shift MS Mass Spectrometry (ESI-MS) Start->MS Confirm covalent modification & site-specificity (MS/MS) Func Functional Assay Start->Func Verify biological activity SDS_Result Single band at expected MW (Fluorescence if applicable) SDS->SDS_Result MS_Result Observed mass matches theoretical mass MS->MS_Result Func_Result Retained function (e.g., binding, enzymatic activity) Func->Func_Result

Caption: Key methods for characterizing the final protein conjugate.

  • SDS-PAGE: A primary method for assessing the purity and apparent molecular weight of the protein at each stage. A successful reaction will show a shift in the protein band corresponding to the mass of the attached molecule.

  • Mass Spectrometry (MS): ESI-MS is crucial for confirming the precise molecular weight of the modified protein. The observed mass should match the calculated theoretical mass. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification by fragmenting the protein and identifying the modified peptide.

  • Functional Assays: It is essential to verify that the modification has not compromised the biological activity of the protein. This can be achieved through relevant in vitro or cell-based assays, such as enzyme kinetics assays, surface plasmon resonance (SPR) for binding analysis, or cell viability assays for ADCs.

References

Application Notes and Protocols for H-(Gly)3-Lys(N3)-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Gly)3-Lys(N3)-OH is a versatile peptide-based linker used in the development of targeted drug delivery systems. Its structure, featuring a triglycine spacer and a lysine residue functionalized with an azide group, makes it an ideal component for conjugation with drug payloads and targeting moieties via "click chemistry."[1][2] The triglycine sequence can enhance solubility and provide a flexible spacer, while the terminal azide group allows for highly efficient and specific covalent bond formation with alkyne-modified molecules.[2][3] This bioorthogonal reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enables the precise construction of peptide-drug conjugates (PDCs).[1] These PDCs are designed to selectively deliver potent therapeutic agents to target cells, such as cancer cells, thereby increasing therapeutic efficacy and minimizing off-target toxicity.

Principle of Action

The fundamental application of this compound in targeted drug delivery revolves around its role as a molecular bridge. The azide group serves as a chemical handle for the attachment of a drug, often a potent cytotoxic agent, that has been modified to contain an alkyne group. This conjugation results in a stable triazole linkage. The other end of the peptide can be conjugated to a targeting ligand, such as a peptide or a small molecule, that specifically recognizes and binds to receptors overexpressed on the surface of target cells, for instance, cancer cells.

Upon administration, the targeting moiety of the PDC directs the conjugate to the desired cell population. Following binding to the cell surface receptor, the PDC is typically internalized through receptor-mediated endocytosis. Once inside the cell, the drug payload is released from the peptide linker, often through the enzymatic cleavage of a strategically placed cleavable bond within the linker or by degradation of the entire conjugate within the lysosome. The released drug can then exert its therapeutic effect, leading to cell death or other desired cellular responses.

Applications in Targeted Drug Delivery

The primary application of this compound is in the construction of PDCs for cancer therapy. By conjugating this linker to targeting ligands that recognize tumor-specific antigens, highly potent cytotoxic drugs can be delivered directly to cancer cells.

Targeting the Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that is frequently overexpressed in various cancers and plays a crucial role in tumor growth and progression. Peptides that specifically bind to the extracellular domain of EGFR can be conjugated to this compound-drug constructs to create EGFR-targeted PDCs.

Targeting Integrins: Integrins, particularly ανβ3, are cell surface receptors involved in cell adhesion and signaling that are often overexpressed on tumor cells and angiogenic endothelial cells. The Arginine-Glycine-Aspartic acid (RGD) peptide motif is a well-known ligand for these integrins. By incorporating an RGD-containing peptide into a PDC with the this compound linker, the cytotoxic payload can be directed to the tumor microenvironment.

Quantitative Data Summary

While specific quantitative data for drug delivery systems employing the exact this compound linker is not extensively available in the public domain, the following tables present illustrative data based on similar peptide-drug conjugate systems to provide a framework for expected performance metrics.

Parameter Illustrative Value Method of Determination Reference
Conjugation Efficiency (Click Reaction) >95%LC-MS, HPLC
Drug Loading Capacity (DLC) (wt%) 5-15%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency >90%UV-Vis Spectroscopy, HPLC
Particle Size (if formulated in nanoparticles) 100-200 nmDynamic Light Scattering (DLS)
Zeta Potential (if formulated in nanoparticles) -10 to +10 mVElectrophoretic Light Scattering (ELS)
Table 1: Illustrative Physicochemical Properties of this compound Based Drug Delivery Systems.
Parameter Illustrative Value Conditions Reference
In Vitro Drug Release (at 24h) ~30-40%pH 5.0 (lysosomal simulation)
In Vitro Drug Release (at 24h) <10%pH 7.4 (physiological simulation)
Table 2: Illustrative In Vitro Drug Release Profile.
Cell Line Target Receptor Drug Conjugate IC50 (nM) Free Drug IC50 (nM) Reference
U-87 MG (Glioblastoma)Integrin αvβ350 - 1505 - 15
A431 (Epidermoid Carcinoma)EGFR20 - 1002 - 10
MCF-7 (Breast Cancer)EGFR80 - 2008 - 20
Table 3: Illustrative In Vitro Cytotoxicity Data (IC50 values).

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC) via CuAAC Click Chemistry

This protocol describes the conjugation of an alkyne-modified drug to this compound.

Materials:

  • This compound

  • Alkyne-modified drug (e.g., Alkyne-Doxorubicin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns

  • LC-MS system for analysis

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, add the following in order:

      • This compound (1.2 equivalents)

      • Alkyne-modified drug (1.0 equivalent)

      • PBS to bring the reaction volume to 90% of the final volume.

      • CuSO₄ solution (0.1 equivalents).

      • THPTA solution (0.5 equivalents).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Purify the resulting PDC using a PD-10 desalting column to remove excess reagents and copper catalyst.

    • Alternatively, purify the conjugate by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the PDC by LC-MS analysis. Look for the expected mass of the final conjugate.

Protocol 2: In Vitro Cellular Uptake of a Fluorescently Labeled PDC

This protocol is for visualizing the internalization of a PDC into target cells.

Materials:

  • Target cells (e.g., EGFR-positive A431 cells)

  • Control cells (e.g., low EGFR-expressing cells)

  • Fluorescently labeled PDC (e.g., FITC-conjugated PDC)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain for nuclear counterstaining

  • Confocal microscope

Methodology:

  • Cell Seeding:

    • Seed the target and control cells in glass-bottom confocal dishes and allow them to adhere overnight.

  • PDC Incubation:

    • Prepare a working solution of the fluorescently labeled PDC in serum-free cell culture medium (e.g., 1-10 µM).

    • Wash the cells once with PBS and then add the PDC solution.

    • Incubate the cells for 1-4 hours at 37°C.

  • Cell Fixation and Staining:

    • Wash the cells three times with cold PBS to remove non-internalized PDC.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI for 10 minutes.

  • Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a confocal microscope, capturing images in the channels for the fluorescent label of the PDC (e.g., FITC) and DAPI.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the PDC on cancer cells.

Materials:

  • Target cancer cell line

  • PDC

  • Free drug (for comparison)

  • Cell culture medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the PDC and the free drug in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of PDC or free drug. Include untreated control wells.

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the drug or PDC that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the concentration.

Visualizations

experimental_workflow cluster_synthesis PDC Synthesis cluster_purification Purification & Characterization cluster_invitro In Vitro Evaluation peptide This compound click CuAAC Click Reaction peptide->click drug Alkyne-Drug drug->click cu_reagents CuSO4, Na-Ascorbate, THPTA cu_reagents->click pdc Peptide-Drug Conjugate click->pdc purify HPLC / Desalting pdc->purify analyze LC-MS Analysis purify->analyze cell_uptake Cellular Uptake Assay analyze->cell_uptake cytotoxicity Cytotoxicity Assay (MTT) analyze->cytotoxicity

Caption: Experimental workflow for the synthesis and evaluation of a this compound based PDC.

egfr_pathway PDC EGFR-Targeting PDC (this compound linker) EGFR EGFR PDC->EGFR Binding Endocytosis Receptor-Mediated Endocytosis EGFR->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Enzymatic Cleavage Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Cellular uptake and mechanism of action for an EGFR-targeting PDC.

integrin_pathway PDC Integrin-Targeting PDC (e.g., RGD-Peptide) Integrin Integrin (e.g., αvβ3) PDC->Integrin Binding Endocytosis Endocytosis Integrin->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Active Drug Drug_Release->Drug FAK Focal Adhesion Kinase (FAK) Drug->FAK Inhibition PI3K PI3K/Akt Pathway FAK->PI3K Cell_Survival Inhibition of Cell Survival PI3K->Cell_Survival

Caption: Cellular uptake and signaling pathway interference of an integrin-targeting PDC.

References

Application Notes & Protocols: Bioconjugation of H-(Gly)3-Lys(N3)-OH to Alkyne-Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bioconjugation, the covalent attachment of molecules to surfaces or other biomolecules, is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and biomaterials. Among the most powerful bioconjugation techniques is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with exceptional specificity, high efficiency, and under mild, aqueous conditions.[2][4] The resulting 1,2,3-triazole ring is chemically stable, resistant to hydrolysis and metabolic degradation, and can act as a rigid mimic of an amide bond.

These application notes provide a comprehensive guide for the immobilization of the azide-functionalized peptide, H-(Gly)3-Lys(N3)-OH, onto alkyne-modified glass surfaces. This process is fundamental for creating functionalized surfaces for various applications, including the development of peptide-based biosensors, tailored biomaterials to study cell-surface interactions, and platforms for high-throughput screening. Detailed protocols for surface preparation, peptide conjugation, and subsequent characterization are provided.

Signaling Pathways and Experimental Workflows

The overall process involves a multi-step workflow beginning with the preparation of a substrate, followed by chemical modification to introduce alkyne groups, and culminating in the peptide conjugation reaction.

G cluster_reagents sub Glass Substrate clean Surface Cleaning (Piranha / Plasma) sub->clean Step 1 activate Surface Activation (Hydroxylation) clean->activate silanize Alkyne Functionalization (Silanization) activate->silanize Step 2 conjugate CuAAC Click Reaction silanize->conjugate Step 3 peptide This compound Peptide peptide->conjugate wash Rinsing & Drying conjugate->wash Step 4 final Peptide-Modified Surface wash->final Step 5 G cluster_cat surface Alkyne-Modified Surface (R-C≡CH) surface->invis1 peptide Azide-Peptide (this compound) peptide->invis1 product Stable Triazole Linkage (Peptide-Surface Conjugate) catalyst Cu(I) Catalyst [from CuSO4 / Na Ascorbate] catalyst->product Click Reaction invis1->catalyst  +

References

Application Notes and Protocols: H-(Gly)3-Lys(N3)-OH in Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Gly)3-Lys(N3)-OH is a short peptide featuring a terminal azide (N3) group on the lysine side chain. This functional group makes it an ideal building block for bioconjugation using "click chemistry," a set of rapid, selective, and high-yield chemical reactions. In the field of nanotechnology, this peptide serves as a versatile linker to functionalize the surface of nanoparticles. The triglycine spacer provides flexibility and hydrophilicity, potentially reducing steric hindrance and improving biocompatibility, while the azide group allows for covalent attachment to nanoparticles modified with alkyne groups through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This functionalization is a key step in the development of advanced nanomaterials for a range of applications, including targeted drug delivery, bioimaging, and diagnostics.[3][4][5] The lysine residue itself is a common site for bioconjugation due to its frequent surface exposure on proteins and its nucleophilic nature.

Key Applications in Nanotechnology

The primary application of this compound in nanotechnology is the surface functionalization of various nanoparticles, such as:

  • Liposomes: For targeted drug delivery, the peptide can be conjugated to the surface of liposomes to enhance cellular uptake.

  • Gold Nanoparticles (AuNPs): Used in diagnostics and therapeutics, AuNPs can be functionalized with this peptide to attach targeting ligands or imaging agents.

  • Iron Oxide Nanoparticles (IONPs): For applications in magnetic resonance imaging (MRI) and magnetic hyperthermia, IONPs can be coated with this peptide to improve their stability and biocompatibility, and to add targeting capabilities.

  • Polymeric Nanoparticles: Biodegradable polymers are often used for controlled drug release. Surface modification with this compound allows for the attachment of molecules that can target specific cells or tissues.

The general workflow for these applications involves the synthesis of the nanoparticle core, surface modification to introduce alkyne groups, and finally, the "clicking" of this compound to the surface.

Quantitative Data

While specific quantitative data for nanoparticles functionalized with this compound is not widely available in published literature, the following tables provide representative data from studies using similar short peptides for nanoparticle surface modification. This data can be used as a benchmark for researchers developing their own systems.

Table 1: Representative Peptide Surface Density on Nanoparticles

Nanoparticle TypePeptidePeptide Surface Density (peptides/nm²)Reference
Iron Oxide NanoparticlesAuBP10.40 ± 0.18
Iron Oxide NanoparticlesAuBP21.14 ± 0.06
Polylactide NanoparticlesVQGEESNDK0.042
Polylactide NanoparticlesKKKVQGEESNDK0.417

Table 2: Representative Cellular Uptake of Peptide-Functionalized Nanoparticles

Nanoparticle SystemCell LineFold Increase in Uptake vs. Non-functionalizedIncubation Time (hours)Reference
RGD-peptide-AuNPsHeLa~56-8
cRGD-NLS-SHMNPsJ774A.1Increased fluorescence observed2, 6, 24
ApoE3-modified liposomesU-87 MGUp to 9.61 and 3
c(RGD) liposomesbEnd.3Up to 40.51 and 3

Experimental Protocols

The following are detailed protocols for the functionalization of alkyne-modified nanoparticles with this compound via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: Functionalization of Alkyne-Modified Gold Nanoparticles

Materials:

  • Alkyne-modified gold nanoparticles (AuNPs) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Deionized water

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO/water mixture.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water.

  • Pre-complexation of Copper Catalyst:

    • In a microcentrifuge tube, mix the CuSO4 and THPTA/TBTA stock solutions in a 1:2 molar ratio.

    • Allow the mixture to incubate at room temperature for 5-10 minutes. This solution can be stored frozen for several weeks.

  • Click Reaction:

    • To a solution of alkyne-modified AuNPs, add an excess of the this compound stock solution (e.g., 50-100 molar excess relative to the alkyne groups on the nanoparticles).

    • Add the pre-complexed copper catalyst to the nanoparticle solution to a final concentration of approximately 1 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of approximately 5 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight. The reaction can be monitored by techniques such as UV-Vis spectroscopy or dynamic light scattering (DLS).

  • Purification of Functionalized Nanoparticles:

    • After the reaction is complete, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing unreacted peptide and catalyst.

    • Resuspend the nanoparticle pellet in a fresh buffer (e.g., PBS).

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unreacted components.

  • Characterization:

    • Characterize the this compound functionalized AuNPs using techniques such as DLS to determine size and polydispersity, zeta potential to assess surface charge, and transmission electron microscopy (TEM) for morphology. The success of the conjugation can be confirmed by Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification & Characterization np_synthesis Nanoparticle Core Synthesis surface_mod Surface Modification with Alkyne Groups np_synthesis->surface_mod click_reaction Click Chemistry with This compound surface_mod->click_reaction purification Purification click_reaction->purification characterization Characterization purification->characterization

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway cluster_targeting Targeted Drug Delivery cluster_uptake Cellular Uptake np Functionalized Nanoparticle (Drug Carrier) receptor Cell Surface Receptor np->receptor Binding cell Target Cell receptor->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release

Caption: Logical pathway for targeted drug delivery.

References

Troubleshooting & Optimization

Troubleshooting low yield in H-(Gly)3-Lys(N3)-OH click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the peptide H-(Gly)3-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is showing very low or no conversion. What are the primary factors to investigate?

Low or no conversion in a CuAAC reaction can often be attributed to several key factors. The most common issues include an inactive copper catalyst, poor quality of reagents, inappropriate solvent choice, the presence of reaction inhibitors, or suboptimal reaction temperatures.[1] The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1] Therefore, ensuring a robust catalytic system is crucial.

Q2: How can I ensure my copper catalyst is active?

The oxidation of the Cu(I) catalyst is a frequent cause of reaction failure.[1][2] To maintain the active Cu(I) state, it is standard practice to generate it in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1]

  • Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate. Ascorbate solutions can degrade in the presence of oxygen.

  • Use of Ligands: Employ a stabilizing ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), to protect the Cu(I) from oxidation and disproportionation. Ligands can also significantly accelerate the reaction rate.

  • Inert Atmosphere: While using a reducing agent often suffices, for particularly sensitive reactions, degassing the solvent by sparging with an inert gas like nitrogen or argon can help minimize dissolved oxygen.

Q3: Could my starting materials, this compound or the alkyne partner, be the problem?

Yes, the purity and stability of your reactants are critical.

  • Azide Purity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

  • Alkyne Quality: Impurities in the alkyne starting material can inhibit the catalyst.

  • Solubility Issues: Poor solubility of either the peptide or the alkyne partner in the chosen solvent can severely limit reaction efficiency. Peptides, in particular, can have complex solubility characteristics. It may be necessary to add a co-solvent like DMSO or t-BuOH to improve solubility.

Q4: Are there any substances that could be inhibiting my reaction?

Certain functional groups and impurities can act as inhibitors by chelating the copper catalyst, rendering it inactive.

  • Thiols: Thiol-containing compounds (e.g., cysteine residues, dithiothreitol (DTT)) are potent poisons of the CuAAC reaction. If your alkyne-partner contains a thiol group, a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) should be considered.

  • Other Chelating Agents: Buffers or other components containing strong chelating agents (e.g., EDTA) should be avoided as they can sequester the copper catalyst.

Q5: My reaction starts but seems to stall before completion. What could be the cause?

Reaction stalling often points to catalyst deactivation over time.

  • Insufficient Reducing Agent: The initial amount of sodium ascorbate may have been consumed by reacting with dissolved oxygen. A slight excess of the reducing agent is recommended to maintain the Cu(I) state throughout the reaction.

  • Inhibitory Byproduct Formation: The reaction itself might generate a byproduct that inhibits the catalyst. Monitoring the reaction by LC-MS at different time points can help identify the formation of any unexpected species.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low-yield CuAAC reactions.

TroubleshootingWorkflow start Low Yield in Click Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Verify Reagents check_catalyst->check_reagents Issue persists solution_catalyst Use fresh NaAscorbate. Add/Optimize Ligand (e.g., THPTA). Consider inert atmosphere. check_catalyst->solution_catalyst check_conditions 3. Review Reaction Conditions check_reagents->check_conditions Issue persists solution_reagents Confirm purity via LC-MS/NMR. Test solubility, add co-solvent (DMSO). Use fresh, high-quality materials. check_reagents->solution_reagents check_inhibitors 4. Investigate Inhibitors check_conditions->check_inhibitors Issue persists solution_conditions Optimize concentrations. Adjust temperature (e.g., 40-60 °C). Check pH of the buffer. check_conditions->solution_conditions solution_inhibitors Remove thiols/chelators. Purify reagents. Consider copper-free SPAAC. check_inhibitors->solution_inhibitors end_goal Improved Yield solution_catalyst->end_goal solution_reagents->end_goal solution_conditions->end_goal solution_inhibitors->end_goal

Caption: A step-by-step decision tree for troubleshooting CuAAC reactions.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the outcome of a CuAAC reaction.

Table 1: Effect of Copper Source and Ligand on Reaction Yield

Copper Source (0.2 mM)Ligand (1 mM)Reducing Agent (2 mM)Solvent SystemYield (%)
CuSO₄NoneSodium AscorbateH₂O/DMSO (4:1)35%
CuSO₄THPTASodium AscorbateH₂O/DMSO (4:1)>95%
CuINoneNoneDMF70%
CuSO₄TBTASodium AscorbateH₂O/t-BuOH (1:1)>98%
Note: Yields are illustrative and can vary based on specific substrates and reaction times. Data synthesized from multiple sources.

Table 2: Influence of Reactant Concentration and Temperature

[Peptide-Azide][Alkyne][CuSO₄]TemperatureTime (h)Conversion (%)
50 µM75 µM50 µMRoom Temp1260%
50 µM75 µM50 µM50 °C4>95%
1 mM1.2 mM200 µMRoom Temp2>99%
1 mM1.2 mM20 µMRoom Temp875%
Note: This data illustrates general trends. Optimal conditions should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound

This protocol is a starting point for the solution-phase conjugation of this compound to an alkyne-functionalized molecule.

CuAAC_Protocol cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Incubation & Purification prep_peptide Dissolve Peptide-Azide (e.g., in H₂O or buffer) mix_reactants Combine Peptide-Azide and Alkyne solutions. (Final [Peptide] ~ 1 mM) prep_peptide->mix_reactants prep_alkyne Dissolve Alkyne-Partner (e.g., in DMSO) prep_alkyne->mix_reactants prep_cu Prepare CuSO₄ Solution (e.g., 20 mM in H₂O) premix_catalyst Premix CuSO₄ and Ligand (1:5 molar ratio) prep_cu->premix_catalyst prep_ligand Prepare Ligand Solution (e.g., 100 mM THPTA in H₂O) prep_ligand->premix_catalyst prep_asc Prepare FRESH Sodium Ascorbate (e.g., 1 M in H₂O) initiate Initiate reaction by adding Sodium Ascorbate. (Final [Ascorbate] ~ 2 mM) prep_asc->initiate add_catalyst Add premixed catalyst to reactants. (Final [Cu] ~ 0.2 mM) mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Mix gently at RT for 4-12h. Monitor by LC-MS. initiate->incubate purify Purify conjugate by RP-HPLC. incubate->purify characterize Characterize by Mass Spectrometry. purify->characterize

Caption: Standard workflow for a solution-phase CuAAC reaction.

Methodology:

  • Reagent Preparation:

    • Dissolve the this compound peptide and the alkyne-functionalized molecule in a suitable solvent system. A common choice is a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic co-solvent like DMSO to ensure all components remain in solution.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20-100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM THPTA in water or DMSO/water). Crucially, the sodium ascorbate solution must be made immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the peptide-azide and a slight excess (1.2-1.5 equivalents) of the alkyne partner.

    • Add the copper ligand to the reaction mixture. A final concentration of approximately 1 mM is a good starting point.

    • Add the CuSO₄ solution. The final concentration is typically between 0.1 and 0.5 mM. It is often recommended to premix the CuSO₄ and ligand before adding them to the main reaction.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (a 5-10 fold excess over copper).

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

    • The reaction progress can be monitored by taking small aliquots and analyzing them by RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the peptide conjugate is typically purified by reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials, catalyst, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

References

Technical Support Center: H-(Gly)3-Lys(N3)-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of H-(Gly)3-Lys(N3)-OH and other azide-containing peptides.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on the lysine side chain during standard Fmoc-SPPS conditions?

A1: The azide functional group is generally robust and stable throughout the standard cycles of Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It can withstand the basic conditions required for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the acidic environments of coupling reactions.[1][3] However, the stability of the azide group can be compromised during the final cleavage from the solid support, particularly with certain cleavage cocktail compositions.[4]

Q2: What is the primary cause of side reactions involving the azido-lysine residue?

A2: The most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2). This typically occurs during the final cleavage and deprotection step with trifluoroacetic acid (TFA), especially when thiol-based scavengers like ethanedithiol (EDT) are used in the cleavage cocktail.

Q3: How can I detect azide reduction in my crude peptide product?

A3: Azide reduction can be readily identified using mass spectrometry (MS). The conversion of the azide group to an amine results in a characteristic mass loss of 26 Da (loss of N2, which is 28 Da, and the addition of two hydrogen atoms). Therefore, you will observe a peak in your mass spectrum corresponding to the desired peptide mass minus 26 Da (M-26).

Q4: Are there alternative methods to introduce the azide group if reduction is a persistent issue?

A4: Yes, an effective alternative is to perform an on-resin diazotransfer reaction. In this approach, the peptide is synthesized using a lysine residue with its side-chain amine protected by an orthogonal protecting group (e.g., Mtt, Alloc, or ivDde). After the peptide sequence is fully assembled, this protecting group is selectively removed, and the exposed amine is converted to an azide directly on the solid support before the final cleavage.

Troubleshooting Guides

Issue 1: Mass Spectrometry Analysis Shows a Significant Peak at M-26
  • Symptom: The mass spectrum of the crude peptide shows a prominent peak corresponding to the desired molecular weight minus 26 Da, indicating reduction of the azide group to a primary amine.

  • Cause: This is most likely due to the use of a reducing scavenger, such as ethanedithiol (EDT), in the TFA cleavage cocktail.

  • Solution:

    • Modify the Cleavage Cocktail: Re-synthesize the peptide and use an "azide-safe" cleavage cocktail. A highly recommended non-reductive cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

    • Alternative Thiol Scavenger: If a thiol scavenger is necessary to protect other sensitive residues (e.g., tryptophan or methionine), dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction.

Issue 2: Incomplete Coupling of Fmoc-Lys(N3)-OH
  • Symptom: Mass spectrometry or HPLC analysis of the crude product indicates a deletion of the azido-lysine residue.

  • Cause: Incomplete coupling can be due to steric hindrance, aggregation of the growing peptide chain, or insufficient activation of the amino acid.

  • Solution:

    • Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-Lys(N3)-OH to drive the reaction to completion.

    • Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like HBTU, consider switching to a more efficient one, such as HATU or HCTU.

    • Check Solubility: Ensure that the Fmoc-Lys(N3)-OH is fully dissolved in the solvent (e.g., DMF) before it is added to the resin.

Quantitative Data Summary

The choice of scavenger in the TFA cleavage cocktail significantly affects the stability of the azide group. The following table summarizes the extent of azide reduction observed with different thiol scavengers.

Thiol ScavengerPeptide with N-terminal AzidePeptide with Internal AzideHydrophobic Peptide with C-terminal Azide
EDT ~50%~40%~60%
DTT <5%<5%~10%
Thioanisole <2%<2%<5%

Data compiled from studies on various azide-containing peptides.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of this compound

This protocol outlines the manual solid-phase synthesis of this compound on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Lys(N3)-OH):

    • Pre-activate Fmoc-Lys(N3)-OH (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Couplings (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Gly-OH using the same activation and coupling procedure as in step 3. Repeat this for all three glycine residues.

  • Final Fmoc Deprotection: After the final glycine has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin while minimizing the risk of azide reduction.

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.

    • A white precipitate of the crude peptide should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

Protocol 3: On-Resin Diazotransfer

This protocol provides an alternative method for introducing the azide group.

  • Peptide Synthesis: Synthesize the peptide using Fmoc-Lys(Mtt)-OH instead of Fmoc-Lys(N3)-OH.

  • Selective Deprotection of Mtt Group:

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 1-2 hours.

    • Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

  • Diazotransfer Reaction:

    • To the resin, add a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 5 eq.) and CuSO₄ (0.1 eq.) in a solvent mixture such as DMF/H₂O.

    • Add DIPEA (10 eq.) to the mixture.

    • Agitate the reaction at room temperature for 8-12 hours.

  • Washing: Filter the resin and wash it extensively with DMF, DCM, and methanol.

  • Cleavage: Proceed with the azide-safe cleavage protocol (Protocol 2).

Visualizations

experimental_workflow cluster_synthesis Fmoc-SPPS cluster_cleavage Cleavage & Purification Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Lys Couple Fmoc-Lys(N3)-OH Deprotection1->Coupling_Lys Deprotection2 Fmoc Deprotection Coupling_Lys->Deprotection2 Coupling_Gly1 Couple Fmoc-Gly-OH Deprotection2->Coupling_Gly1 Deprotection3 Fmoc Deprotection Coupling_Gly1->Deprotection3 Coupling_Gly2 Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly2 Deprotection4 Fmoc Deprotection Coupling_Gly2->Deprotection4 Coupling_Gly3 Couple Fmoc-Gly-OH Deprotection4->Coupling_Gly3 Final_Deprotection Final Fmoc Deprotection Coupling_Gly3->Final_Deprotection Cleavage TFA Cleavage (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Fmoc-SPPS workflow for this compound synthesis.

side_reaction_pathway Desired_Peptide This compound (Desired Product) Reduced_Peptide H-(Gly)3-Lys(NH2)-OH (Side Product, M-26 Da) Cleavage_Step TFA Cleavage Cleavage_Step->Desired_Peptide  with Cleavage_Step->Reduced_Peptide  with Thiol_Scavenger Thiol Scavenger (e.g., EDT) Thiol_Scavenger->Cleavage_Step Safe_Scavenger Non-Thiol Scavenger (e.g., TIS) Safe_Scavenger->Cleavage_Step

Caption: Side reaction pathway showing azide reduction.

References

Technical Support Center: Purification of H-(Gly)3-Lys(N3)-OH Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of H-(Gly)3-Lys(N3)-OH conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for purifying this compound?

A1: For the purification of a polar peptide like this compound, a C18 column is a standard starting point.[1][2] However, due to its hydrophilic nature, you might encounter issues with retention. If the peptide elutes too early, consider using a column with a different stationary phase, such as C4, or polar-embedded columns, which can provide better interaction with polar analytes.[1]

Q2: Which mobile phases are suitable for the purification of this peptide?

A2: A common mobile phase system for peptide purification is a mixture of water (Mobile Phase A) and acetonitrile (Mobile Phase B), both containing an ion-pairing agent.[1] Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used as it improves peak shape and resolution.[1]

Q3: How can I improve the resolution of my peptide peak from impurities?

A3: To improve resolution, you can optimize the gradient slope. A shallower gradient, meaning a slower increase in the concentration of the organic solvent (acetonitrile), generally leads to better separation of closely eluting compounds. You can also experiment with different stationary phases or ion-pairing agents to alter selectivity.

Q4: My peptide is not retained on the C18 column. What should I do?

A4: Poor retention of polar peptides is a common issue. To address this, ensure your initial mobile phase composition has a very low percentage of organic solvent (e.g., 0-5% acetonitrile). You can also try a column with a less hydrophobic stationary phase, like C8 or C4. In some cases, using a mobile phase with a different pH or an alternative ion-pairing agent can enhance retention.

Q5: What is the expected purity and yield for the HPLC purification of this compound?

A5: The purity and yield can vary depending on the crude sample quality and the optimization of the HPLC method. Generally, for research applications, a purity of >95% is achievable. Yields can range widely but are often in the 20-50% range after purification and lyophilization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Retention The peptide is too polar for the C18 stationary phase.- Start with a very low percentage of organic solvent (0-5% Acetonitrile).- Use a column with a less hydrophobic stationary phase (e.g., C4, C8, or a polar-embedded column).
Peak Tailing - Interaction of the basic lysine residue with residual silanols on the silica-based column.- Column overload.- Ensure 0.1% TFA is present in the mobile phases to act as an ion-pairing agent and mask silanol interactions.- Reduce the amount of sample injected onto the column.
Peak Broadening - Sub-optimal gradient.- Column degradation.- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min increase in acetonitrile).- Use a guard column to protect the analytical/preparative column.- Replace the column if it has been used extensively.
Ghost Peaks - Contaminants from the mobile phase or the HPLC system.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phases.- Flush the system and column with a strong solvent mixture (e.g., 95% acetonitrile).- Run a blank gradient before injecting the sample.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Equilibrate the column with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Analytical RP-HPLC Method for Purity Assessment

This protocol is for determining the purity of the crude or purified this compound.

  • HPLC System: Analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

Preparative RP-HPLC Method for Purification

This protocol is for purifying larger quantities of this compound.

  • HPLC System: Preparative HPLC with a fraction collector.

  • Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 20% B in the analytical run, a preparative gradient could be 15-25% B over 40 minutes.

  • Flow Rate: 10-20 mL/min (depending on the column diameter).

  • Detection: UV at 214 nm and 280 nm.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent it is soluble in, like a small amount of DMSO, then dilute with Mobile Phase A) at a high concentration (e.g., 20-50 mg/mL). Filter before injecting.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a white powder.

Data Presentation

The following table presents illustrative data for the purification of short, polar peptides similar to this compound. Actual results may vary depending on the specific experimental conditions.

Peptide Column Gradient (%B/min) Retention Time (min) Crude Purity (%) Final Purity (%) Yield (%)
H-Gly-Ala-Tyr-OHC181.5~15~70>95Not specified
H-Lys-Leu-Lys-OHC181.0~18~65>98Not specified
Similar Azide-Modified PeptideC181.012-20~60-75>9520-40

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Purification of This compound check_chromatogram Analyze Chromatogram start->check_chromatogram good_separation Good Separation? check_chromatogram->good_separation collect_fractions Collect Fractions, Analyze Purity, Lyophilize good_separation->collect_fractions Yes poor_separation Identify Problem good_separation->poor_separation No end End: Purified Peptide collect_fractions->end no_retention Poor/No Retention poor_separation->no_retention Elutes at void volume peak_tailing Peak Tailing poor_separation->peak_tailing Asymmetric peak broad_peaks Broad Peaks poor_separation->broad_peaks Wide peak solution_retention Solution: - Lower initial %B - Use C4/C8 column no_retention->solution_retention solution_tailing Solution: - Check TFA concentration - Reduce sample load peak_tailing->solution_tailing solution_broad Solution: - Shallow gradient - Check column health broad_peaks->solution_broad solution_retention->check_chromatogram solution_tailing->check_chromatogram solution_broad->check_chromatogram

Caption: Troubleshooting workflow for HPLC purification.

Experimental_Workflow prep_sample 1. Sample Preparation (Dissolve & Filter Crude Peptide) analytical_run 2. Analytical HPLC (Method Development) prep_sample->analytical_run optimize_gradient 3. Optimize Gradient (Based on Analytical Run) analytical_run->optimize_gradient prep_run 4. Preparative HPLC (Scale-up & Fraction Collection) optimize_gradient->prep_run analyze_fractions 5. Analyze Fractions (Purity Check by Analytical HPLC) prep_run->analyze_fractions pool_lyophilize 6. Pool Pure Fractions & Lyophilize analyze_fractions->pool_lyophilize final_product 7. Final Product (Pure Peptide) pool_lyophilize->final_product

Caption: Experimental workflow for peptide purification.

References

Technical Support Center: Stability of Azido-Lysine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the azide group in H-(Gly)3-Lys(N3)-OH and similar peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group on this compound stable under standard Fmoc-SPPS conditions?

A1: Generally, yes. The azide functional group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin using trifluoroacetic acid (TFA).[1][2] However, the integrity of the azide group can be compromised by specific reagents used within the cleavage cocktail.[1][3]

Q2: What is the primary cause of azide group degradation during peptide synthesis?

A2: The most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[2] This reduction most commonly occurs during the final TFA-mediated cleavage and deprotection step, particularly when thiol-based scavengers are included in the cleavage cocktail.

Q3: Which specific cleavage reagents are known to reduce the azide group?

A3: Thiol-based scavengers are the main culprits. Reagents such as 1,2-ethanedithiol (EDT) are strong reducing agents under acidic TFA conditions and can cause significant reduction of the azide to an amine. Dithiothreitol (DTT) can also reduce azides, though it is generally less aggressive than EDT.

Q4: Are all scavengers problematic for azide-containing peptides?

A4: No, the choice of scavenger is critical. Non-thiol scavengers are generally considered safe for peptides containing azides. Triisopropylsilane (TIS) is a widely used scavenger that effectively traps carbocations without reducing the azide group. Therefore, a cleavage cocktail of TFA, TIS, and water is a common and safe choice.

Q5: I need to include a scavenger for a sensitive residue like Tryptophan. What should I use?

A5: Tryptophan's indole side chain is prone to modification during TFA cleavage, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide group. The recommended approach is to use a non-reductive scavenger cocktail. A combination of TIS and water is often sufficient to protect tryptophan while preserving the azide. For extra protection, a non-thiol scavenger like thioanisole can also be included in the cocktail.

Troubleshooting Guide

ProblemSymptom(s)DiagnosisSolution(s)
Loss of Azide Functionality Mass spectrometry of the crude product shows a major peak corresponding to the mass of the peptide with an amine (-NH2) instead of the expected azide (-N3). This is observed as a mass difference of -26 Da.The azide group was reduced to a primary amine during the cleavage and deprotection step. This is highly probable if the cleavage cocktail contained a thiol-based scavenger like EDT or DTT.Use a cleavage cocktail that does not contain thiol scavengers. A standard azide-safe cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). Re-synthesize the peptide using the appropriate cleavage conditions.
Incomplete Coupling of Azido-Lysine Edman degradation or mass spectrometry reveals a deletion sequence where the Fmoc-Lys(N3)-OH was meant to be incorporated.The coupling reaction of the azido-lysine residue was inefficient. This can be due to steric hindrance, peptide aggregation on the resin, or insufficiently active coupling reagents.1. Switch Coupling Reagent: Use a more potent coupling reagent like HATU or PyBOP.2. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.3. Change Solvent: Consider switching from DMF to NMP to improve solvation and reduce aggregation.
Unexpected Side Products Mass spectrometry shows unexpected peaks that do not correspond to the desired product or the reduced amine.The azide group may have undergone less common side reactions due to prolonged exposure to harsh conditions or incompatible reagents.Analyze the side product by MS/MS to identify the modification. Review the entire synthesis protocol to identify potential sources of incompatibility.

Quantitative Data: Azide Reduction by Thiol Scavengers

The choice of scavenger during TFA cleavage dramatically impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different cleavage cocktails.

Peptide SequenceCleavage Cocktail (TFA/Water/TIS + Thiol)Thiol Scavenger% Azide Reduction
Azido-Peptide 195:2.5:2.5 + ThiolEDTHigh
Azido-Peptide 295:2.5:2.5 + ThiolDTTModerate
Azido-Peptide 395:2.5:2.5 + ThiolThioanisoleLow / Negligible
Azido-Peptide 495:2.5:2.5NoneNegligible

Note: This table is a qualitative summary based on literature findings. Actual reduction percentages can vary based on the specific peptide sequence, reaction time, and temperature.

Experimental Protocols

Protocol 1: Standard Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while preserving the azide functionality.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio . Warning: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Maximizing Precipitation: Place the ether suspension at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its purity and the integrity of the azide group.

Protocol 2: On-Resin Diazotransfer (Amine to Azide Conversion)

This protocol can be used to convert a primary amine, such as the side chain of lysine, into an azide directly on the resin.

  • Peptide Assembly: Assemble the peptide sequence using an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH.

  • Selective Deprotection: Selectively remove the Mtt protecting group by treating the resin with 1% TFA in DCM. Wash the resin thoroughly.

  • Prepare Diazotransfer Solution: In a separate vessel, dissolve imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a suitable solvent mixture like DMF/H₂O.

  • Diazotransfer Reaction: Add the freshly prepared diazotransfer solution to the swelled resin. Agitate the reaction mixture at room temperature for 8-12 hours.

  • Washing: Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents. Dry the resin under vacuum.

  • Cleavage: Proceed with the azide-safe cleavage protocol described above (Protocol 1).

Analytical Methods for Detecting Azide Integrity
  • Mass Spectrometry (MS): This is the most definitive method. The molecular ion peak in the mass spectrum will confirm the overall mass of the peptide. A successful synthesis will show the expected mass, while reduction will result in a mass loss of 26 Da (-N3 vs -NH2).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of the azide group. Look for a strong, sharp absorption band in the region of 2120-2160 cm⁻¹, which is characteristic of the azide asymmetric stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the precise location of the azide group by analyzing the chemical shifts of adjacent protons and carbons.

Visualizations

Troubleshooting_Azide_Reduction Start Start: Peptide Synthesis Complete Analysis Analyze Crude Product by Mass Spectrometry Start->Analysis CheckMass Is Expected Mass [M+H]+ Observed? Analysis->CheckMass MassLoss Significant Peak at [M-26+H]+ Observed? CheckMass->MassLoss No Success Success: Azide Group is Intact CheckMass->Success Yes Failure Diagnosis: Azide Reduced to Amine MassLoss->Failure Yes OtherIssue Investigate Other Potential Side Reactions MassLoss->OtherIssue No ReviewCocktail Review Cleavage Cocktail Composition Failure->ReviewCocktail ThiolPresent Did Cocktail Contain Thiol Scavengers (EDT, DTT)? ReviewCocktail->ThiolPresent Solution Solution: Re-synthesize using Azide-Safe Cocktail (TFA/TIS/H2O) ThiolPresent->Solution Yes ThiolPresent->OtherIssue No

Caption: Troubleshooting workflow for diagnosing azide reduction.

Azide_Reduction_Pathway Peptide_N3 Peptide-R-N3 (Azido-Peptide) Peptide_NH2 Peptide-R-NH2 (Reduced Amine) Peptide_N3->Peptide_NH2 Reduction Peptide_N3->Peptide_NH2 Thiol R'-SH (Thiol Scavenger, e.g., EDT) Thiol->Peptide_NH2 Disulfide R'-S-S-R' (Oxidized Scavenger) Thiol->Disulfide Oxidation TFA TFA (H+) (Acidic Conditions) TFA->Peptide_NH2

Caption: Chemical reduction of an azide group by a thiol scavenger.

References

Technical Support Center: Synthesis of Azide-Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of azide-containing peptides, with a focus on preventing the reduction of the azide group in sequences such as H-(Gly)3-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: Is the azide group stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azide functional group is robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions required for resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1][2] However, certain reagents within the cleavage cocktail can lead to the unintended reduction of the azide.

Q2: What is the primary cause of azide reduction during the final cleavage step?

A: The most common cause of azide reduction is the presence of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in the TFA cleavage cocktail.[1][3] Under the acidic conditions of cleavage, thiols can act as potent reducing agents, converting the azide group to a primary amine.[4]

Q3: Why are scavengers necessary, and are all of them problematic for azide-containing peptides?

A: Scavengers are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, resulting in significant impurities.

Not all scavengers are problematic. The choice of scavenger is critical when working with azide-modified peptides. While EDT is known to cause significant azide reduction, other scavengers are compatible. Triisopropylsilane (TIS) is a common non-thiol scavenger that is considered safe for azides. If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer alternative to EDT, causing substantially less reduction.

Q4: Can I simply omit scavengers to protect the azide group?

A: This is strongly discouraged, especially for peptides containing sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. Omitting scavengers can lead to a variety of side-products that may be difficult to separate from the desired peptide. A minimal, azide-safe scavenger cocktail, such as a mixture of TFA, TIS, and water, is a much better approach.

Q5: How can I detect if my azide group has been reduced?

A: The most effective way to detect azide reduction is through a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The resulting amine-containing peptide will have a different retention time compared to the azide-containing peptide.

  • Mass Spectrometry (MS): There will be a characteristic mass shift. The conversion of an azide (-N3) to an amine (-NH2) results in a mass decrease of 26 Da (N2 loss).

Troubleshooting Guide

This guide will help you diagnose and resolve issues related to the unintended reduction of the azide group on your peptide.

Problem 1: Mass spectrometry analysis of the crude peptide shows a significant peak at [M-26]+.
  • Diagnosis: This mass loss is a clear indication of azide reduction to an amine. The primary suspect is the composition of your cleavage cocktail.

  • Solution:

    • Review your cleavage cocktail composition. If you used 1,2-ethanedithiol (EDT), this is the most likely cause.

    • Re-synthesize the peptide using an azide-safe cleavage cocktail. A recommended cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.

    • If your peptide contains sensitive residues that typically require a thiol scavenger, replace EDT with Dithiothreitol (DTT) , which is significantly less reductive towards azides.

Problem 2: My peptide sequence contains Tryptophan, and I am concerned about both indole side-chain modification and azide reduction.
  • Diagnosis: Tryptophan's indole side chain is highly susceptible to modification by carbocations generated during TFA cleavage, making a scavenger essential. However, the commonly used scavenger for Trp, EDT, will reduce the azide.

  • Solution: The recommended approach is to use a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect the tryptophan residue while preserving the azide group. For added protection, you can also include a non-thiol scavenger like thioanisole. A potential cocktail to test would be TFA/H2O/TIS/Thioanisole.

Data Presentation

The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.

ScavengerPeptide 1 Azide Reduction (%)Peptide 2 Azide Reduction (%)General Compatibility
1,2-Ethanedithiol (EDT)~50%~45%Poor
Dithiothreitol (DTT)<5%<5%Good
Triisopropylsilane (TIS)<1%<1%Excellent
Thioanisole<5%<5%Good

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine. As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options. TIS, a non-thiol scavenger, shows the highest compatibility.

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Place the dry peptide-bound resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this step twice.

  • Dry the peptide pellet under a gentle stream of nitrogen or argon.

  • Proceed with purification (e.g., RP-HPLC).

Protocol 2: On-Resin Diazotransfer Reaction

If you wish to introduce the azide group post-synthesis onto a specific lysine residue, an on-resin diazotransfer reaction is a viable strategy. This avoids the need to incorporate an azide-containing amino acid during SPPS.

Materials:

  • Fully assembled peptide on resin containing a Lys residue with an orthogonal protecting group (e.g., Mtt, Alloc).

  • Reagents for orthogonal protecting group removal (e.g., 1% TFA in DCM for Mtt).

  • Diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or Triflyl azide (TfN₃). (Caution: Diazotransfer reagents can be explosive and should be handled with extreme care).

  • Copper(II) sulfate (CuSO₄)

  • Base: N,N-Diisopropylethylamine (DIPEA) or similar non-nucleophilic base.

  • Solvents: DMF, DCM, MeOH.

Procedure:

  • Swell the peptide-resin in DCM.

  • Selectively deprotect the lysine side chain by treating the resin with the appropriate deprotection solution (e.g., multiple washes with 1% TFA in DCM for Mtt removal).

  • Wash the resin thoroughly with DCM, DMF, and neutralize with a 10% DIPEA in DMF solution.

  • Wash again with DMF.

  • Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.

  • Add the diazotransfer solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

  • Dry the resin. The peptide now contains an azide group at the desired position.

  • Proceed with the azide-safe cleavage protocol (Protocol 1).

Visualizations

Thiol_Mediated_Azide_Reduction cluster_reagents Reactants cluster_mechanism Reduction Mechanism Azide R-N₃ (Azide) Intermediate1 Protonated Azide R-N=N⁺=NH Azide->Intermediate1 Protonation Thiol R'-SH (Thiol, e.g., EDT) Intermediate2 Thiol Adduct Thiol->Intermediate2 Intermediate3 Unstable Intermediate Thiol->Intermediate3 H_plus H⁺ (from TFA) H_plus->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Attack by Thiol Intermediate2->Intermediate3 Rearrangement & Second Thiol Attack N2_loss Nitrogen Gas (N₂) Intermediate3->N2_loss Elimination Amine R-NH₂ (Amine) Intermediate3->Amine Reduction Disulfide R'-S-S-R' (Disulfide) Troubleshooting_Workflow Start Start: Synthesis of this compound Cleavage Cleavage from Resin Start->Cleavage Analysis Analyze Crude Product (HPLC, MS) Cleavage->Analysis CheckMass Mass Spectrum Shows [M-26]+ Peak? Analysis->CheckMass Success Success: Azide is Intact. Proceed to Purification. CheckMass->Success No Failure Problem: Azide Reduction Occurred CheckMass->Failure Yes Investigate Investigate Cleavage Cocktail Failure->Investigate CheckEDT Was EDT Used? Investigate->CheckEDT UseSafeCocktail Solution: Use Azide-Safe Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) CheckEDT->UseSafeCocktail Yes CheckSensitiveAA Does Peptide have Trp, Met, Cys? CheckEDT->CheckSensitiveAA No Resynthesize Re-synthesize Peptide UseSafeCocktail->Resynthesize Resynthesize->Start CheckSensitiveAA->UseSafeCocktail No UseDTT Solution: Replace EDT with DTT CheckSensitiveAA->UseDTT Yes UseDTT->Resynthesize

References

Technical Support Center: H-(Gly)3-Lys(N3)-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-(Gly)3-Lys(N3)-OH and related azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main bioconjugation methods for this compound?

A1: this compound contains an azide (-N3) group, which is primarily used for "click chemistry" reactions. The two most common methods are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage. It is a highly efficient and widely used method.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide.[4][] The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.

Q2: How should I store my lyophilized this compound and solutions?

A2: Proper storage is crucial to maintain the integrity of the peptide.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or lowerLong-termProtect from moisture.
Lyophilized Powder+4°CShort-termProtect from moisture.
Reconstituted Solution-20°CUp to 3-4 monthsAliquot to avoid freeze-thaw cycles.
Reconstituted Solution+4°CUp to 3 weeksUse a sterile buffer.

Table 1: Recommended Storage Conditions for this compound.

Q3: Is the azide group on this compound stable during peptide synthesis and storage?

A3: The azide group is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, including exposure to piperidine for Fmoc deprotection and TFA for cleavage. However, azides can be sensitive to reducing environments and high temperatures, so it is important to handle them with care.

Troubleshooting Guides

Low Bioconjugation Yield

Problem: I am observing a low yield of my desired conjugate when using CuAAC.

Possible Causes & Solutions:

Potential CauseRecommended Action
Copper Catalyst Oxidation: The active catalyst is Cu(I), which is prone to oxidation to Cu(II).- Use a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state. - Work under anaerobic conditions (e.g., in a glove box or by degassing solutions) to minimize oxygen exposure.
Suboptimal Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.- Use a copper-chelating ligand such as THPTA or TBTA to improve catalyst stability and reaction rate.
Interfering Buffer Components: Some buffer components can interfere with the reaction.- Avoid using buffers containing components that can chelate copper, such as Tris. Phosphate-buffered saline (PBS) is generally a good choice.
Degradation of Biomolecule: High concentrations of copper and ascorbate can generate reactive oxygen species (ROS) that may damage your biomolecule.- Use a copper-chelating ligand to minimize free copper. - Consider adding aminoguanidine to intercept deleterious ascorbate by-products. - Optimize the concentrations of copper and ascorbate to the lowest effective levels.
Issues with Preceding Steps: The problem may lie in a step before the CuAAC reaction.- Perform a test reaction with a simple azide and alkyne, such as a coumarin azide, to confirm that the reaction conditions are optimal.

Table 2: Troubleshooting Low CuAAC Yield.

Problem: My SPAAC reaction is slow or incomplete.

Possible Causes & Solutions:

Potential CauseRecommended Action
Low Reactivity of Cyclooctyne: Different cyclooctynes have varying reaction kinetics.- Consider using a more reactive cyclooctyne. For example, DIBAC is generally more reactive than BCN.
Steric Hindrance: The conjugation site on your biomolecule may be sterically hindered, preventing the bulky cyclooctyne from accessing the azide.- If possible, redesign your biomolecule to place the azide in a more accessible location.
Hydrophobicity of Cyclooctyne: Many cyclooctynes are hydrophobic, which can lead to solubility issues in aqueous buffers.- Use a cyclooctyne derivative with improved water solubility (e.g., PEGylated cyclooctynes). - Add a co-solvent like DMSO to improve solubility, but be mindful of its potential effects on your biomolecule.

Table 3: Troubleshooting Slow or Incomplete SPAAC Reactions.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for your specific application.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or a suitable buffer.

    • Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water. Prepare this solution fresh.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-containing biomolecule to the desired final concentration in a suitable buffer (e.g., PBS).

    • Add the this compound stock solution to a final concentration of 1.5 to 2 equivalents relative to the alkyne.

    • Premix the CuSO4 and ligand stock solutions in a 1:5 molar ratio.

    • Add the CuSO4/ligand mixture to the reaction to a final copper concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 to 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours. The optimal time may vary.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or a suitable buffer.

    • Cyclooctyne-containing molecule (e.g., DBCO-PEG-NHS ester): Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add your cyclooctyne-functionalized biomolecule to the desired final concentration in a suitable buffer (e.g., PBS).

    • Add the this compound stock solution to a final concentration of 1.5 to 3 equivalents relative to the cyclooctyne.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Stock Solutions (Peptide-N3, Alkyne, CuSO4, Ascorbate, Ligand) mix_reagents Mix Peptide-N3 and Alkyne-Biomolecule reagent_prep->mix_reagents 1. Add reactants add_catalyst Add Premixed CuSO4/Ligand mix_reagents->add_catalyst 2. Add catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate 3. Initiate reaction incubation Incubate at RT initiate->incubation 4. Incubate purification Purify Conjugate incubation->purification 5. Purify characterization Characterize Product purification->characterization 6. Analyze

Caption: Experimental workflow for a typical CuAAC bioconjugation.

Troubleshooting_Decision_Tree start Low Conjugation Yield q_method Which method? (CuAAC or SPAAC) start->q_method q_catalyst Is the catalyst active? q_method->q_catalyst CuAAC q_reagents Are reagents reactive enough? q_method->q_reagents SPAAC cuaac_path CuAAC sol_oxygen Degas solutions Use fresh ascorbate q_catalyst->sol_oxygen No q_biomolecule Is the biomolecule stable? q_catalyst->q_biomolecule Yes sol_ligand Add/optimize ligand (e.g., THPTA) sol_ros Lower Cu/ascorbate conc. Add aminoguanidine q_biomolecule->sol_ros No spaac_path SPAAC sol_cyclooctyne Use a more reactive cyclooctyne (e.g., DIBAC) q_reagents->sol_cyclooctyne No q_solubility Are reagents soluble? q_reagents->q_solubility Yes sol_solvent Add co-solvent (DMSO) Use PEGylated reagents q_solubility->sol_solvent No

Caption: A decision tree for troubleshooting low bioconjugation yield.

References

Technical Support Center: H-(Gly)3-Lys(N3)-OH Peptide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of H-(Gly)3-Lys(N3)-OH and similar azide-containing peptides.

Troubleshooting Guide

Researchers may encounter difficulties dissolving this compound due to its specific chemical properties. This guide provides a step-by-step approach to systematically address solubility challenges.

Logical Workflow for Improving Peptide Solubility

The following diagram outlines a recommended workflow for troubleshooting solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start with Lyophilized This compound test_water Step 1: Attempt Dissolution in Sterile Water start->test_water water_soluble Soluble (Proceed with Experiment) test_water->water_soluble Yes water_insoluble Insoluble or Cloudy Solution test_water->water_insoluble No test_ph Step 2: Adjust pH water_insoluble->test_ph ph_soluble Soluble (Proceed, note final pH) test_ph->ph_soluble Yes ph_insoluble Insoluble test_ph->ph_insoluble No test_cosolvent Step 3: Use Organic Co-solvent ph_insoluble->test_cosolvent cosolvent_soluble Soluble (Prepare stock, dilute carefully) test_cosolvent->cosolvent_soluble Yes cosolvent_insoluble Persistent Insolubility (Contact Technical Support) test_cosolvent->cosolvent_insoluble No

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in aqueous solutions?

A1: The solubility challenges with this peptide arise from a combination of factors:

  • Neutral Net Charge: At physiological pH, the N-terminal amino group (+1 charge) and the C-terminal carboxyl group (-1 charge) result in a net neutral charge. Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero.[1][2]

  • Hydrophobicity of the Azide Group: The replacement of the charged primary amine of lysine with an azido group (N3) reduces the overall hydrophilicity of the side chain. This modification eliminates a positive charge, which can decrease solubility in aqueous buffers.[3]

  • Glycine-Rich Sequence: While short glycine repeats are generally considered neutral, longer poly-glycine tracts are known to be highly insoluble and can promote self-assembly and aggregation through hydrogen bonding.[4][5]

Q2: I have a similar peptide where the lysine is not modified, and it dissolves easily. Why is the azide-modified version different?

A2: The primary reason for the difference in solubility is the modification of the lysine side chain. A standard lysine has a primary amine (-NH2) that is protonated (-NH3+) at neutral pH, contributing a positive charge and enhancing interaction with water molecules. Replacing this amine with an azide group (N3) removes this positive charge, making the residue less hydrophilic and potentially reducing the peptide's overall solubility.

Q3: What is the recommended first step for dissolving my peptide?

A3: Always start with a small-scale solubility test on an aliquot of your peptide, rather than using the entire sample. The recommended initial solvent is sterile, deionized water. Add a small amount of water, vortex, and visually inspect for a clear solution.

Q4: My peptide did not dissolve in water. What should I try next?

A4: If water fails, the next step is to adjust the pH of the solution. Since the peptide is neutral, making the solution slightly acidic or basic can introduce a net charge and improve solubility.

  • Acidic Conditions (pH < 6): Add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA). This will protonate the C-terminal carboxyl group, giving the peptide a net positive charge.

  • Basic Conditions (pH > 8): Add a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate. This will deprotonate the N-terminal amino group, resulting in a net negative charge. Ensure the final pH is compatible with your downstream application.

Q5: Adjusting the pH didn't work. Is there another option?

A5: For highly hydrophobic or neutral peptides that resist pH adjustments, using a small amount of an organic co-solvent is the next step.

  • Select a polar organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add a minimal volume of the organic solvent (e.g., 50-100 µL) to the lyophilized peptide to create a concentrated stock solution.

  • Gently vortex or sonicate to ensure the peptide is fully dissolved.

  • Slowly add this concentrated stock solution dropwise into your stirring aqueous buffer to reach the desired final concentration. Rapid dilution can cause the peptide to precipitate.

Q6: Can sonication help improve the solubility of my peptide?

A6: Yes, sonication can be a useful technique to aid dissolution. A brief period (5-10 minutes) in a sonicating water bath can help break up aggregates and promote interaction with the solvent. However, avoid excessive heating of the sample.

Quantitative Data Summary

The hydrophobicity of amino acid residues plays a significant role in peptide solubility. The replacement of lysine with azidolysine (N3K) increases its hydrophobicity. A study designed a novel hydrophilic, positively charged azido-amino acid (residue 1 ) to counteract this issue. The relative hydrophobicity was assessed using RP-HPLC retention times.

ResidueRetention Time (min)Relative Hydrophobicity (ΔtR(Gly))
Glycine (Standard)10.92-0.04
Lysine (Control)10.88-0.04
Residue 1 (Hydrophilic Azido-AA)12.321.4
Azidolysine (N3K)18.177.25
Data adapted from a study on hydrophilic azide-containing amino acids. A higher ΔtR(Gly) value indicates greater hydrophobicity.

Experimental Protocols

Protocol 1: Solubility Testing in Water
  • Weigh a small, precise amount of the lyophilized this compound peptide into a sterile microcentrifuge tube.

  • Add a calculated volume of sterile, deionized water to achieve the desired concentration (e.g., start with 1 mg/mL).

  • Vortex the tube for 30-60 seconds.

  • Visually inspect the solution. A completely clear solution indicates solubility. If the solution is cloudy or contains visible particles, the peptide is not soluble under these conditions.

Protocol 2: Solubilization by pH Adjustment
  • If the peptide is insoluble in water, prepare two small aliquots of the peptide suspension.

  • For Acidic Test: To one aliquot, add 10% aqueous acetic acid dropwise while vortexing. Check the pH periodically until it is between 4 and 6. Observe for dissolution.

  • For Basic Test: To the second aliquot, add 0.1% aqueous ammonia dropwise while vortexing. Check the pH periodically until it is between 8 and 9. Observe for dissolution.

  • Once the peptide dissolves, you can dilute it further with the appropriate acidic or basic buffer.

Protocol 3: Solubilization Using an Organic Co-solvent (DMSO)
  • Place the pre-weighed lyophilized peptide in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO to the tube. For example, to make a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO.

  • Vortex thoroughly until the peptide is completely dissolved. If necessary, sonicate in a water bath for 5 minutes.

  • Place the desired volume of your final aqueous buffer in a separate tube on a magnetic stirrer.

  • Slowly, add the concentrated DMSO stock solution dropwise to the continuously stirring aqueous buffer.

  • Inspect the final solution for any signs of precipitation. If it remains clear, the peptide is properly solubilized. Store the final solution in single-use aliquots at -20°C or -80°C.

References

Technical Support Center: H-(Gly)3-Lys(N3)-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-(Gly)3-Lys(N3)-OH and its conjugation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a peptide-based click chemistry reagent.[1] It consists of a tri-glycine sequence linked to a lysine residue where the epsilon-amino group of the lysine side-chain has been modified to contain an azide (N3) group. This azide function is a key component for bioorthogonal reactions.

Q2: What type of conjugation reactions can this compound participate in?

A2: The azide group on the lysine residue enables it to participate in "click chemistry" reactions. The two primary types are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group and a terminal alkyne-containing molecule, facilitated by a copper(I) catalyst, to form a stable 1,4-disubstituted triazole ring.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained cyclooctyne, such as DBCO or BCN, to form a triazole ring. This method is often preferred for biological systems where copper toxicity is a concern.

Q3: What are the main applications of this reagent?

A3: this compound is used to introduce a reactive handle into various molecules. It is a building block for creating peptide-drug conjugates, attaching fluorescent probes or imaging agents, developing targeted therapeutics, and functionalizing biomaterials. The tri-glycine sequence can also act as a simple linker.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store the reagent at -20°C or -80°C, sealed and protected from moisture and light. Stock solutions should also be stored at low temperatures; for example, at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Workflows & Protocols

The general workflow for producing and characterizing a conjugate using this compound involves the conjugation reaction, followed by purification and analytical characterization to confirm success.

G cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Processing & Analysis Peptide This compound Conjugation Click Reaction (CuAAC or SPAAC) Peptide->Conjugation Alkyne Alkyne-Modified Molecule (Drug, Dye, etc.) Alkyne->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Characterization Characterization (MS, NMR, etc.) Purification->Characterization FinalProduct Verified Conjugate Characterization->FinalProduct

Caption: General workflow for peptide conjugation and characterization.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for conjugating this compound to an alkyne-containing molecule. Note: Optimization may be required based on the specific properties of the alkyne-molecule.

  • Reagent Preparation:

    • Dissolve this compound and the alkyne-modified molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).

    • Prepare fresh stock solutions of the copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and alkyne-molecule solutions. A slight molar excess (1.1-1.5 eq) of the alkyne molecule is often used.

    • Add the sodium ascorbate solution to the mixture (typically 5 eq).

    • Add the CuSO₄ solution (typically 1 eq). The order of addition is crucial; the reducing agent should be added before the copper sulfate to ensure the presence of the active Cu(I) catalyst.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of starting materials and the formation of the product.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched. The crude product is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_alternatives Alternative Strategies Start Low or No Conjugation Yield Degradation Degraded Azide/ Alkyne? Start->Degradation Purity Impure Starting Materials? Start->Purity Copper Copper Catalyst Inactive? Start->Copper Solvent Poor Solubility? Start->Solvent pH Incorrect pH? Start->pH Oxygen Oxygen Present? (Re-oxidation of Cu(I)) Start->Oxygen SPAAC Switch to Copper-Free SPAAC Reaction Purity->SPAAC Ligands Add Copper Ligand (e.g., TBTA) Copper->Ligands

Caption: Decision-making flowchart for troubleshooting low conjugation yield.

Q: My conjugation reaction yield is very low. What should I check first?

A: Low yield is a common issue. Systematically check the following:

  • Reagent Integrity: Confirm the purity and integrity of your this compound and alkyne-containing molecule using mass spectrometry. Azides can be sensitive to reducing environments.

  • Catalyst Activity (for CuAAC): The Cu(I) catalyst is essential. Ensure your sodium ascorbate stock is fresh, as it degrades over time. Oxygen in the reaction can re-oxidize Cu(I) to the inactive Cu(II) state; degassing your solvents can sometimes help.

  • Solubility: Ensure all reactants are fully dissolved in the reaction solvent. If one component precipitates, the reaction will not proceed efficiently. Consider altering the solvent system (e.g., increasing the percentage of organic co-solvent).

  • Side Reactions: Some functional groups can interfere with the reaction. For instance, free thiols (cysteines) can be problematic with copper catalysts. In such cases, switching to a copper-free SPAAC reaction is a robust alternative.

Q: I see multiple peaks in my HPLC chromatogram after the reaction. What could they be?

A: Multiple peaks are expected in a crude reaction mixture. They typically correspond to:

  • Unreacted this compound

  • Unreacted alkyne-containing molecule

  • The desired conjugation product

  • Potential side products (e.g., from degradation or dimerization)

  • Impurities from the starting materials

Use LC-MS to identify each peak by its mass-to-charge ratio (m/z).

Q: How can I confirm that the conjugation was successful?

A: A combination of analytical techniques is recommended for full characterization:

  • Mass Spectrometry (MS): This is the primary method. The product's molecular weight should correspond to the sum of the molecular weights of the two reactants. High-resolution mass spectrometry (HRMS) can provide high-confidence confirmation.

  • HPLC/UPLC: Successful conjugation will result in a new peak with a different retention time from the starting materials. Hydrophobicity generally increases upon conjugation, leading to a longer retention time in reverse-phase chromatography.

  • NMR Spectroscopy: For detailed structural elucidation, NMR can be used. The formation of the triazole ring gives rise to a characteristic proton signal in the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm.

Characterization Data Tables

Table 1: Expected Mass Spectrometry Results

This table shows the theoretical masses for the starting peptide and an example calculation for a conjugated product.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
This compoundC₁₂H₂₁N₇O₅343.34343.1608
Example Conjugate:
Alkyne-Molecule (e.g., Propargyl-PEG4)C₁₁H₂₀O₅232.27232.1311
Expected Product C₂₃H₄₁N₇O₁₀575.61575.2919

Note: The final mass of your product will be the sum of the masses of your specific reactants. ESI-MS is a common technique that generates multi-charged ions, which is useful for analyzing larger biomolecules.

Table 2: Troubleshooting HPLC/UPLC Analysis
ObservationPotential Cause(s)Suggested Solution(s)
Broad Peaks - Column overloading- Secondary interactions with column matrix- Poor sample solubility- Inject less sample- Adjust mobile phase pH or ionic strength- Ensure sample is fully dissolved in the mobile phase
Peak Tailing - Presence of free amines or acids interacting with silica- Column degradation- Use a different ion-pairing agent (e.g., formic acid instead of TFA for LC-MS)- Replace the column
Multiple Product Peaks - Isomers of the conjugated product- On-column degradation- Simplify the reaction or purification to isolate a single isomer- Adjust mobile phase pH to improve stability
No Product Peak - Reaction failure- Product is not eluting from the column- See Troubleshooting Guide above- Adjust the gradient to a higher percentage of organic solvent

References

Validation & Comparative

A Comparative Guide to CuAAC and SPAAC for H-(Gly)3-Lys(N3)-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. "Click chemistry," a class of reactions known for their high yields and specificity, offers powerful tools for this purpose. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most prominent methods for conjugating molecules like the azide-functionalized peptide H-(Gly)3-Lys(N3)-OH.

This guide provides an objective comparison of the performance of CuAAC and SPAAC for this application, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Introduction to Azide-Alkyne Click Chemistry

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[1] This reaction is highly selective, proceeding with minimal interference from other functional groups present in biological systems.[2][3] The resulting triazole linkage is not only stable to hydrolysis, oxidation, and enzymatic degradation but also mimics the geometry and polarity of a native amide bond.[1][4]

The primary distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.

Head-to-Head Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the conjugation of this compound hinges on a trade-off between reaction kinetics and biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Catalyst-free.
Reaction Rate Very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.Slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, depending on the strained alkyne used.
Biocompatibility The copper catalyst can be cytotoxic, which can be a concern for in vivo and some in vitro applications. The use of copper-chelating ligands can mitigate this toxicity.Highly biocompatible due to the absence of a metal catalyst, making it ideal for live-cell imaging and in vivo applications.
Reactants Requires a terminal alkyne.Requires a strained cyclooctyne (e.g., DBCO, BCN).
Reaction Conditions Can be performed in a wide range of solvents, including water, and over a broad pH range (4-12).Performed under mild, physiological conditions (temperature and pH).
Side Reactions The copper catalyst and reducing agents can potentially cause oxidation of sensitive amino acid residues.Generally very clean with minimal side products.
Cost of Reagents Terminal alkynes are generally less expensive.Strained cyclooctynes are typically more expensive.

Quantitative Data Summary

The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparative Reaction Kinetics

ReactionAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAACTerminal Alkyne~10⁴ - 10⁵
SPAACDIBAC~1.2 x 10⁻³
SPAACBCN~4.5 x 10⁻⁴
SPAACDBCOVaries depending on specific DBCO derivative

Table 2: Biocompatibility Comparison

MethodConditionsCell ViabilityReference(s)
CuAAC50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)
CuAAC50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved
SPAACN/A (copper-free)High cell viability

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.

Protocol 1: CuAAC Conjugation of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended to reduce copper toxicity)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving alkyne (e.g., DMSO)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne is typically used.

  • Prepare Catalyst Solution:

    • Prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA ligand (e.g., 50 mM in water).

  • Perform the Reaction:

    • In a microcentrifuge tube, combine the this compound solution and the alkyne solution.

    • Add the THPTA ligand solution to the reaction mixture (a 5:1 ligand to copper ratio is common).

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 4 hours, depending on the reactants' concentration and reactivity. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using RP-HPLC to remove unreacted starting materials, catalyst, and other reagents.

    • Characterize the final product by mass spectrometry.

Protocol 2: SPAAC Conjugation of this compound with a Strained Alkyne (e.g., DBCO)

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-X)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving strained alkyne (e.g., DMSO)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Perform the Reaction:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the peptide conjugate using RP-HPLC to remove unreacted starting materials.

    • Characterize the final product by mass spectrometry.

Visualizing the Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_N3 This compound Product Triazole-Conjugated Peptide Peptide_N3->Product Alkyne R-C≡CH Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Reduces Cu_I->Product Catalyzes Ligand THPTA (optional) Ligand->Cu_I Stabilizes

Caption: The CuAAC reaction mechanism for peptide conjugation.

SPAAC_Mechanism cluster_reactants Reactants Peptide_N3 This compound Product Triazole-Conjugated Peptide Peptide_N3->Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Product Strain-promoted cycloaddition

Caption: The SPAAC reaction mechanism for peptide conjugation.

Experimental_Workflow Start Start: Peptide Conjugation Prepare_Reactants 1. Prepare Reactant Solutions (Peptide-N3 and Alkyne/Strained Alkyne) Start->Prepare_Reactants Reaction_Setup 2. Set up Reaction (Add catalyst for CuAAC) Prepare_Reactants->Reaction_Setup Incubation 3. Incubate Reaction Mixture Reaction_Setup->Incubation Monitoring 4. Monitor Reaction Progress (LC-MS or HPLC) Incubation->Monitoring Purification 5. Purify Conjugate (RP-HPLC) Monitoring->Purification Characterization 6. Characterize Final Product (Mass Spectrometry) Purification->Characterization End End: Purified Conjugate Characterization->End

Caption: General experimental workflow for peptide conjugation.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The optimal choice depends on the specific requirements of the application. For applications where rapid kinetics are essential and the potential for copper-induced cytotoxicity can be managed, CuAAC is an excellent choice. For in vivo studies, live-cell imaging, or any application where biocompatibility is the primary concern, the copper-free SPAAC reaction is the superior option, despite its slower reaction rate. By understanding the distinct advantages and limitations of each method, researchers can select the most appropriate tool to achieve their scientific goals.

References

A Comparative Guide to Alternatives for H-(Gly)3-Lys(N3)-OH in Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide labeling, the choice of conjugation strategy is critical for experimental success. While H-(Gly)3-Lys(N3)-OH has been a useful building block for introducing an azide handle for "click chemistry," a variety of alternatives offer distinct advantages in terms of solubility, steric hindrance, and reaction kinetics. This guide provides an objective comparison of prominent alternatives, supported by available experimental data, to facilitate the selection of the optimal tool for your research needs.

The primary method for utilizing azide-functionalized peptides is through bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and selective, forming a stable triazole linkage.[1][2][3] An alternative bioorthogonal reaction is the Staudinger ligation, which reacts an azide with a phosphine to form an aza-ylide intermediate that rearranges to produce a stable amide bond.[4]

Core Alternatives to this compound

The alternatives to this compound can be broadly categorized into two groups: other azide-containing amino acids that can be directly incorporated during solid-phase peptide synthesis (SPPS), and different bioorthogonal reaction chemistries that may not utilize an azide. This guide will focus on the former, providing a direct comparison of different azide-bearing building blocks.

The key differentiators among these alternatives include the nature of the linker arm between the amino acid backbone and the azide group, and the position of the azide functionality. These differences can influence the accessibility of the azide for reaction, the solubility of the resulting peptide, and the potential for steric hindrance with the label or the peptide's target.

Commonly used azide-containing amino acids for SPPS include:

  • Fmoc-Lys(N3)-OH: A direct replacement for a lysine residue, offering a straightforward way to incorporate an azide.[5]

  • Azido-PEGylated Lysine Derivatives (e.g., N-Fmoc-N'-(azido-PEG4)-L-Lysine): These incorporate a polyethylene glycol (PEG) spacer, which can enhance solubility and reduce steric hindrance.

  • Other Azido Amino Acids: A variety of other amino acids with azide groups on their side chains are available, such as azidonorleucine, azidonorvaline, and azidohomoalanine.

  • Novel Hydrophilic Azido Amino Acids: Recently developed amino acids designed to improve the solubility of peptides, especially those with multiple labeling sites.

Performance Comparison

The choice of an azide-containing building block can significantly impact the outcome of a labeling experiment. The following table summarizes key performance parameters for selected alternatives.

FeatureThis compoundFmoc-Lys(N3)-OHAzido-PEGylated LysineNovel Hydrophilic Azido-Lysine Derivative
Linker/Spacer TriglycineAlkyl chainPEG spacer (e.g., PEG4)Positively charged side chain
Solubility Generally goodCan decrease peptide solubilityEnhances solubilitySignificantly enhances solubility
Steric Hindrance ModeratePotentially higher due to shorter linkerLower due to flexible PEG spacerDependent on specific structure
Reaction Kinetics Dependent on accessibilityDependent on accessibilityCan improve accessibilityEfficient SPAAC ligation reported
Key Advantage Flexible linkerDirect lysine analogueImproved solubility and reduced steric hindranceOvercomes solubility limitations with multiple labels

Quantitative Kinetic Data for a Novel Hydrophilic Azido Amino Acid

A recently developed positively charged azidoamino acid has shown promise for overcoming solubility issues often encountered with azidolysine, especially in peptides with multiple ligation sites. This amino acid is compatible with Fmoc-based SPPS and exhibits efficient second-order rate constants in SPAAC reactions.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)
with DBCO0.34
with BCN0.28

Experimental Workflows and Protocols

The general workflow for labeling a peptide using an azide-containing amino acid involves two main stages: the synthesis of the azide-modified peptide and the subsequent bioorthogonal reaction to attach the label.

Workflow for Peptide Labeling via Click Chemistry

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Bioorthogonal Labeling (Click Chemistry) start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Standard Fmoc-Amino Acid deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Azide-Containing Amino Acid deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Final Fmoc Deprotection wash2->deprotection3 cleavage Cleave from Resin and Deprotect Side Chains deprotection3->cleavage purification1 Purify Azide-Peptide (e.g., HPLC) cleavage->purification1 azide_peptide Purified Azide-Peptide purification1->azide_peptide labeling React with Alkyne-Label (CuAAC or SPAAC) azide_peptide->labeling purification2 Purify Labeled Peptide (e.g., HPLC) labeling->purification2 final_product Final Labeled Peptide purification2->final_product

Caption: General workflow for peptide labeling.

Experimental Protocol: Incorporation of an Azide-Containing Amino Acid via Fmoc-SPPS

This protocol provides a general outline for incorporating an azide-containing amino acid, such as Fmoc-Lys(N3)-OH, into a peptide sequence using a manual or automated synthesizer.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support.

  • Standard Fmoc-protected amino acids.

  • Fmoc-azide-amino acid (e.g., Fmoc-Lys(N3)-OH).

  • Coupling reagents (e.g., HBTU, HOBt, or DIC/Oxyma).

  • Activator base: N,N-Diisopropylethylamine (DIEA).

  • Fmoc deprotection solution: 20% piperidine in DMF.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating it with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Add to the resin and allow it to react for 1-2 hours.

    • For the azide-containing amino acid: Use the same procedure as for standard amino acids.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude azide-modified peptide by reverse-phase HPLC and confirm its mass by mass spectrometry.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Purified azide-modified peptide.

  • Alkyne-functionalized fluorescent dye.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Solvent (e.g., a mixture of water and a compatible organic solvent like DMSO or t-butanol).

Procedure:

  • Dissolve Reactants: Dissolve the azide-peptide and the alkyne-dye in the chosen solvent system.

  • Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Initiate Reaction: Add the CuSO₄ solution to the peptide/dye mixture, followed by the sodium ascorbate solution. The final concentrations typically range from 0.1-1 mM for the reactants, with a slight excess of the alkyne-dye, 0.1-0.5 mM CuSO₄, and 1-5 mM sodium ascorbate.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Monitor Progress: The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the fluorescently labeled peptide from excess dye and catalyst using reverse-phase HPLC.

  • Final Product: Lyophilize the purified, labeled peptide and store it protected from light at -20°C or below. Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Signaling Pathways and Applications

The choice of labeling strategy can be influenced by the intended application. For instance, in cellular imaging, the biocompatibility of the reaction is paramount. SPAAC is often preferred for live-cell labeling as it does not require a cytotoxic copper catalyst.

The diagram below illustrates a common application of labeled peptides: tracking their interaction with a cell surface receptor and subsequent internalization.

G cluster_cell Cell cluster_visualization Visualization receptor Cell Surface Receptor endosome Endosome receptor->endosome Internalization microscopy Fluorescence Microscopy receptor->microscopy lysosome Lysosome endosome->lysosome Trafficking endosome->microscopy labeled_peptide Fluorescently Labeled Peptide labeled_peptide->receptor Binding

Caption: Labeled peptide interaction with a cell.

References

A Comparative Guide to the Efficacy of H-(Gly)3-Lys(N3)-OH in Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted cancer therapy, peptide-drug conjugates (PDCs) represent a promising modality for delivering potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy of a PDC is critically dependent on the linker that connects the targeting peptide to the cytotoxic payload. This guide provides a comprehensive comparison of PDCs utilizing the H-(Gly)3-Lys(N3)-OH linker, which forms a non-cleavable triazole linkage, against PDCs employing traditional cleavable linkers.

Introduction to this compound

This compound is a peptide-based linker precursor featuring a triglycine sequence and a lysine residue modified with an azide group. The azide functionality is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent conjugation of the peptide to a drug molecule functionalized with an alkyne group, resulting in the formation of a highly stable, non-cleavable 1,2,3-triazole ring. The triglycine component of the linker provides flexibility and hydrophilicity to the conjugate.

Mechanism of Action: Non-Cleavable vs. Cleavable Linkers

The fundamental difference between PDCs constructed with this compound and those with conventional cleavable linkers lies in the mechanism of drug release.

  • Non-Cleavable Linkers (e.g., Triazole from this compound): PDCs with non-cleavable linkers rely on the complete lysosomal degradation of the peptide carrier to release the drug payload. After receptor-mediated endocytosis, the entire conjugate is trafficked to the lysosome, where proteolytic enzymes degrade the peptide, liberating the drug still attached to the linker and the lysine residue. This strategy generally leads to higher plasma stability and a reduced risk of premature drug release.[1]

  • Cleavable Linkers (e.g., Val-Cit): These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[1] A common example is the valine-citrulline (Val-Cit) dipeptide, which is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2][3] This enzymatic cleavage releases the unmodified cytotoxic drug.

Comparative Performance Data

The following tables summarize representative experimental data from various studies, comparing the in vitro cytotoxicity and in vivo efficacy of PDCs with non-cleavable (triazole) and cleavable linkers. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in targeting peptides, payloads, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Targeting PeptidePayloadLinker TypeCell LineIC50 (nM)Reference
cRGDDoxorubicinNon-cleavable (Thioether)B16~1500[3]
cRGDDoxorubicinCleavable (Disulfide)B16~800
EphA2-targeting peptideGemcitabineNon-cleavable (Triazole/Ester)MIA PaCa-2~50
LHRH AnalogDoxorubicinCleavable (Ester)MDA-MB-435900-1500
Bombesin AnalogDoxorubicinCleavable (Hydrazone)PC-3~1000

Note: The data suggests that the choice of linker can significantly impact the in vitro cytotoxicity of a PDC. In some cases, cleavable linkers may lead to higher potency, potentially due to the release of the unmodified, more active form of the drug.

Table 2: In Vivo Efficacy Comparison

In vivo studies in tumor-bearing mouse models provide crucial information on the overall therapeutic efficacy of PDCs.

Targeting PeptidePayloadLinker TypeTumor ModelEfficacy OutcomeReference
EphA2-targeting peptideGemcitabineNon-cleavable (Triazole/Ester)Pancreatic Cancer XenograftSignificant tumor growth suppression compared to gemcitabine alone.
cRGDDoxorubicinCleavable (Val-Cit)B16 Melanoma XenograftSuperior in vivo efficacy compared to a disulfide-linked conjugate.
Somatostatin AnalogCamptothecinCleavable (Carbamate)SSTR2-expressing Tumor XenograftSignificant tumor growth inhibition with less off-target toxicity.

Note: Both non-cleavable and cleavable linker-based PDCs have demonstrated significant in vivo antitumor activity. The optimal linker strategy is likely dependent on the specific target, payload, and tumor type.

Experimental Protocols

Synthesis of a Peptide-Drug Conjugate using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an azide-containing peptide (prepared using this compound during solid-phase peptide synthesis) to an alkyne-functionalized drug.

Materials:

  • Azide-functionalized peptide (1 eq.)

  • Alkyne-functionalized drug (1.1-1.5 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 eq.)

  • Sodium ascorbate (0.5-2.0 eq.)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand, 0.1-1.0 eq.)

  • Solvent: Degassed phosphate buffer (pH 7.4), or a mixture of tBuOH/H₂O or DMSO/H₂O.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-peptide, alkyne-drug, CuSO₄, and sodium ascorbate in the chosen solvent. The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup: In a reaction vessel, dissolve the azide-peptide and alkyne-drug.

  • Catalyst Addition: If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution. Add the sodium ascorbate solution to the peptide/drug mixture, followed by the addition of the copper(II) sulfate solution (or the pre-mixed copper/ligand solution).

  • Incubation: Gently agitate the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Typical reaction times range from 1 to 24 hours.

  • Purification: Upon completion, the crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Peptide-drug conjugates (at various concentrations)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PDCs and control compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of Common Cytotoxic Payloads

Many cytotoxic drugs used in PDCs, such as doxorubicin and paclitaxel, function by inducing DNA damage or disrupting microtubule dynamics, ultimately leading to apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway.

Apoptosis_Pathway PDC Peptide-Drug Conjugate Receptor Tumor Cell Receptor PDC->Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Payload Cytotoxic Payload (e.g., Doxorubicin) Drug_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption p53 p53 Activation DNA_Damage->p53 Microtubule_Disruption->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induced by common cytotoxic payloads in PDCs.

Experimental Workflow for PDC Synthesis and Evaluation

The following diagram outlines the key steps in the synthesis and evaluation of a PDC.

PDC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation SPPS Solid-Phase Peptide Synthesis (with this compound) CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition SPPS->CuAAC Drug_Mod Alkyne Modification of Cytotoxic Drug Drug_Mod->CuAAC Purification Purification (RP-HPLC) & Characterization (MS) CuAAC->Purification In_Vitro In Vitro Cytotoxicity (MTT Assay) Purification->In_Vitro Stability Plasma Stability Assay Purification->Stability In_Vivo In Vivo Efficacy (Tumor Xenograft Model) In_Vitro->In_Vivo

Caption: General experimental workflow for the synthesis and evaluation of a peptide-drug conjugate.

Logical Relationship: Cleavable vs. Non-Cleavable Linkers

This diagram illustrates the key decision points and outcomes associated with choosing between cleavable and non-cleavable linkers.

Linker_Choice Start PDC Design Linker_Decision Linker Strategy Start->Linker_Decision Cleavable Cleavable Linker (e.g., Val-Cit) Linker_Decision->Cleavable Enzymatic/pH Cleavage NonCleavable Non-Cleavable Linker (e.g., Triazole) Linker_Decision->NonCleavable Lysosomal Degradation Cleavable_Pros Pros: - Releases unmodified drug - Potential for bystander effect Cleavable->Cleavable_Pros Cleavable_Cons Cons: - Potential for premature cleavage - Lower plasma stability Cleavable->Cleavable_Cons NonCleavable_Pros Pros: - High plasma stability - Reduced off-target toxicity NonCleavable->NonCleavable_Pros NonCleavable_Cons Cons: - Releases modified drug - No bystander effect NonCleavable->NonCleavable_Cons

Caption: Decision framework for selecting between cleavable and non-cleavable linkers in PDC design.

References

A Comparative Guide to Validating Site-Specific Protein Labeling: H-(Gly)3-Lys(N3)-OH vs. Traditional Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving site-specific protein modification is paramount for developing precisely targeted therapeutics, diagnostics, and research tools. The choice of conjugation chemistry is a critical determinant of success, directly impacting the homogeneity, efficacy, and safety of the final product. This guide provides an objective comparison of the site-specific labeling performance of the azide-containing peptide, H-(Gly)3-Lys(N3)-OH, against two widely used traditional bioconjugation reagents: N-hydroxysuccinimide (NHS) esters and maleimides. The comparison is supported by established experimental data and detailed protocols for validation.

The azide group on this compound allows for highly specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are renowned for their high efficiency and specificity, proceeding with minimal cross-reactivity with native biological functional groups. In contrast, NHS esters and maleimides, which target primary amines (lysine residues and N-termini) and free thiols (cysteine residues) respectively, are known to be susceptible to off-target reactions and can result in heterogeneous products.

Performance Comparison: Specificity is Key

The validation of site-specificity is crucial to ensure that the modification occurs only at the intended location. Mass spectrometry-based peptide mapping is the gold standard for this analysis, providing definitive evidence of the conjugation site and allowing for the identification and quantification of any off-target modifications.

FeatureThis compound (Click Chemistry)NHS EstersMaleimides
Target Residue Azide-modified Lysine (via genetic incorporation)Lysine, N-terminusCysteine
Primary Reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Acylation of primary aminesMichael addition to thiols
Reported On-Target Specificity Very High (>99%)Moderate to HighHigh
Known Off-Target Reactions - Cu(I)-catalyzed side reactions with thiols (in CuAAC)[1][2]- Hydrolysis of the ester group- Reaction with other nucleophiles (e.g., tyrosine, serine, histidine) at elevated pH[3]- Reaction with primary amines (e.g., lysine) at pH > 7.5[4]- Retro-Michael reaction leading to conjugate instability and exchange[5]
Product Homogeneity HighLow to ModerateModerate
Reaction Conditions Mild, physiological pHpH 7.2-8.5pH 6.5-7.5
Validation Complexity Low to ModerateHighModerate to High

Experimental Validation of Site-Specificity

To rigorously validate the site-specificity of any conjugation reaction, a series of control experiments and detailed analytical procedures are required. The following protocols outline a comprehensive workflow for validating the site-specificity of this compound reactions and comparing its performance to NHS ester and maleimide conjugations using mass spectrometry.

Experimental Workflow for Site-Specificity Validation

The overall workflow involves conjugating a target protein with each of the labeling reagents, followed by enzymatic digestion and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis TargetProtein Target Protein Conjugation_Click Click Reaction TargetProtein->Conjugation_Click Conjugation_NHS NHS Ester Reaction TargetProtein->Conjugation_NHS Conjugation_Maleimide Maleimide Reaction TargetProtein->Conjugation_Maleimide Click_Reagent This compound + Alkyne/DBCO Probe Click_Reagent->Conjugation_Click NHS_Reagent NHS-Ester Probe NHS_Reagent->Conjugation_NHS Maleimide_Reagent Maleimide Probe Maleimide_Reagent->Conjugation_Maleimide Digestion Enzymatic Digestion (e.g., Trypsin) Conjugation_Click->Digestion Conjugation_NHS->Digestion Conjugation_Maleimide->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis: - On-target peptide ID - Off-target peptide ID - Quantification LCMS->DataAnalysis

Figure 1: General experimental workflow for validating and comparing the site-specificity of different bioconjugation methods.

Protocol 1: Peptide Mapping for Site-Specificity Validation by LC-MS/MS

This protocol details the steps for preparing and analyzing a conjugated protein to determine the site(s) of modification.

1. Protein Conjugation:

  • For this compound: Perform the CuAAC or SPAAC reaction according to established protocols. Include a negative control reaction with a protein that does not contain the azide-modified lysine.

  • For NHS Ester: React the target protein with the NHS-ester probe at a controlled pH (typically 7.5-8.5) and molar ratio. Include a negative control with a protein known to have low lysine accessibility.

  • For Maleimide: React the target protein (with reduced cysteines if necessary) with the maleimide probe at a pH of 6.5-7.0. Include a negative control with a protein lacking free cysteines or with cysteines blocked.

2. Sample Preparation for Mass Spectrometry:

  • Denaturation, Reduction, and Alkylation: Denature the conjugated protein (and controls) in a buffer containing a chaotropic agent (e.g., 6 M guanidine-HCl). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent disulfide scrambling.

  • Buffer Exchange: Remove the denaturants and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

  • Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues. The choice of protease may be varied to achieve better sequence coverage.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the digested peptides using a reversed-phase liquid chromatography system.

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both the mass-to-charge ratio (m/z) of the peptides (MS1) and their fragmentation patterns (MS2).

4. Data Analysis:

  • Database Searching: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. The search parameters should include the expected mass shift of the modification on the target residue(s) as a variable modification.

  • Identification of On-Target Modification: Identify the peptide containing the expected modification at the correct site (e.g., the azide-modified lysine for the click chemistry reaction).

  • Identification of Off-Target Modifications: Search for the mass shift of the modification on other potential reactive residues (e.g., other lysines, serines, threonines, tyrosines for NHS esters; other cysteines or lysines for maleimides).

  • Quantitative Analysis: Quantify the relative abundance of the on-target modified peptide versus any identified off-target modified peptides and the unmodified peptide. This can be done by comparing the peak areas of the corresponding peptides in the MS1 chromatograms.

Logical Workflow for Data Analysis

The data analysis workflow is a critical part of the validation process, enabling the confident identification and quantification of on- and off-target modifications.

data_analysis_workflow cluster_quant Quantification RawData Raw LC-MS/MS Data PeakPicking Peak Picking & MS/MS Spectrum Extraction RawData->PeakPicking DatabaseSearch Database Search (with variable modifications) PeakPicking->DatabaseSearch PSM_Validation Peptide-Spectrum Match (PSM) Validation (FDR < 1%) DatabaseSearch->PSM_Validation OnTargetQuant On-Target Peptide Quantification PSM_Validation->OnTargetQuant OffTargetQuant Off-Target Peptide Quantification PSM_Validation->OffTargetQuant UnmodifiedQuant Unmodified Peptide Quantification PSM_Validation->UnmodifiedQuant FinalReport Final Report: - Site-Specificity (%) - Off-Target Sites & Abundance OnTargetQuant->FinalReport OffTargetQuant->FinalReport UnmodifiedQuant->FinalReport

Figure 2: Data analysis workflow for identifying and quantifying on- and off-target modifications from peptide mapping data.

Conclusion

The validation of site-specificity is a non-negotiable step in the development of precisely engineered bioconjugates. While traditional chemistries like NHS esters and maleimides have been workhorses in the field, they are prone to side reactions that can lead to product heterogeneity and compromised function. The use of this compound in conjunction with click chemistry offers a superior alternative, providing a highly specific and efficient method for site-specific protein modification. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate the site-specificity of their conjugation reactions and make informed decisions in the selection of their bioconjugation strategy. By employing rigorous analytical methods, scientists can ensure the quality, consistency, and performance of their modified proteins, ultimately accelerating the development of next-generation biologics.

References

H-(Gly)3-Lys(N3)-OH: A Comparative Guide to Buffer System Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of H-(Gly)3-Lys(N3)-OH, a versatile azide-containing peptide, in various buffer systems. Understanding the interplay between this reagent and its chemical environment is crucial for optimizing its stability and reactivity in applications ranging from bioconjugation and drug delivery to molecular imaging. This document outlines key performance indicators, supported by experimental data from related systems, and provides detailed protocols for its use in common bioorthogonal reactions.

Overview of this compound

This compound is a chemical reagent featuring a tri-glycine linker attached to a lysine residue whose side-chain has been modified with an azide group (-N3)[1]. This azide functionality is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility[1]. Specifically, this compound is amenable to two primary types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide, offering greater biocompatibility for live-cell applications[1].

The choice of buffer system can significantly impact both the stability of the this compound peptide and the efficiency of these click reactions.

Performance in Different Buffer Systems: A Comparative Analysis

While specific quantitative stability data for this compound across a range of buffers is not extensively published, performance can be inferred from the general principles of peptide chemistry and the known reaction conditions for click chemistry.

Peptide Stability

The stability of the peptide backbone of this compound is primarily influenced by pH. Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of peptide bonds. For optimal long-term storage of the lyophilized powder, temperatures of -20°C or lower are recommended. Once reconstituted in a buffer, peptide solutions have a more limited shelf life.

Qualitative Stability Comparison in Common Buffers:

Buffer SystempH RangeSuitability for Peptide StabilityKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.4ExcellentPhysiologically relevant and widely compatible.
HEPES6.8 - 8.2ExcellentGood buffering capacity in the physiological range.
Tris7.0 - 9.0GoodCaution: The primary amine in Tris can interfere with certain downstream applications and may chelate metal ions.
Acetate3.6 - 5.6ModerateAcidic pH may lead to slow hydrolysis over extended periods.
Bicarbonate/Carbonate9.2 - 10.7PoorAlkaline pH can accelerate peptide degradation.
Click Chemistry Reaction Efficiency

The choice of buffer is critical for the efficiency of click chemistry reactions.

For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is sensitive to buffer components. Primary amines, such as those in Tris and glycine buffers, should be avoided as they can chelate the copper catalyst, thereby inhibiting the reaction.

Illustrative Quantitative Data for a CuAAC Reaction in Different Buffers:

The following data, adapted from a study on the click reaction between benzyl azide and DL-propargylglycine, illustrates the impact of different buffer systems on reaction yield. While not specific to this compound, it provides a valuable comparison.

Buffer (pH 7.2)Relative Yield (%)
Phosphate100
Tris~75
Acetate~60

Data is illustrative and based on a similar reaction system. Actual yields for this compound may vary.[2]

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC reactions are generally more tolerant of a wider range of buffer systems as they do not require a metal catalyst. Buffers that maintain the stability of the peptide and the reaction partner are typically suitable. PBS and HEPES at physiological pH are commonly used and provide good performance.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the reaction of this compound with an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared solution)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.2)

  • Organic co-solvent (e.g., DMSO, if needed for solubility)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the chosen reaction buffer or co-solvent. The sodium ascorbate solution must be made fresh.

  • Reaction Setup: In a microcentrifuge tube, combine this compound and the alkyne-containing partner. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and the stabilizing ligand.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction tube, followed by the CuSO₄/ligand premix to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting triazole conjugate using an appropriate method, such as reverse-phase HPLC.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A This compound Stock Solution E Combine Azide and Alkyne A->E B Alkyne Partner Stock Solution B->E C CuSO4/Ligand Stock Solution G Add Catalyst (CuSO4/Ligand) C->G D Fresh Sodium Ascorbate Solution F Add Reducing Agent (Na-Ascorbate) D->F E->F F->G H Incubate (1-4h, RT) G->H I Monitor by LC-MS H->I J Purify by RP-HPLC I->J

CuAAC Experimental Workflow

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free reaction of this compound with a strained cyclooctyne.

Materials:

  • This compound

  • Cyclooctyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, if needed for solubility)

Procedure:

  • Dissolve Reactants: Dissolve this compound and the cyclooctyne-containing molecule in the chosen reaction buffer.

  • Reaction Incubation: Mix the solutions. The reaction is typically performed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS and purify the final conjugate by RP-HPLC.

SPAAC_Workflow A Dissolve this compound in Buffer C Mix Reactants A->C B Dissolve Cyclooctyne Reagent in Buffer B->C D Incubate (1-24h) RT or 37°C C->D E Monitor Reaction (e.g., LC-MS) D->E F Purify Conjugate (e.g., RP-HPLC) E->F G Final Product F->G

SPAAC Experimental Workflow

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its ability to be incorporated into larger biomolecules, such as peptides or proteins, which can then be used to probe biological systems. For instance, if this compound is part of a synthetic peptide designed to bind to a specific cell surface receptor, its subsequent "click" conjugation to a fluorescent dye allows for the visualization and tracking of that receptor-ligand interaction.

Signaling_Pathway_Concept cluster_synthesis Probe Synthesis cluster_conjugation Bioconjugation cluster_application Biological Application A This compound C Azide-Labeled Peptide A->C Incorporation B Bioactive Peptide B->C E Fluorescently Labeled Peptide Probe C->E Click Chemistry (CuAAC or SPAAC) D Fluorescent Alkyne D->E G Binding & Visualization E->G Introduced to Cells F Cell Surface Receptor F->G H Downstream Signaling Analysis G->H

Conceptual use of this compound

Conclusion

The performance of this compound is intrinsically linked to the choice of buffer system. For optimal stability of the peptide itself, physiological pH buffers such as PBS and HEPES are recommended. When employing this reagent in click chemistry, the specific reaction type dictates the ideal buffer. For CuAAC, non-amine-containing buffers like phosphate are superior to avoid catalyst chelation. For the more biocompatible SPAAC, a wider range of buffers can be used, with PBS and HEPES being excellent choices. By carefully selecting the buffer system based on the intended application, researchers can maximize the stability and reactivity of this compound, leading to more reliable and reproducible results in their scientific endeavors.

References

A Comparative Spectroscopic Guide to H-(Gly)3-Lys(N3)-OH Conjugation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers engaged in the synthesis of peptide conjugates, the precise characterization of these complex molecules is paramount. This guide provides a comparative spectroscopic analysis of the conjugation of H-(Gly)3-Lys(N3)-OH, a hydrophilic peptide azide linker, with a focus on click chemistry reactions. As a primary alternative for comparison, we will consider Fmoc-Lys(N3)-OH, a commonly used azide-containing amino acid in solid-phase peptide synthesis (SPPS).

This document outlines the expected spectroscopic changes upon conjugation and provides detailed experimental protocols for monitoring and characterizing the resulting triazole-linked products using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Performance Comparison: this compound vs. Fmoc-Lys(N3)-OH

The choice between this compound and Fmoc-Lys(N3)-OH for peptide conjugation often depends on the synthetic strategy and the desired properties of the final conjugate. This compound offers increased hydrophilicity, which can be advantageous for the solubility of the final conjugate. In contrast, Fmoc-Lys(N3)-OH is a standard building block for SPPS, allowing for the site-specific incorporation of the azide moiety during peptide synthesis.[1][2]

Spectroscopic analysis is crucial to confirm the successful conjugation and purity of the final product. The key analytical indicators for a successful azide-alkyne cycloaddition (click chemistry) reaction are consistent across both molecules and involve the disappearance of the azide and alkyne signals and the appearance of new signals corresponding to the newly formed triazole ring.

Table 1: Spectroscopic Data for Azide-Containing Starting Materials

Spectroscopic TechniqueThis compoundFmoc-Lys(N3)-OH
¹H-NMR Data not available in searched literature.δ 7.76 (d, J = 7.5 Hz, 2H), 7.59 (d, J = 6.9 Hz, 2H), 7.40 (t, J = 7.5 Hz, 2H), 7.31 (t, J = 7.5 Hz, 2H), 5.34 (d, J = 7.8 Hz, 1H), 4.54 (br s, 1H), 4.43 (d, J = 6.6 Hz, 2H), 4.22 (t, J = 6.6 Hz, 1H), 3.27 (t, J = 6.6 Hz, 2H), 1.3-2.0 (m, 2H) (in CDCl₃)[1]
Mass Spectrometry Molecular Weight: 343.34 g/mol [3]Molecular Weight: 394.43 g/mol [1]
HRMS data not available in searched literature.HRMS (ESI+) m/z calcd for C₂₁H₂₃N₄O₄ [M+H]⁺ 395.1719, found 395.1718
FTIR Spectroscopy Expected azide stretch ~2100 cm⁻¹Expected azide stretch ~2100 cm⁻¹

Table 2: Expected Spectroscopic Changes Upon Triazole Formation

Spectroscopic TechniqueExpected Change for this compound ConjugateExpected Change for Fmoc-Lys(N3)-OH Conjugate
¹H-NMR Appearance of a singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm.Appearance of a singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm.
Disappearance of the alkyne proton signal (if present).Disappearance of the alkyne proton signal (if present).
¹³C-NMR Appearance of two new signals for the triazole ring carbons, typically in the range of δ 120-150 ppm.Appearance of two new signals for the triazole ring carbons, typically in the range of δ 120-150 ppm.
Mass Spectrometry Increase in mass corresponding to the addition of the alkyne-containing molecule.Increase in mass corresponding to the addition of the alkyne-containing molecule.
Characteristic fragmentation pattern may include neutral loss of N₂ (28 Da) from the precursor or fragment ions under certain conditions.Characteristic fragmentation pattern may include neutral loss of N₂ (28 Da) from the precursor or fragment ions under certain conditions.
FTIR Spectroscopy Disappearance of the strong azide stretching vibration around 2100 cm⁻¹.Disappearance of the strong azide stretching vibration around 2100 cm⁻¹.
Appearance of characteristic triazole ring vibrations (e.g., C=C and C-N stretching) in the 1400-1600 cm⁻¹ region.Appearance of characteristic triazole ring vibrations (e.g., C=C and C-N stretching) in the 1400-1600 cm⁻¹ region.

Experimental Protocols

To ensure reproducible and accurate spectroscopic analysis, the following detailed protocols are provided.

Protocol 1: ¹H-NMR Spectroscopy for Monitoring Conjugation

Objective: To monitor the progress of the click reaction by observing the disappearance of the alkyne proton and the appearance of the triazole proton.

Materials:

  • Azide-functionalized peptide (this compound or Fmoc-Lys(N3)-OH)

  • Alkyne-containing molecule

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the azide-functionalized peptide in the chosen deuterated solvent in an NMR tube.

  • Acquire a baseline ¹H-NMR spectrum of the starting material.

  • Initiate the click reaction by adding the alkyne-containing molecule and the appropriate catalyst (e.g., CuSO₄ and sodium ascorbate for CuAAC) to the NMR tube.

  • Acquire ¹H-NMR spectra at regular intervals to monitor the reaction progress.

  • Observe the decrease in the intensity of the alkyne proton signal (if applicable) and the increase in the intensity of the new singlet corresponding to the triazole proton.

  • The reaction is considered complete when the signals of the starting materials are no longer observed.

Protocol 2: LC-MS/MS for Characterization of the Conjugate

Objective: To confirm the molecular weight of the final conjugate and to obtain fragmentation data for sequence verification.

Materials:

  • Peptide conjugate

  • LC-MS/MS system

  • Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • C18 column

Procedure:

  • Dissolve the purified peptide conjugate in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Inject the sample into the LC-MS/MS system.

  • Separate the conjugate from any unreacted starting materials or byproducts using a suitable gradient on the C18 column.

  • Acquire the full MS spectrum to determine the molecular weight of the conjugate. The observed mass should correspond to the sum of the masses of the peptide azide and the alkyne molecule.

  • Perform MS/MS fragmentation on the parent ion of the conjugate.

  • Analyze the fragmentation pattern to confirm the peptide sequence and the site of conjugation. Look for characteristic fragment ions (b and y ions) and potential neutral loss of N₂ (28 Da) if the azide is still present in any fragment.

Protocol 3: ATR-FTIR Spectroscopy for Monitoring Solid-Phase Conjugation

Objective: To monitor the disappearance of the azide group during a solid-phase click reaction.

Materials:

  • Resin-bound peptide with an azide group

  • Alkyne-containing molecule

  • Reaction solvent (e.g., DMF)

  • ATR-FTIR spectrometer

Procedure:

  • Take a small sample of the dry, resin-bound azide-functionalized peptide and place it on the ATR crystal.

  • Acquire a baseline FTIR spectrum, noting the strong, sharp absorption band of the azide group around 2100 cm⁻¹.

  • Swell the resin in the reaction solvent and add the alkyne-containing molecule and catalyst.

  • At various time points, take a small aliquot of the resin, wash it thoroughly with the reaction solvent and then a volatile solvent (e.g., dichloromethane), and dry it under vacuum.

  • Place the dried resin sample on the ATR crystal and acquire an FTIR spectrum.

  • Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The reaction is complete when this peak is no longer detectable.

Visualizations

To further clarify the processes involved in the spectroscopic analysis of this compound conjugation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Conjugation Reaction cluster_analysis Spectroscopic Analysis Peptide_Azide This compound Reaction Click Reaction Peptide_Azide->Reaction Alkyne Alkyne Molecule Alkyne->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product Triazole Conjugate Reaction->Product NMR NMR Spectroscopy Product->NMR Confirms triazole formation (proton signal) MS Mass Spectrometry Product->MS Confirms molecular weight & sequence FTIR FTIR Spectroscopy Product->FTIR Confirms azide disappearance & triazole formation

Caption: Workflow for the conjugation and spectroscopic analysis of this compound.

Signaling_Pathway cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis Start_FTIR Starting Material (Azide Peak ~2100 cm⁻¹) Reaction Click Reaction Start_FTIR->Reaction End_FTIR Product (Azide Peak Absent) Start_NMR Starting Material (No Triazole Proton) Start_NMR->Reaction End_NMR Product (Triazole Proton δ 7.5-8.5) Start_MS Starting Material (Mass = M) Start_MS->Reaction End_MS Product (Mass = M + Alkyne) Reaction->End_FTIR Reaction->End_NMR Reaction->End_MS

Caption: Logical relationship of spectroscopic changes during click chemistry conjugation.

References

A Comparative Guide to the Mass Spectrometry Analysis of H-(Gly)3-Lys(N3)-OH and its Bioconjugation Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of the azido-functionalized peptide H-(Gly)3-Lys(N3)-OH and its application in bioconjugation. We offer a detailed examination of its expected mass spectrometric behavior and a performance comparison with alternative bioconjugation methodologies, supported by experimental data from the literature. This document is intended to assist researchers in selecting the most suitable analytical and conjugation strategies for their specific needs.

Mass Spectrometry Analysis of this compound

The characterization of this compound by mass spectrometry is crucial for confirming its identity, purity, and stability. The peptide's structure, featuring a tri-glycine chain and a lysine residue modified with an azide group on its side chain, dictates its fragmentation pattern in tandem mass spectrometry (MS/MS).

Expected Mass Spectrometry Data
ParameterExpected Value/BehaviorNotes
Molecular Weight (Monoisotopic) 343.1608 DaCalculated for C12H21N7O5.
Protonated Precursor Ion (ESI-MS) [M+H]+ at m/z 344.1681In positive ion mode Electrospray Ionization (ESI), peptides readily form protonated species. Depending on the conditions, [M+2H]2+ at m/z 172.5877 may also be observed.
Major Fragment Ion Series (CID/HCD) b- and y-ionsCollision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) will lead to cleavage of the peptide backbone, generating N-terminal b-ions and C-terminal y-ions.
Characteristic Neutral Losses Loss of N2 (28.0061 Da) from the azide group.Fragmentation of the azido group can result in a characteristic neutral loss, providing a signature for this modification.
Loss of NH3 (17.0265 Da) from the lysine side chain.A common neutral loss for peptides containing lysine.
Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound dissolve Dissolve in 0.1% Formic Acid sample->dissolve inject Inject on C18 Column dissolve->inject gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid CID/HCD Fragmentation ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 analysis Sequence Confirmation and Purity Assessment ms2->analysis

LC-MS/MS workflow for this compound analysis.

Comparison of Bioconjugation Alternatives

The azide group on this compound serves as a versatile handle for "click chemistry," enabling its conjugation to alkyne-containing molecules. This approach is frequently compared with other bioorthogonal ligation techniques. The primary alternatives include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.

Performance Comparison

The choice of bioconjugation strategy depends on factors such as reaction kinetics, biocompatibility, and the stability of the resulting linkage.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Rate Fast (10 M⁻¹ s⁻¹)[1]Moderate to Fast (1-45 M⁻¹ s⁻¹)[2]Very Fast (up to 10⁶ M⁻¹ s⁻¹)[1]
Biocompatibility Requires copper catalyst, which can be cytotoxic.Copper-free, generally biocompatible.Catalyst-free and highly biocompatible.
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)Tetrazine + Strained Alkene (e.g., TCO)
Side Products Minimal under optimal conditions.Can have side reactions with nucleophiles.Can form a mixture of dihydropyridazine and pyridazine products.
Stability of Linkage Stable triazole.Stable triazole.Stable dihydropyridazine/pyridazine.
Logical Relationship of Bioconjugation Reactions

The following diagram illustrates the reactants and products of the compared bioconjugation reactions.

cluster_cuaac CuAAC cluster_spaac SPAAC cluster_iedda IEDDA azide1 Peptide-N3 product1 Peptide-Triazole-R azide1->product1 alkyne1 R-Alkyne alkyne1->product1 catalyst1 Cu(I) Catalyst catalyst1->product1 azide2 Peptide-N3 product2 Peptide-Triazole-R azide2->product2 alkyne2 R-Cyclooctyne alkyne2->product2 tetrazine Peptide-Tetrazine product3 Peptide-Dihydropyridazine-R tetrazine->product3 alkene R-Alkene alkene->product3

Reactants and products of bioconjugation reactions.

Experimental Protocols

Mass Spectrometry Analysis of this compound

1. Sample Preparation:

  • Dissolve this compound in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Further dilute the sample to 1-10 µg/mL in the same solvent for LC-MS analysis.

2. LC-MS/MS Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • MS Ionization Mode: Positive ion ESI.

  • MS1 Scan Range: m/z 150-1000.

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) using CID or HCD on the most intense precursor ions.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

1. Materials:

  • This compound (azide-containing peptide).

  • DBCO- or BCN-functionalized molecule (e.g., a fluorescent dye or biotin).

  • Phosphate-buffered saline (PBS), pH 7.4.

2. Procedure:

  • Dissolve this compound and the cyclooctyne-functionalized molecule in PBS to achieve desired final concentrations (typically in the low millimolar to micromolar range).

  • Mix the two solutions. A 1.5 to 5-fold molar excess of the cyclooctyne reagent is often used.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.

  • Monitor the reaction progress by LC-MS to observe the formation of the product and consumption of the starting materials.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.

Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

1. Materials:

  • A tetrazine-functionalized peptide (for comparison, this would be an alternative to the azido-peptide).

  • A strained alkene-functionalized molecule (e.g., trans-cyclooctene, TCO).

  • Reaction buffer (e.g., PBS, pH 7.4).

2. Procedure:

  • Dissolve the tetrazine-peptide and the TCO-functionalized molecule in the reaction buffer.

  • Mix the reactants. Due to the fast reaction kinetics, equimolar concentrations or a slight excess of one reactant can be used.

  • The reaction typically proceeds to completion within minutes to a few hours at room temperature.

  • Monitor the reaction by following the disappearance of the characteristic color of the tetrazine or by LC-MS.

  • Purify the product as needed.

References

A Head-to-Head Comparison: H-(Gly)3-Lys(N3)-OH "Click Chemistry" vs. Maleimide-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable bioconjugation strategy is paramount to therapeutic and diagnostic success. The method used to link molecules can profoundly impact the stability, efficacy, and safety of the final product. This guide provides an objective, data-driven comparison between two prominent conjugation methodologies: the azide-alkyne cycloaddition, utilizing reagents like H-(Gly)3-Lys(N3)-OH, and the traditional maleimide-thiol reaction.

This comparison will delve into the core mechanisms, kinetic performance, and in vivo stability of the linkages formed by each chemistry. We will present quantitative data from multiple studies to highlight the critical differences in performance and provide detailed experimental protocols for both methods.

At a Glance: Key Performance Differences

FeatureThis compound (Azide-Alkyne Cycloaddition)Maleimide-Based Conjugation (Thiol-Michael Addition)
Reaction Type [3+2] Cycloaddition ("Click Chemistry")Michael Addition
Target Group Alkyne (terminal or strained)Thiol / Sulfhydryl (Cysteine)
Linkage Formed TriazoleThiosuccinimide (Thioether)
Specificity Excellent : Azides and alkynes are bioorthogonal and inert in biological systems.Good : Highly selective for thiols at pH 6.5-7.5, but can react with amines at pH > 7.5.[1]
Stoichiometry Highly Controlled : Produces defined, one-to-one conjugates.[2][3]Variable : Can result in diverse reaction products with multiple conjugations.[2][3]
Linkage Stability Very High : The triazole ring is exceptionally stable under physiological conditions.Moderate to Low : The thiosuccinimide bond is susceptible to a retro-Michael reaction, leading to deconjugation.
Biocompatibility Excellent (SPAAC) : Strain-promoted reactions are catalyst-free. Good (CuAAC) : Copper catalyst can be toxic but can be mitigated with ligands.Good : Reaction proceeds under physiological conditions, but unreacted maleimides can have off-target reactivity.

Reaction Mechanisms and Workflows

The fundamental difference between these two chemistries lies in their reaction mechanism, which dictates their specificity and the stability of the final product.

This compound utilizes azide-alkyne cycloaddition , a cornerstone of "click chemistry". This peptide provides an azide (-N3) handle that reacts with an alkyne-functionalized molecule. This can occur via two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that requires a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) to achieve the reaction under physiological conditions.

The resulting covalent bond is a highly stable triazole ring.

cluster_azide Azide-Alkyne Cycloaddition Workflow Azide This compound (Azide-Peptide) Mix Mix Components in Buffer Azide->Mix Alkyne Alkyne-Modified Molecule Alkyne->Mix Catalyst Cu(I) Catalyst (CuAAC) or Strained Alkyne (SPAAC) Catalyst->Mix Conjugate Stable Triazole Linkage (Conjugated Peptide) Mix->Conjugate

Azide-Alkyne Cycloaddition Workflow

Maleimide-based conjugation relies on the Michael addition reaction between a maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues of proteins. While efficient under mild conditions (pH 6.5-7.5), the resulting thiosuccinimide linkage is known to be reversible.

cluster_maleimide Maleimide-Thiol Conjugation Workflow Protein Protein with Cysteine (-SH) Reduction Optional Reduction (e.g., TCEP) Protein->Reduction Mix Mix at pH 6.5-7.5 Reduction->Mix Maleimide Maleimide-Activated Payload Maleimide->Mix Conjugate Thiosuccinimide Linkage (Conjugated Protein) Mix->Conjugate Reversal Retro-Michael Reaction (Deconjugation) Conjugate->Reversal

Maleimide-Thiol Conjugation Workflow

Data Presentation: Performance Comparison

Reaction Kinetics

The speed of a conjugation reaction is a critical parameter. While both chemistries are considered fast, their kinetics differ. SPAAC reaction rates are highly dependent on the type of strained alkyne used.

ReactionSecond-Order Rate Constant (k₂)Notes
Thiol-Maleimide ~10² M⁻¹s⁻¹Exceptionally fast at physiological pH.
CuAAC 10 - 10⁴ M⁻¹s⁻¹Very rapid, but requires a copper catalyst.
SPAAC (with DBCO) ~0.1 - 1 M⁻¹s⁻¹Slower than CuAAC and maleimide reactions but highly bioorthogonal.
SPAAC (advanced cyclooctynes) Up to 10³ M⁻¹s⁻¹Newer strained alkynes have achieved rates comparable to CuAAC.

Note: Rate constants are approximate and can vary significantly based on reactants, solvent, and temperature.

Conjugate Stability

The stability of the resulting linkage, particularly in a biological environment, is arguably the most critical differentiator. The thiosuccinimide bond from maleimide chemistry is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin, leading to premature payload release. The triazole bond from click chemistry is exceptionally stable.

Linkage TypeModel SystemIncubation Conditions% Intact Conjugate / % Payload LossReference
Maleimide (Conventional) ADC in human plasma7 days~50% intact
Maleimide (Conventional) ADC in rat serum7-14 days50-75% payload loss
Maleimide (N-alkyl) ADC in serum7 days @ 37°C35-67% deconjugation
Maleimide (N-aryl, stabilized) ADC in serum7 days @ 37°C<20% deconjugation
Maleimide (Maleamic methyl ester) ADC in albumin solution14 days @ 37°C~13.3% payload shed (traditional) vs. ~3.8% (stabilized)
Triazole (Click Chemistry) VHH Antibody ConjugateN/A (stability implied by bioorthogonality)Not reported directly, but the triazole linkage is widely considered metabolically inert and highly stable.

The data clearly indicates that conventional maleimide conjugates exhibit significant instability in plasma, with substantial payload loss observed within a week. While newer, stabilized maleimides show improvement, the inherent stability of the triazole linkage formed via azide-alkyne cycloaddition is a significant advantage for applications requiring long-term in vivo stability.

Experimental Protocols

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for conjugating an azide-modified protein (e.g., after incorporation of this compound) with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule (e.g., fluorescent dye, drug) dissolved in DMSO.

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free).

Procedure:

  • Prepare Reactants: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup: Add a 3 to 10-fold molar excess of the DBCO-reagent to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Optimal reaction times can range from 1 to 18 hours, depending on the reactants and their concentrations.

  • Monitoring (Optional): The reaction progress can be monitored by SDS-PAGE, mass spectrometry (LC-MS), or by observing the decrease in DBCO absorbance around 310 nm.

  • Purification: Remove excess, unreacted DBCO reagent using size-exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration.

  • Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectrophotometry (if the payload has a distinct absorbance), SDS-PAGE, and/or mass spectrometry.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines a general procedure for labeling a cysteine-containing protein with a maleimide-activated molecule.

Materials:

  • Cysteine-containing protein.

  • Degassed, thiol-free conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5).

  • (Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-activated molecule dissolved in a suitable organic solvent (e.g., DMSO or DMF).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.

  • Prepare Maleimide Reagent: Prepare a 10-20 mM stock solution of the maleimide-activated molecule in DMSO or DMF immediately before use. Maleimides are susceptible to hydrolysis in aqueous solutions.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring or vortexing.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as β-mercaptoethanol or cysteine to scavenge any unreacted maleimide.

  • Purification: Immediately purify the conjugate by passing the reaction mixture through a desalting column to remove excess maleimide reagent and other small molecules.

  • Characterization: Determine the degree of labeling using methods such as UV-Vis spectrophotometry or mass spectrometry.

Conclusion and Recommendations

The choice between azide-alkyne cycloaddition and maleimide-thiol chemistry is a strategic decision that must be guided by the specific requirements of the application.

Start Select Conjugation Method Stability Is In Vivo Stability CRITICAL? Start->Stability Stoichiometry Is Precise 1:1 Stoichiometry Required? Stability->Stoichiometry No Azide Choose Azide-Alkyne Cycloaddition (SPAAC) Stability->Azide Yes Speed Is Maximum Reaction Speed Essential? Stoichiometry->Speed No Stoichiometry->Azide Yes Speed->Azide No Maleimide Maleimide-Thiol May Be Suitable (Consider Stabilized Versions) Speed->Maleimide Yes

Decision-Making Flowchart

Maleimide-based conjugation is a well-established and kinetically rapid method suitable for many in vitro applications. Its primary drawback is the questionable stability of the resulting thiosuccinimide linkage in vivo, which can lead to premature drug release and off-target effects. While stabilized maleimides offer an improvement, the potential for deconjugation remains a significant concern for therapeutics with long circulation times.

This compound and the associated azide-alkyne "click chemistry" provide a superior alternative when conjugate stability and homogeneity are paramount. The bioorthogonality of the reactants ensures high specificity, and the resulting triazole linkage is exceptionally robust under physiological conditions. The copper-free SPAAC variant is particularly well-suited for applications involving live cells or in vivo systems where metal toxicity is a concern. For applications such as the development of antibody-drug conjugates (ADCs), long-acting protein therapeutics, and targeted imaging agents, the enhanced stability and defined stoichiometry offered by azide-alkyne cycloaddition represent a clear and compelling advantage over traditional maleimide chemistry.

References

A Comparative Guide to H-(Gly)3-Lys(N3)-OH and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful and versatile tool for bioconjugation, enabling the precise and efficient labeling and modification of biomolecules. The choice of the azide-containing reagent is critical to the success of these endeavors, influencing reaction kinetics, biocompatibility, and the properties of the final conjugate. This guide provides an objective comparison of H-(Gly)3-Lys(N3)-OH against other commonly used click chemistry reagents, supported by experimental data and detailed protocols to inform your selection process.

Introduction to this compound

This compound is a peptide-based click chemistry reagent that features an azide group attached to the side chain of a lysine residue, preceded by a triglycine motif.[1][2] This structure offers a hydrophilic spacer arm that can enhance the solubility and reduce steric hindrance of the azide, potentially improving reaction efficiency and the properties of the resulting bioconjugate. It is amenable to both the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Performance Comparison of Azide-Containing Reagents

The performance of an azide in click chemistry is primarily influenced by two factors: steric hindrance and electronic properties.[5] Less sterically hindered azides and those with electron-withdrawing substituents generally exhibit faster reaction rates.

Table 1: Quantitative Comparison of Click Chemistry Reagents

ReagentStructureKey FeaturesTypical CuAAC YieldTypical SPAAC RateBiocompatibility
This compound This compoundHydrophilic triglycine spacer may improve solubility and reduce steric hindrance.High to QuantitativeModerate to FastExpected to be high due to peptide nature, but specific data is limited.
Fmoc-L-Lys(N3)-OH Fmoc protected L-lysine with a side-chain azideStandard building block for solid-phase peptide synthesis (SPPS); azide is further from the peptide backbone.High to QuantitativeModerate to FastGenerally considered biocompatible after Fmoc deprotection.
Fmoc-L-Dap(N3)-OH Fmoc protected L-2,3-diaminopropionic acid with a side-chain azideShorter side chain compared to Lys(N3), potentially influencing peptide conformation.High to QuantitativeModerate to FastGenerally considered biocompatible after Fmoc deprotection.
Benzyl Azide Simple aromatic azideSmall, less sterically hindered azide.ExcellentModerateGenerally good, but the aromatic ring may introduce hydrophobicity.
Alkyl Azides (e.g., 3-Azidopropylamine) Short-chain alkyl azideSmall, flexible, and hydrophilic.High to QuantitativeFastGenerally high biocompatibility.

Note: "High," "Excellent," and "Quantitative" are used where specific numerical yields were not provided in the source material but were described as such. Reaction rates and yields are highly dependent on the specific alkyne, catalyst, ligand, solvent, temperature, and reaction time.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful click chemistry reactions. Below are generalized protocols for CuAAC and SPAAC reactions, along with a method for assessing the cytotoxicity of the resulting conjugates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an azide-containing molecule, such as this compound, and a terminal alkyne.

Materials:

  • Azide-containing reagent (e.g., this compound)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF) if required for solubility

  • HPLC for reaction monitoring and purification

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide and alkyne in a suitable solvent (e.g., PBS with a minimal amount of co-solvent if necessary). Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). Prepare a stock solution of the copper ligand (e.g., 100 mM in water or DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the azide and alkyne in the desired molar ratio (typically 1:1 to 1:1.5).

  • Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. A common ligand-to-copper ratio is 5:1.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature. The reaction progress can be monitored by taking aliquots at various time points and analyzing them by HPLC.

  • Purification: Once the reaction is complete, the product can be purified using reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction using a strained alkyne, such as a DBCO-containing molecule.

Materials:

  • Azide-containing reagent (e.g., this compound)

  • Strained alkyne (e.g., DBCO-functionalized molecule)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO) if required for solubility

  • HPLC for reaction monitoring and purification

Procedure:

  • Reagent Preparation: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants' concentration and reactivity.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the conjugate using RP-HPLC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of the click chemistry reagents and their conjugates on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, the alkyne partner, and the final conjugate) in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Visualizations

Logical Workflow for Selecting a Click Chemistry Reagent

G A Define Application Requirements B In vivo / Live Cell Application? A->B C Consider SPAAC (Copper-Free) B->C Yes D Consider CuAAC (Higher Reaction Rates) B->D No G Biocompatibility Critical? C->G D->G E Assess Reagent Properties F Select Optimal Reagent E->F G->E Yes G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Data Interpretation A Prepare Stock Solutions (Azides, Alkyne, Catalysts) B Set up Parallel Reactions (Constant Alkyne & Catalyst) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC D->E F Calculate Reaction Yields E->F G Determine Reaction Rates E->G H Compare Performance F->H G->H

References

Safety Operating Guide

Essential Safety and Disposal Procedures for H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of H-(Gly)3-Lys(N3)-OH, an azide-containing peptide, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of this compound, emphasizing adherence to institutional and regulatory standards.

Core Safety Principles for Handling Azide Compounds

Organic azides like this compound are energetic compounds that require careful handling due to their potential for explosive decomposition and high toxicity.[1][2] Key safety precautions include:

  • Avoid Shock and Friction : Do not subject the compound to grinding, impact, or friction.[3][4]

  • Controlled Temperatures : Store the compound at recommended temperatures, away from heat sources.[1] Synthesized azides should be stored below room temperature.

  • Use of Appropriate Tools : Never use metal spatulas or tools that can scratch the solid azide, as this can lead to the formation of highly sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas instead.

  • Avoid Incompatible Materials : Keep the compound away from strong acids, as they can react to form the highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals such as copper and lead, which can be found in plumbing, as well as halogenated solvents like dichloromethane and chloroform.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is often recommended).

  • Work in a Ventilated Area : All manipulations should be performed in a properly functioning chemical fume hood. For highly reactive azides, a blast shield is recommended.

Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to treat it as direct hazardous waste or to perform a chemical deactivation (quenching) prior to disposal. For solid organic azides and concentrated solutions, direct disposal is the safest and most recommended route. Chemical deactivation is generally reserved for dilute solutions and should only be performed by personnel experienced with such procedures.

G cluster_0 Disposal Decision Workflow for this compound start Start: this compound Waste decision Is the waste a dilute aqueous solution (e.g., <=5%)? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No / Solid Waste deactivation Chemical Deactivation (Quenching) decision->deactivation Yes end_disposal Dispose via Institutional EHS direct_disposal->end_disposal deactivation->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

Method 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for disposing of this compound, particularly in its solid form or as a concentrated solution.

  • Segregate Waste : Collect all waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, in a dedicated waste container.

  • Use Compatible Containers : Use a clearly labeled plastic container for all azide waste to prevent the formation of explosive metal azides. Ensure the container has a secure, non-metal cap.

  • Labeling : The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and should list all chemical constituents, including this compound and any solvents.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials until collection.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

Method 2: Chemical Deactivation (Quenching) for Dilute Solutions

This procedure should only be undertaken by trained personnel in a controlled laboratory setting. The goal is to convert the azide to a more stable amine. The following is a general protocol for the reduction of an organic azide using triphenylphosphine.

Experimental Protocol: Reduction of this compound with Triphenylphosphine

This procedure must be performed in a properly functioning chemical fume hood.

  • Setup : Assemble a reaction vessel equipped with a stirrer and an inlet for an inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere : Purge the vessel with the inert gas.

  • Dissolve Waste : If the waste is not already in solution, dissolve it in a suitable solvent (e.g., anhydrous THF).

  • Add Reagent : For each mole of this compound estimated to be in the waste, slowly add 1.1 molar equivalents of triphenylphosphine.

  • Reaction : Stir the mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or TLC.

  • Waste Collection : Once the reaction is complete, the deactivated waste, now containing the corresponding amine and triphenylphosphine oxide, should be collected in a properly labeled hazardous waste container.

  • Final Disposal : Dispose of the deactivated waste through your institution's EHS department.

ParameterSpecificationRationale
Waste Container Material PlasticTo avoid the formation of explosive heavy metal azides.
Incompatible Materials Strong acids, heavy metals (copper, lead), halogenated solvents, bromine, carbon disulfide, dimethyl sulfate, nitric acid.To prevent violent reactions and the formation of highly toxic or explosive compounds.
PPE Lab coat, safety glasses, chemical-resistant gloves.To protect personnel from the toxic and potentially hazardous nature of azides.
Work Area Chemical fume hood, potentially with a blast shield.To ensure proper ventilation and protect from potential explosions.
Spill Cleanup Use absorbent material for solutions; carefully sweep solids to avoid dust.To prevent the spread of the hazardous material.
Emergency Procedures

In the event of a spill or exposure:

  • Small Spills : For small spills of solutions, use an absorbent material. For solid spills, carefully sweep up the material to avoid generating dust. Collect all contaminated materials in a labeled hazardous waste container.

  • Large Spills : If a large spill occurs, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation or Ingestion : Move to fresh air. If swallowed, wash out the mouth with water. Seek immediate medical attention.

Always consult your institution's specific safety and disposal protocols before working with or disposing of this compound. Your EHS department is the primary resource for guidance on hazardous waste management.

References

Personal protective equipment for handling H-(Gly)3-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-(Gly)3-Lys(N3)-OH

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling peptides and azido compounds in a laboratory setting to ensure personal safety and research integrity.

Hazard Identification and Core Safety Principles
  • Toxicity : Azides can be acutely toxic if inhaled, ingested, or absorbed through the skin, with effects similar to cyanide.[1]

  • Explosivity : Organic azides can be sensitive to heat, shock, and friction, leading to violent decomposition.[2] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[2][3]

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1]

  • Formation of Metal Azides : Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is particularly relevant for plumbing and equipment with metal parts.

  • Incompatible Solvents : Halogenated solvents (e.g., dichloromethane, chloroform) should not be used with azides as they can form extremely unstable di- and tri-azidomethane.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The required PPE may vary based on the specific laboratory activity and a risk assessment should be performed.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesRequired for all handling procedures to protect against splashes and dust particles. Should meet ANSI Z87.1 standards.
Face ShieldRecommended when there is a high risk of splashing, such as during reconstitution of the lyophilized powder or during spill cleanup.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used for handling peptides and azido compounds. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection Dust Mask or RespiratorNecessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment.
Operational Plan for Safe Handling

A systematic workflow from receipt to disposal is essential for maintaining a safe laboratory environment.

  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage of Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective container.

  • Equilibration : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.

Note : All handling of the lyophilized powder and reconstitution should be performed in a chemical fume hood.

  • Weighing : Weigh the lyophilized powder in a controlled environment to minimize exposure to air and moisture. Use non-metallic (plastic or glass) spatulas to avoid the formation of metal azides.

  • Solubilization : Refer to the manufacturer's data sheet for the recommended solvent. For many peptides, sterile bacteriostatic water is a suitable solvent. If organic solvents are required, avoid halogenated options.

  • Reconstitution Technique : Add the selected solvent to the vial. Swirl gently to dissolve the peptide; do not shake vigorously. Sonication in a water bath can assist dissolution, but avoid excessive heating.

  • Aliquoting : To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.

  • Storage of Reconstituted Peptide : For short-term use, store refrigerated at 2-8°C. For long-term storage, freeze aliquots at -20°C or -80°C.

  • Always handle solutions containing this compound in a well-ventilated area.

  • Avoid contact with incompatible materials such as strong acids and heavy metals.

  • Do not use glassware with ground glass joints if possible, as friction can be a source of ignition.

  • Ensure all equipment is properly cleaned and decontaminated after use.

Spill Response
  • Small Spills :

    • Powder : Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a damp cloth.

    • Liquid : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Large Spills :

    • Evacuate the area and prevent entry.

    • Wear appropriate PPE, including a respirator.

    • Contain the spill and follow the cleanup procedures for small spills.

    • Ensure the area is well-ventilated during and after cleanup.

Waste Disposal Plan

All azide-containing waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Segregation :

    • Unused Peptide : Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.

    • Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste : Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste: Contains Azido Compound" and list all chemical constituents.

  • Disposal :

    • DO NOT dispose of azide-containing waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.

    • DO NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

    • Arrange for pickup and disposal through your institution's environmental health and safety (EH&S) office.

Experimental Protocol: General Reconstitution

This is a general protocol and may need to be adjusted based on the manufacturer's specific recommendations.

  • Remove the vial of lyophilized this compound from the freezer and place it in a desiccator to allow it to warm to room temperature.

  • In a chemical fume hood, carefully open the vial.

  • Using a calibrated pipette, add the appropriate volume of the recommended sterile solvent to the vial.

  • Gently swirl the vial until the peptide is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • If not for immediate use, aliquot the solution into sterile, single-use vials, seal tightly, and store at the appropriate temperature (-20°C or -80°C).

Visualizations

G A Receiving & Storage B Preparation for Use (in Fume Hood) A->B Equilibrate to Room Temp C Weighing Lyophilized Powder (Non-Metallic Spatula) B->C D Reconstitution (Gentle Swirling) C->D Add Solvent E Experimental Use D->E Use Aliquots G Spill? E->G F Waste Collection (Designated Azide Waste Container) I Disposal via EH&S F->I G->F No H Spill Cleanup Protocol G->H Yes H->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.